Product packaging for Boc-Gly-Gly-Phe-Gly-OH(Cat. No.:CAS No. 187794-49-6)

Boc-Gly-Gly-Phe-Gly-OH

Cat. No.: B550079
CAS No.: 187794-49-6
M. Wt: 436.5 g/mol
InChI Key: PTUJJIPXBJJLLV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Gly-Gly-Phe-Gly-OH is a self-assembly of N- and C-protected tetrapeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N4O7 B550079 Boc-Gly-Gly-Phe-Gly-OH CAS No. 187794-49-6

Properties

IUPAC Name

2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O7/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUJJIPXBJJLLV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446651
Record name 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187794-49-6
Record name 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Gly-Gly-Phe-Gly-OH: A Key Linker in Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-α-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanyl-glycine (Boc-Gly-Gly-Phe-Gly-OH). This tetrapeptide has emerged as a critical component in the field of targeted therapeutics, primarily serving as a protease-cleavable linker in the design of antibody-drug conjugates (ADCs). Its specific sequence, Gly-Gly-Phe-Gly (GGFG), is recognized and cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in the tumor microenvironment. This targeted cleavage facilitates the controlled release of cytotoxic payloads within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. This document details the physicochemical properties of this compound, provides generalized experimental protocols for its synthesis, purification, and characterization, and elucidates its mechanism of action in ADCs through detailed diagrams.

Chemical Structure and Properties

This compound is a synthetic tetrapeptide with a tert-Butoxycarbonyl (Boc) protecting group on the N-terminus of the glycine (B1666218) residue. This protecting group is crucial for its use as a building block in solid-phase peptide synthesis (SPPS) and is typically removed under acidic conditions to allow for further chain elongation or conjugation.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acidN/A
Molecular Formula C20H28N4O7[1]
Molecular Weight 436.46 g/mol [1]
CAS Number 187794-49-6[1]
Appearance White powder[]
Predicted Density 1.263 ± 0.06 g/cm³[]
Predicted Boiling Point 838.6 ± 65.0 °C[]
Solubility Soluble in water, DMF, and DMSO.[][]
Storage Store at -20°C under desiccated conditions.[][]

Biological Significance and Mechanism of Action in Antibody-Drug Conjugates (ADCs)

The primary application of this compound is as a precursor to the Gly-Gly-Phe-Gly (GGFG) linker in ADCs.[3] This linker connects a monoclonal antibody, which targets a specific antigen on the surface of cancer cells, to a potent cytotoxic payload. The GGFG sequence is designed for selective cleavage by proteases that are highly active within the lysosomal compartments of tumor cells.[]

The mechanism of action proceeds as follows:

  • The ADC binds to its target antigen on the cancer cell surface.

  • The ADC-antigen complex is internalized by the cell via endocytosis.

  • The endocytic vesicle fuses with a lysosome.

  • Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG peptide linker.[]

  • This cleavage releases the cytotoxic payload from the antibody.

  • The liberated payload can then exert its cell-killing effect, for example, by inhibiting DNA replication or microtubule formation.

This targeted drug release mechanism is crucial for the efficacy and safety of the ADC, as it concentrates the cytotoxic agent at the tumor site and reduces exposure of healthy tissues.[]

Signaling Pathway of Drug Release

drug_release_pathway ADC Antibody-Drug Conjugate (ADC) (GGFG Linker) Antigen Tumor Cell Antigen ADC->Antigen Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Proteolytic Cleavage (Cathepsin B/L) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Cytotoxicity

Caption: Mechanism of action of a GGFG-linked ADC.

Experimental Protocols

The following sections provide generalized protocols for the synthesis, purification, and characterization of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis via Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a common method for the stepwise synthesis of peptides on a solid support. The synthesis of this compound would proceed in the C-terminal to N-terminal direction, starting with the attachment of the first amino acid (Glycine) to a resin.

Materials:

  • 2-Chlorotrityl chloride resin or similar

  • Boc-Gly-OH

  • Boc-Phe-OH

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Piperidine (for Fmoc-SPPS, if used as an alternative)

Protocol:

  • Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM.

  • Attachment of the First Amino Acid (Boc-Gly-OH):

    • Dissolve Boc-Gly-OH and DIPEA in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride/pyridine/DCM).

    • Wash the resin thoroughly with DCM and DMF.

  • Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc group.

    • Wash the resin with DCM and DMF.

    • Neutralize the resin with a solution of 5-10% DIPEA in DMF.

  • Coupling of the Second Amino Acid (Boc-Phe-OH):

    • Activate Boc-Phe-OH with a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the remaining two Glycine residues.

  • Cleavage from Resin:

    • After the final coupling step and deprotection of the N-terminal Boc group, wash the resin thoroughly and dry it.

    • Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Precipitation and Isolation:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

synthesis_workflow Resin Swell Resin Attach Attach Boc-Gly-OH Resin->Attach Deprotect1 Boc Deprotection (TFA) Attach->Deprotect1 Couple_Phe Couple Boc-Phe-OH Deprotect1->Couple_Phe Deprotect2 Boc Deprotection (TFA) Couple_Phe->Deprotect2 Couple_Gly1 Couple Boc-Gly-OH Deprotect2->Couple_Gly1 Deprotect3 Boc Deprotection (TFA) Couple_Gly1->Deprotect3 Couple_Gly2 Couple Boc-Gly-OH Deprotect3->Couple_Gly2 Cleave Cleave from Resin Couple_Gly2->Cleave Precipitate Precipitate & Isolate Cleave->Precipitate

Caption: General workflow for the solid-phase synthesis of this compound.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The crude peptide obtained from synthesis typically requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. Preparative reverse-phase HPLC (RP-HPLC) is the standard method for this purpose.

Materials:

  • Preparative RP-HPLC system

  • C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and a small amount of acetonitrile or DMSO).

  • Method Development (Analytical Scale):

    • Develop a suitable gradient method on an analytical RP-HPLC system to achieve good separation of the target peptide from impurities.

    • A typical gradient might be 5-95% Mobile Phase B over 30-60 minutes.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the dissolved crude peptide onto the column.

    • Run the preparative HPLC using the optimized gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of the target peptide, as identified by UV detection (typically at 214 nm and 280 nm).

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the structure and purity of the synthesized peptide. Both 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments can be performed.

Materials:

  • High-field NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

Protocol:

  • Sample Preparation: Dissolve a small amount (1-5 mg) of the purified, lyophilized peptide in the appropriate deuterated solvent.

  • ¹H NMR:

    • Acquire a 1D ¹H NMR spectrum to observe the chemical shifts and integrations of all protons. This will provide initial confirmation of the presence of the expected amino acid residues and the Boc group.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons belonging to a particular amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å), which can provide information about the peptide's conformation.

  • Data Analysis:

    • Process and analyze the NMR spectra to assign all proton resonances to their respective positions in the peptide sequence.

    • Confirm the correct sequence and the presence of the N-terminal Boc group.

Conclusion

This compound is a versatile and valuable building block in the development of targeted cancer therapies. Its well-defined chemical structure and predictable cleavage by lysosomal proteases make it an ideal component for constructing cleavable linkers in antibody-drug conjugates. The methodologies outlined in this guide provide a framework for the synthesis, purification, and characterization of this important tetrapeptide, supporting its application in preclinical and clinical research. Further investigations into optimizing its synthesis and exploring its use in novel drug delivery systems will continue to advance the field of precision medicine.

References

Synthesis of N-tert-butoxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of the tetrapeptide N-tert-butoxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine (Boc-Gly-Gly-Phe-Gly). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It details both solution-phase and solid-phase synthesis strategies, including experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflows.

Introduction

N-tert-butoxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine is a protected tetrapeptide that serves as a valuable building block in medicinal chemistry and drug development. Notably, it is utilized as a protease-cleavable linker in Antibody-Drug Conjugates (ADCs), where the peptide sequence is designed to be selectively cleaved by enzymes present in target cells, leading to the controlled release of a cytotoxic payload. The N-terminal tert-butoxycarbonyl (Boc) group provides a stable protecting group that can be readily removed under acidic conditions, allowing for further elongation of the peptide chain or conjugation to other molecules.

This guide will explore the two primary approaches for the synthesis of this tetrapeptide: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Protecting Group Strategy

The synthesis of Boc-Gly-Gly-Phe-Gly relies on a robust protecting group strategy to prevent unwanted side reactions during peptide bond formation. The key protecting group is the tert-butoxycarbonyl (Boc) group for the N-terminal α-amino group. The Boc group is stable under the basic or neutral conditions used for peptide coupling but is easily cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).

In the context of this guide, the side chain of L-phenylalanine does not require a protecting group. For the C-terminus, a temporary protecting group, such as a methyl or ethyl ester, is often employed in solution-phase synthesis, which can be saponified in a final step. In solid-phase synthesis, the C-terminal glycine (B1666218) is anchored to a solid support, which serves as the C-terminal protecting group until the final cleavage step.

Solution-Phase Synthesis Strategy

Solution-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids in a homogenous reaction mixture. This classical approach offers flexibility and is well-suited for large-scale synthesis. The general strategy for Boc-Gly-Gly-Phe-Gly involves a stepwise C-to-N elongation.

Synthetic Workflow

The solution-phase synthesis can be visualized as a series of coupling and deprotection steps.

G cluster_0 Step 1: Dipeptide Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Tripeptide Synthesis cluster_3 Step 4: Deprotection cluster_4 Step 5: Tetrapeptide Synthesis cluster_5 Step 6: Saponification BocPhe Boc-Phe-OH BocPheGly Boc-Phe-Gly-OMe BocPhe->BocPheGly Coupling GlyOMe H-Gly-OMe GlyOMe->BocPheGly PheGly H-Phe-Gly-OMe BocPheGly->PheGly TFA/DCM BocGlyPheGly Boc-Gly-Phe-Gly-OMe PheGly->BocGlyPheGly BocGly Boc-Gly-OH BocGly->BocGlyPheGly Coupling GlyPheGly H-Gly-Phe-Gly-OMe BocGlyPheGly->GlyPheGly TFA/DCM BocGlyGlyPheGlyOMe Boc-Gly-Gly-Phe-Gly-OMe GlyPheGly->BocGlyGlyPheGlyOMe BocGly2 Boc-Gly-OH BocGly2->BocGlyGlyPheGlyOMe Coupling FinalProduct Boc-Gly-Gly-Phe-Gly-OH BocGlyGlyPheGlyOMe->FinalProduct LiOH or NaOH

Caption: Solution-Phase Synthesis Workflow for this compound.

Experimental Protocols
  • Dissolve Boc-L-phenylalanine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM).

  • Add N,N'-diisopropylethylamine (DIEA) (1.1 eq) to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq).

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Dissolve the purified Boc-Phe-Gly-OMe in a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Co-evaporate with toluene (B28343) to remove residual TFA.

  • The resulting H-Phe-Gly-OMe TFA salt is used in the next step without further purification.

Repeat the coupling and deprotection steps as described above, using the appropriate Boc-protected amino acid (Boc-Gly-OH) to elongate the peptide chain.

  • Dissolve the fully protected tetrapeptide (Boc-Gly-Gly-Phe-Gly-OMe) in a mixture of methanol (B129727) and water.

  • Add lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1.2 eq) and stir at room temperature.

  • Monitor the hydrolysis of the methyl ester by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.

Data Presentation

The following table presents representative data for the solution-phase synthesis of this compound. Please note that these values are illustrative and actual results may vary.

StepIntermediate/ProductStarting Material (g)Product (g)Yield (%)Purity (HPLC)
1Boc-Phe-Gly-OMe10.0 (Boc-Phe-OH)11.5~90%>98%
2H-Phe-Gly-OMe11.5Quantitative~100%Used directly
3Boc-Gly-Phe-Gly-OMe6.0 (Boc-Gly-OH)11.8~88%>97%
4H-Gly-Phe-Gly-OMe11.8Quantitative~100%Used directly
5Boc-Gly-Gly-Phe-Gly-OMe5.5 (Boc-Gly-OH)12.5~85%>95%
6This compound12.511.8~95%>98%

Solid-Phase Peptide Synthesis (SPPS) Strategy

Solid-phase peptide synthesis offers a more streamlined and automatable approach for peptide synthesis. The growing peptide chain is covalently attached to an insoluble polymer support (resin), and excess reagents and byproducts are removed by simple filtration and washing. The Boc/Bzl strategy is a well-established method for SPPS.

Synthetic Workflow

The SPPS workflow involves iterative cycles of deprotection, neutralization, and coupling, followed by a final cleavage from the resin.

G cluster_cycle1 Cycle 1: Add Phe cluster_cycle2 Cycle 2: Add Gly cluster_cycle3 Cycle 3: Add Gly Resin Merrifield Resin Load Load Boc-Gly-OH Resin->Load BocGlyResin Boc-Gly-Resin Load->BocGlyResin Deprotection1 1. Boc Deprotection (TFA/DCM) BocGlyResin->Deprotection1 Neutralization1 2. Neutralization (DIEA/DCM) Deprotection1->Neutralization1 Coupling1 3. Couple Boc-Phe-OH Neutralization1->Coupling1 BocPheGlyResin Boc-Phe-Gly-Resin Coupling1->BocPheGlyResin Deprotection2 1. Boc Deprotection (TFA/DCM) BocPheGlyResin->Deprotection2 Neutralization2 2. Neutralization (DIEA/DCM) Deprotection2->Neutralization2 Coupling2 3. Couple Boc-Gly-OH Neutralization2->Coupling2 BocGlyPheGlyResin Boc-Gly-Phe-Gly-Resin Coupling2->BocGlyPheGlyResin Deprotection3 1. Boc Deprotection (TFA/DCM) BocGlyPheGlyResin->Deprotection3 Neutralization3 2. Neutralization (DIEA/DCM) Deprotection3->Neutralization3 Coupling3 3. Couple Boc-Gly-OH Neutralization3->Coupling3 BocGlyGlyPheGlyResin Boc-Gly-Gly-Phe-Gly-Resin Coupling3->BocGlyGlyPheGlyResin Cleavage Cleavage from Resin (HF or TFMSA) BocGlyGlyPheGlyResin->Cleavage FinalProduct This compound Cleavage->FinalProduct

Caption: Boc-SPPS Workflow for this compound.

Experimental Protocols
  • Swell Merrifield resin in DCM for 1 hour.

  • Prepare the cesium salt of Boc-Gly-OH by reacting it with cesium carbonate.

  • Add the Boc-Gly-Cs to the swollen resin in dimethylformamide (DMF) and heat at 50°C overnight.

  • Wash the resin with DMF, methanol, and DCM, and dry under vacuum.

  • Determine the loading capacity of the resin using a spectrophotometric method (e.g., picric acid titration).

This cycle is repeated for each amino acid to be added (Phe, Gly, Gly).

  • Deprotection: Swell the resin in DCM. Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.

  • Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice). Wash with DCM.

  • Coupling: Dissolve the next Boc-amino acid (Boc-L-phenylalanine-OH or Boc-glycine-OH) (3 eq) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq) in DMF. Add DIEA (6 eq) and add the solution to the resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • After the final coupling and washing, dry the peptide-resin under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add a scavenger mixture (e.g., p-cresol) and liquid hydrogen fluoride (B91410) (HF).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Data Presentation

The following table presents typical data for the solid-phase synthesis of this compound. These values are illustrative.

ParameterValueNotes
Resin TypeMerrifield ResinStandard for Boc-SPPS.
Initial Resin Loading0.5 - 1.0 mmol/gDetermined after loading the first amino acid.
Coupling Efficiency (per step)>99%Monitored by Kaiser test.
Overall Crude Peptide Yield70 - 85%Based on the initial resin loading.
Crude Peptide Purity (HPLC)60 - 75%Purification is necessary.
Final Purified Peptide Yield30 - 50%After preparative HPLC.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and characterization to ensure its identity and purity.

Purification
  • Flash Column Chromatography: Primarily used for purifying intermediates in solution-phase synthesis.

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The standard method for purifying the final peptide to a high degree of purity (>98%). A gradient of water and acetonitrile (B52724) containing 0.1% TFA is typically used.

Characterization
  • Analytical RP-HPLC: To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the peptide.

Conclusion

The synthesis of N-tert-butoxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine can be successfully achieved through both solution-phase and solid-phase methodologies. Solution-phase synthesis is advantageous for large-scale production, while solid-phase synthesis offers ease of operation and automation. The choice of method will depend on the desired scale, available resources, and specific requirements of the research or development project. Careful execution of the experimental protocols and rigorous purification and characterization are essential to obtain a high-quality final product suitable for its intended applications in drug development and other scientific endeavors.

An In-Depth Technical Guide to the Boc-GGFG-OH Linker in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Boc-GGFG-OH linker, a critical component in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, provide detailed experimental protocols for its synthesis and application, and present quantitative data to inform rational drug design.

Introduction: The Role of Cleavable Linkers in Targeted Therapy

Targeted drug delivery aims to enhance the therapeutic index of potent cytotoxic agents by selectively delivering them to diseased cells while sparing healthy tissues. Antibody-drug conjugates (ADCs) epitomize this strategy, combining the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload. The linker connecting these two components is a crucial determinant of an ADC's success, governing its stability in circulation and the efficiency of payload release at the target site.

The Boc-GGFG-OH linker is a protease-cleavable tetrapeptide linker designed for stability in the bloodstream and selective cleavage within the lysosomal compartment of cancer cells. The Gly-Gly-Phe-Gly (GGFG) sequence is specifically recognized and hydrolyzed by lysosomal proteases, such as cathepsin B and cathepsin L, which are often upregulated in tumor cells. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus facilitates a stepwise and controlled synthesis and conjugation process.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The journey of an ADC utilizing a Boc-GGFG-OH linker from administration to therapeutic action involves a series of well-orchestrated steps:

  • Systemic Circulation: Following intravenous administration, the ADC circulates in the bloodstream. The GGFG linker is designed to be stable at physiological pH and in the presence of plasma proteases, minimizing premature release of the cytotoxic payload and reducing systemic toxicity.[1][2]

  • Tumor Targeting and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cancer cell.

  • Lysosomal Trafficking: Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment of the lysosome (pH 4.5-5.0) and the presence of a high concentration of active proteases create the ideal conditions for linker cleavage.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B and cathepsin L recognize and hydrolyze the amide bonds of the GGFG peptide sequence.[3][4] This enzymatic cleavage liberates the cytotoxic payload from the antibody.

  • Payload-Mediated Cytotoxicity: The released payload can then exert its cytotoxic effect. For instance, a commonly used payload like monomethyl auristatin E (MMAE) disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][]

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome ADC->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) + Cathepsins B/L Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. GGFG Cleavage Nucleus Nucleus Payload->Nucleus 5. Disruption of Microtubules Apoptosis Apoptosis Nucleus->Apoptosis SPPS_Workflow Resin 1. Resin Swelling (DCM) Deprotection1 2. Boc Deprotection (TFA in DCM) Resin->Deprotection1 Neutralization1 3. Neutralization (DIEA in DMF) Deprotection1->Neutralization1 Coupling1 4. Coupling (Boc-Gly-OH, HOBt, DIC) Neutralization1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 5. Boc Deprotection Wash1->Deprotection2 Neutralization2 6. Neutralization Deprotection2->Neutralization2 Coupling2 7. Coupling (Boc-Phe-OH) Neutralization2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 8. Boc Deprotection Wash2->Deprotection3 Neutralization3 9. Neutralization Deprotection3->Neutralization3 Coupling3 10. Coupling (Boc-Gly-OH) Neutralization3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 11. Boc Deprotection Wash3->Deprotection4 Neutralization4 12. Neutralization Deprotection4->Neutralization4 Coupling4 13. Coupling (Boc-Gly-OH) Neutralization4->Coupling4 Wash4 Wash Coupling4->Wash4 Cleavage 14. Cleavage from Resin (HF/Anisole) Wash4->Cleavage Purification 15. Purification (RP-HPLC) Cleavage->Purification MMAE_Apoptosis_Pathway MMAE Released MMAE Microtubules Microtubule Dynamics MMAE->Microtubules Inhibition G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Caspase9 Pro-Caspase-9 G2M_Arrest->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation PARP PARP Active_Caspase3->PARP Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Cleaved_PARP->Apoptosis

References

The Strategic Role of the Boc Protecting Group in the Synthesis of the Tetrapeptide Gly-Gly-Phe-Gly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone of solid-phase peptide synthesis (SPPS), a methodology pioneered by Nobel laureate Bruce Merrifield. This technical guide provides an in-depth analysis of the pivotal role of the Boc protecting group in the synthesis of the specific tetrapeptide, Gly-Gly-Phe-Gly. This peptide sequence is notably utilized as a protease-cleavable linker in the design of antibody-drug conjugates (ADCs), highlighting its relevance in contemporary drug development.[1][2] This document will detail the underlying chemical principles, provide comprehensive experimental protocols, and present quantitative data to offer a thorough understanding for researchers and professionals in the field.

Core Principles: The Function of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid.[3] This protection is crucial to prevent undesirable side reactions during the formation of peptide bonds, thereby ensuring the sequential and controlled assembly of the peptide chain.[4] The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate.[3]

A key feature of the Boc group is its lability in acidic conditions, which allows for its selective removal without disturbing other protecting groups that may be present on the amino acid side chains.[3] This selective deprotection is fundamental to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[4] The deprotection mechanism is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, most commonly trifluoroacetic acid (TFA).[3] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid. This carbamic acid intermediate readily decarboxylates to yield the free amine of the peptide.[3]

The liberated tert-butyl cations are reactive electrophiles that can potentially lead to the alkylation of sensitive amino acid residues. To mitigate these unwanted side reactions, scavengers are typically included in the deprotection solution.[5]

Experimental Protocol: Solid-Phase Synthesis of Gly-Gly-Phe-Gly

This section details a representative experimental protocol for the manual solid-phase synthesis of the tetrapeptide Gly-Gly-Phe-Gly using the Boc protection strategy on a Merrifield resin.

Materials and Reagents
  • Merrifield resin (chloromethylated polystyrene, 1% divinylbenzene (B73037) cross-linked)

  • Boc-Gly-OH

  • Boc-Phe-OH

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Potassium fluoride (B91410) (KF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Hydrofluoric acid (HF)

  • Anisole (scavenger)

Step 1: Resin Preparation and Loading of the First Amino Acid (Boc-Gly-OH)
  • Resin Swelling: Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel with agitation.[6]

  • Attachment of Boc-Gly-OH:

    • Dissolve Boc-Gly-OH (1.5 equivalents relative to the resin's chlorine substitution) in DMF (6 mL/g resin).[7]

    • Add the dissolved Boc-Gly-OH and anhydrous potassium fluoride (3 equivalents) to the swollen resin.[7]

    • Agitate the mixture at 50°C for 24 hours.[7]

  • Washing: Filter the resin and wash sequentially with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.[7]

  • Drying: Dry the resin under vacuum to a constant weight.

Step 2: Elongation of the Peptide Chain (Coupling Cycles)

Each cycle for the addition of the subsequent amino acids (Gly, Phe, Gly) consists of deprotection, neutralization, and coupling steps.

  • Swell the peptide-resin in DCM.

  • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[8]

  • Drain the TFA solution and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 20-25 minutes.[6][8]

  • Filter the resin and wash thoroughly with DCM and then methanol.[6]

  • Wash the resin with DMF.

  • Add a 10% solution of DIEA in DMF to the resin and agitate for 5 minutes.[9]

  • Repeat the neutralization step.

  • Wash the resin extensively with DMF.[9]

  • In a separate vessel, dissolve the Boc-amino acid (e.g., Boc-Phe-OH, 3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[9]

  • Add HBTU (2.9 equivalents) and DIEA (6 equivalents) to the amino acid solution to pre-activate it for a few minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

  • After complete coupling, wash the resin with DMF and DCM.

Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the Gly-Gly-Phe-Gly sequence.

Step 3: Cleavage of the Peptide from the Resin
  • Drying: Thoroughly dry the final peptide-resin under vacuum.

  • HF Cleavage:

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add a scavenger such as anisole.

    • Carefully distill anhydrous HF into the reaction vessel at a low temperature.

    • Stir the mixture at 0°C for 1 hour.

  • Peptide Precipitation and Washing:

    • Evaporate the HF under a vacuum.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the precipitated peptide multiple times with cold diethyl ether to remove the scavenger and other byproducts.

  • Drying: Dry the crude peptide under vacuum.

Step 4: Purification and Analysis
  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the Gly-Gly-Phe-Gly peptide.

Quantitative Data Summary

The following tables provide a summary of the typical quantitative parameters for the Boc-SPPS of Gly-Gly-Phe-Gly. Please note that specific yields and purities can vary depending on the scale, instrumentation, and specific reaction conditions.

ParameterValue/RangeReference/Note
Resin Loading
Starting ResinMerrifield Resin[7][8]
Initial Resin Substitution0.5 - 1.0 mmol/g[8]
Amino Acid Equivalents (Loading)1.5 eq[7]
Loading Reaction Time24 hours[7]
Loading Reaction Temperature50°C[7]
Deprotection Step
Reagent50% TFA in DCM[8]
Reaction Time5 min (pre-wash) + 20-25 min[6][8]
Neutralization Step
Reagent10% DIEA in DMF[9]
Reaction Time2 x 5 minutesBased on general SPPS protocols.
Coupling Step
Amino Acid Equivalents3 eq[9]
Coupling ReagentHBTU/HOBtA common and effective coupling agent.
Coupling Reagent Equivalents~3 eq[9]
Base (Activation)DIEA
Base Equivalents6 eq
Coupling Reaction Time1-2 hours[9]
Final Cleavage
ReagentAnhydrous HF[8]
ScavengerAnisole[8]
Cleavage Time1 hour[8]
Cleavage Temperature0°C[8]
Step/ProductExpected YieldExpected Purity (Crude)Notes
Resin Loading (Boc-Gly-Merrifield)>90%N/ALoading efficiency is typically high.
Coupling Efficiency (per step)>99%N/ACrucial for minimizing deletion sequences.
Overall Crude Peptide Yield (Gly-Gly-Phe-Gly)60-80%50-70%Dependent on the efficiency of each cycle and handling losses.[9]
Final Purified Peptide Yield30-50%>95-98%Post-purification yield.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the Boc-SPPS of Gly-Gly-Phe-Gly.

Boc_SPPS_Cycle Start Peptide-Resin (N-terminus Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Deprotected Peptide-Resin (N-terminus as TFA salt) Deprotection->Deprotected Neutralization Neutralization (10% DIEA in DMF) Deprotected->Neutralization Neutralized Peptide-Resin (Free N-terminus) Neutralization->Neutralized Coupling Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Neutralized->Coupling Elongated Elongated Peptide-Resin (N-terminus Boc-protected) Coupling->Elongated

Caption: A single cycle of amino acid addition in Boc-SPPS.

GGFG_Synthesis_Workflow cluster_synthesis Boc-SPPS of Gly-Gly-Phe-Gly Resin Merrifield Resin Load_Gly1 Load Boc-Gly-OH Resin->Load_Gly1 Resin_Gly1 Boc-Gly-Resin Load_Gly1->Resin_Gly1 Cycle_Gly2 Deprotection, Neutralization, Couple Boc-Gly-OH Resin_Gly1->Cycle_Gly2 Resin_GlyGly Boc-Gly-Gly-Resin Cycle_Gly2->Resin_GlyGly Cycle_Phe Deprotection, Neutralization, Couple Boc-Phe-OH Resin_GlyGly->Cycle_Phe Resin_PheGlyGly Boc-Phe-Gly-Gly-Resin Cycle_Phe->Resin_PheGlyGly Cycle_Gly3 Deprotection, Neutralization, Couple Boc-Gly-OH Resin_PheGlyGly->Cycle_Gly3 Resin_GGFG Boc-Gly-Gly-Phe-Gly-Resin Cycle_Gly3->Resin_GGFG Cleavage Cleavage from Resin (HF, Anisole) Resin_GGFG->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Pure Gly-Gly-Phe-Gly Purification->Final_Peptide

Caption: Overall workflow for the synthesis of Gly-Gly-Phe-Gly.

Conclusion

The Boc protecting group, in conjunction with the principles of solid-phase peptide synthesis, provides a robust and reliable method for the synthesis of the tetrapeptide Gly-Gly-Phe-Gly. The acid-lability of the Boc group allows for its selective removal, enabling the stepwise and controlled elongation of the peptide chain. While the use of strong acids like HF for the final cleavage requires specialized equipment and handling, the Boc-SPPS strategy remains a powerful tool in the synthesis of peptides for research and pharmaceutical applications. A thorough understanding of the experimental parameters and careful execution of the described protocols are paramount to achieving high yields and purity of the final peptide product.

References

The Enzymatic Degradation of the Gly-Gly-Phe-Gly Sequence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) is a critical component in the design of advanced therapeutic agents, most notably as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its utility stems from a remarkable balance of high stability in systemic circulation and susceptibility to enzymatic cleavage within the specific microenvironment of target cells. This guide provides an in-depth analysis of the enzymatic processes governing GGFG cleavage, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism, kinetics, and the experimental methodologies used for its characterization.

The Enzymatic Lanscape of Gly-Gly-Phe-Gly Cleavage

The selective cleavage of the GGFG sequence is primarily orchestrated by a class of enzymes known as lysosomal proteases. Within the acidic and reducing environment of the lysosome, these enzymes effectively dismantle the peptide linker, liberating the conjugated therapeutic payload.

Primary Enzymes Involved:

The principal enzymes responsible for the cleavage of the GGFG sequence are cysteine cathepsins, with Cathepsin L and Cathepsin B being the most significant.

  • Cathepsin L: This endopeptidase is highly expressed in many tumor types and is considered a potent catalyst for the cleavage of various peptide linkers. Studies have indicated that Cathepsin L is particularly efficient in processing the GGFG sequence. For instance, it has been shown to facilitate the nearly complete release of a payload from a GGFG-linked ADC within 72 hours.[1]

  • Cathepsin B: While also a key lysosomal cysteine protease, Cathepsin B exhibits a more nuanced activity towards the GGFG sequence. Some studies suggest it has minimal activity in this process, while others indicate it contributes to the overall cleavage, albeit potentially at a different site or with lower efficiency compared to Cathepsin L.[1] Interestingly, the cleavage pattern can differ between the two enzymes; Cathepsin B may generate an intermediate cleavage product, whereas Cathepsin L can directly release the free drug.[2]

Mechanism and Site of Cleavage:

The enzymatic cleavage of the GGFG linker in ADCs is designed to occur at a specific amide bond, leading to the release of the cytotoxic payload. For the widely recognized ADC, Trastuzumab deruxtecan (B607063) (Enhertu), which utilizes a GGFG linker, cathepsins cleave the amide bond between the C-terminal glycine (B1666218) of the GGFG sequence and the aminomethoxy self-immolative spacer attached to the payload.[3] This precise cleavage initiates a cascade that results in the liberation of the active drug within the target cell.

Quantitative Analysis of Gly-Gly-Phe-Gly Cleavage

A thorough understanding of the kinetics of enzymatic cleavage is paramount for the rational design of peptide linkers. While specific Michaelis-Menten constants (Km and kcat) for the Gly-Gly-Phe-Gly sequence with Cathepsin L and Cathepsin B are not extensively reported in publicly available literature, data from related substrates provide valuable context for the catalytic efficiency of these enzymes. The stability of the GGFG linker in plasma is well-documented, with studies showing only 1-2% of payload release over 21 days, highlighting its suitability for targeted drug delivery.[3]

Table 1: Representative Kinetic Parameters for Cathepsin B with Fluorogenic Peptide Substrates

SubstratepHKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-Phe-Arg-AMC4.6---
Z-Phe-Arg-AMC7.2---
Z-Arg-Arg-AMC4.6---
Z-Arg-Arg-AMC7.2---
Z-Nle-Lys-Arg-AMC4.6---
Z-Nle-Lys-Arg-AMC7.2---

Experimental Protocols for Studying GGFG Cleavage

The characterization of GGFG cleavage relies on robust in vitro assays that can accurately quantify the rate and extent of enzymatic degradation. The following protocols outline two standard methodologies employed in the field.

Protocol 1: FRET-Based In Vitro Cleavage Assay

This method utilizes a synthetic GGFG peptide substrate labeled with a Förster Resonance Energy Transfer (FRET) pair to continuously monitor enzymatic activity.

Objective: To determine the kinetics of GGFG peptide cleavage by a specific cathepsin.

Materials:

  • Recombinant human Cathepsin L or Cathepsin B

  • GGFG peptide substrate with a FRET pair (e.g., fluorophore and quencher)

  • Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 4 mM dithiothreitol (B142953) (DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the recombinant cathepsin in the assay buffer to ensure full activation.

  • Reaction Setup: In a 96-well plate, add the activated enzyme solution to the assay buffer.

  • Substrate Addition: Add the GGFG-FRET substrate to each well to initiate the reaction. The final substrate concentration should be varied to determine Michaelis-Menten kinetics.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair.

  • Data Acquisition: Measure the increase in fluorescence intensity over time. The cleavage of the peptide separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: LC-MS-Based ADC Cleavage Assay

This protocol is designed to measure the release of a payload from a GGFG-linked ADC in the presence of a specific cathepsin.

Objective: To quantify the rate of payload release from a GGFG-linked ADC upon enzymatic cleavage.

Materials:

  • GGFG-linked Antibody-Drug Conjugate (ADC)

  • Recombinant human Cathepsin L or Cathepsin B

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing dithiothreitol (DTT)[6]

  • Quenching Solution: 2% formic acid[6]

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) and the cathepsin (e.g., 20 nM) in the assay buffer.[6]

  • Incubation: Incubate the reaction mixture at 37°C.[6]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.[6]

  • Sample Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Visualizing Key Processes

Diagrams are essential for conceptualizing the complex biological and experimental workflows involved in the study of GGFG cleavage.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cleavage Cathepsins Cathepsins Cleavage_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare ADC/Substrate and Enzyme Solutions Incubation Incubate at 37°C (Time Course) Reagents->Incubation Quenching Quench Reaction at Time Points Incubation->Quenching LCMS LC-MS/MS or Fluorescence Reading Quenching->LCMS Data Data Analysis (Kinetics/Rate) LCMS->Data

References

Boc-Gly-Gly-Phe-Gly-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the peptide Boc-Gly-Gly-Phe-Gly-OH, a compound of interest in various research and development applications, particularly as a protease-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][2]

Molecular Data

The fundamental properties of this compound are summarized below. This tetrapeptide is protected by a tert-Butyloxycarbonyl (Boc) group, which can be removed under acidic conditions.[1]

PropertyValue
Chemical Formula C₂₀H₂₈N₄O₇[1][3][4]
Molecular Weight 436.5 g/mol [1][3]
Alternate Molecular Weight 436.46 g/mol [4]
CAS Number 187794-49-6[1][3]

As the query pertains to the intrinsic molecular properties of a specific chemical compound, detailed experimental protocols for its use or diagrams of signaling pathways are not applicable. The utility of this compound is realized in its application within larger experimental contexts, such as the development of ADCs, where it serves as a linker.[1][2] The specific experimental workflows and signaling pathways would be dependent on the broader research or therapeutic system in which this peptide is employed.

References

Solubility Profile of Boc-Gly-Gly-Phe-Gly-OH in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the protected tetrapeptide, Boc-Gly-Gly-Phe-Gly-OH. Understanding the solubility of this peptide is critical for its application in peptide synthesis, drug delivery systems, and various biochemical assays. This document outlines its solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination, and includes graphical representations of key concepts and workflows.

Introduction to this compound

This compound is a synthetic tetrapeptide with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the peptide's stability and influences its solubility, making it more amenable to use in organic solvents commonly employed in peptide chemistry. The sequence itself, containing two glycine (B1666218) residues, a phenylalanine, and a C-terminal glycine, imparts a degree of hydrophobicity, which also plays a significant role in its solubility profile.

Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that for some solvents, the data indicates a minimum solubility, and the saturation point may be higher.

SolventClassificationSolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 100 mg/mL-
Dimethylformamide (DMF)Polar AproticSoluble
WaterPolar Protic25 mg/mLRequires sonication for dissolution
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineVehicle≥ 2.5 mg/mLA common vehicle for in vivo studies
Water (for TFA salt)Polar Protic125 mg/mLThe trifluoroacetate (B77799) salt form exhibits higher aqueous solubility; requires sonication
Dichloromethane (DCM)ChlorinatedLikely SolubleBased on the general solubility of Boc-protected amino acids
ChloroformChlorinatedLikely SolubleBased on the general solubility of Boc-protected amino acids
Ethyl AcetateEsterLikely SolubleBased on the general solubility of Boc-protected amino acids
AcetoneKetoneLikely SolubleBased on the general solubility of Boc-protected amino acids
MethanolPolar ProticPredicted to be Soluble-
EthanolPolar ProticPredicted to be Soluble-
Acetonitrile (ACN)Polar AproticPredicted to be Soluble-
Tetrahydrofuran (THF)EtherPredicted to be Soluble-

Note: For solvents where only qualitative or predicted solubility is available, it is recommended to perform experimental verification for specific applications.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of a peptide such as this compound.

General Workflow for Solubility Testing

The diagram below illustrates a general workflow for assessing peptide solubility, starting with less aggressive solvents and progressing to stronger organic solvents as needed.

G General Workflow for Peptide Solubility Determination start Start with a small, accurately weighed sample of this compound aqueous Test solubility in aqueous buffer (e.g., PBS, pH 7.4) start->aqueous vortex_sonicate_aqueous Vortex and/or sonicate aqueous->vortex_sonicate_aqueous observe_aqueous Observe for complete dissolution (clear solution) vortex_sonicate_aqueous->observe_aqueous soluble_aqueous Soluble observe_aqueous->soluble_aqueous Yes insoluble_aqueous Insoluble/Partially Soluble observe_aqueous->insoluble_aqueous No organic Test solubility in a polar aprotic solvent (e.g., DMSO, DMF) insoluble_aqueous->organic vortex_sonicate_organic Vortex and/or sonicate organic->vortex_sonicate_organic observe_organic Observe for complete dissolution vortex_sonicate_organic->observe_organic soluble_organic Soluble observe_organic->soluble_organic Yes insoluble_organic Insoluble/Partially Soluble observe_organic->insoluble_organic No cosolvent If necessary, prepare a stock in a minimal amount of organic solvent and dilute with aqueous buffer soluble_organic->cosolvent

A general workflow for determining the solubility of a peptide.
Detailed Protocol for Visual Solubility Assessment

This protocol is a straightforward method for estimating the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, PBS, DMSO, DMF, Methanol, Ethanol, Acetonitrile)

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Bath sonicator

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh 1-2 mg of this compound into a clean, dry microcentrifuge tube or vial.

  • Solvent Addition: Add a small, precise volume of the first solvent to be tested (e.g., 100 µL). This will create an initial high-concentration mixture.

  • Mixing: Vortex the sample vigorously for 30-60 seconds.

  • Sonication: If the peptide does not fully dissolve, place the sample in a bath sonicator for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background. A completely dissolved sample will be a clear, particle-free solution. Note the result (e.g., soluble, partially soluble, insoluble).

  • Titration (for soluble samples): If the peptide dissolves, continue to add small, known volumes of the solvent, vortexing and sonicating after each addition, until precipitation is observed. This will help to determine the saturation point.

  • Titration (for insoluble samples): If the peptide does not dissolve, incrementally add more solvent in known volumes, vortexing and sonicating with each addition, until complete dissolution is achieved. This will provide an estimate of the solubility in that solvent.

  • Repeat: Repeat this process for each of the selected solvents.

Factors Influencing Solubility

The solubility of a peptide is a complex interplay of its structural features and the properties of the solvent. The following diagram illustrates the key relationships.

G Factors Influencing Peptide Solubility cluster_peptide Peptide Characteristics cluster_solvent Solvent Properties peptide This compound boc Boc Protecting Group (Hydrophobic) peptide->boc sequence Amino Acid Sequence (Gly-Gly-Phe-Gly) - Phenylalanine adds hydrophobicity - Glycine adds flexibility peptide->sequence charge Overall Charge (Neutral) peptide->charge solubility Solubility Outcome boc->solubility sequence->solubility charge->solubility polar_aprotic Polar Aprotic (e.g., DMSO, DMF) - Good for hydrophobic peptides polar_aprotic->solubility polar_protic Polar Protic (e.g., Water, Methanol) - Solubilizes charged/polar groups polar_protic->solubility nonpolar Nonpolar (e.g., Hexane) - Generally poor solvents for peptides nonpolar->solubility

The relationship between peptide and solvent properties in determining solubility.

Conclusion

This compound exhibits good solubility in polar aprotic solvents such as DMSO and DMF. Its solubility in aqueous solutions is limited but can be enhanced by the use of sonication or by using its TFA salt form. For applications requiring aqueous buffers, a common strategy is to first dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO and then slowly dilute it with the desired aqueous medium. The information and protocols provided in this guide are intended to assist researchers in the effective handling and use of this versatile tetrapeptide. It is always recommended to perform preliminary solubility tests for any new experimental setup to ensure accurate and reproducible results.

A Technical Guide to the Spectroscopic Characterization of Boc-Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of Boc-Gly-Gly-Phe-Gly-OH, a key tetrapeptide intermediate in the synthesis of antibody-drug conjugate (ADC) linkers.

Spectroscopic Data

While a publicly available, complete set of raw spectroscopic data for this compound is not readily found in the scientific literature, representative data can be compiled based on the analysis of its constituent amino acids and the tert-butyloxycarbonyl (Boc) protecting group. The following tables summarize the expected chemical shifts in ¹H and ¹³C NMR spectroscopy and the theoretical mass for mass spectrometry analysis.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)
Boc Group
-(CH₃)₃~1.4
Glycine (Gly¹) α-CH₂ 3.7 - 3.9
Glycine (Gly²) α-CH₂ 3.8 - 4.0
Phenylalanine (Phe) α-CH 4.4 - 4.7
Phenylalanine (Phe) β-CH₂ 2.9 - 3.2
Phenylalanine (Phe) Aromatic C-H 7.1 - 7.4
Glycine (Gly³) α-CH₂ 3.7 - 3.9
Amide N-H 7.5 - 8.5
Carboxylic Acid O-H 10 - 12 (often broad or not observed)

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonsExpected Chemical Shift (ppm)
Boc Group
-C (CH₃)₃~80
-C(C H₃)₃~28
-C =O~155
Glycine (Gly¹) α-C ~43
Glycine (Gly¹) C=O ~171
Glycine (Gly²) α-C ~43
Glycine (Gly²) C=O ~171
Phenylalanine (Phe) α-C ~55
Phenylalanine (Phe) β-C ~38
Phenylalanine (Phe) Aromatic C 126 - 137
Phenylalanine (Phe) C=O ~172
Glycine (Gly³) α-C ~42
Glycine (Gly³) C=O (Carboxylic Acid) ~174

Table 3: Mass Spectrometry Data

ParameterValue
Molecular Formula C₂₀H₂₈N₄O₇
Molecular Weight 436.46 g/mol
Monoisotopic Mass 436.1958 Da
Expected [M+H]⁺ 437.2036 Da
Expected [M+Na]⁺ 459.1855 Da
Expected [M-H]⁻ 435.1880 Da

A certificate of analysis for the TFA salt of this compound indicates that the 1H NMR and LCMS data are consistent with the structure and show a purity of 98.27%[1].

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred for peptides as it helps to resolve amide proton signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy Protocol:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard one-dimensional proton experiment.

    • Parameters:

      • Number of Scans: 16-64

      • Spectral Width: 0-16 ppm

      • Pulse Width: 30-45 degrees

      • Relaxation Delay: 1-2 seconds

      • Temperature: 298 K

  • ¹³C NMR Spectroscopy Protocol:

    • Instrument: A 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.

    • Experiment: Proton-decoupled carbon experiment.

    • Parameters:

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Spectral Width: 0-200 ppm

      • Pulse Width: 30-45 degrees

      • Relaxation Delay: 2-5 seconds

      • Temperature: 298 K

2.2 Mass Spectrometry

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

    • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from impurities.

      • Flow Rate: 0.2-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions.

      • Mass Range: m/z 100-1000.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 100-150 °C.

      • Desolvation Temperature: 250-350 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a peptide such as this compound.

Spectroscopic_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., HPLC) Synthesis->Purification NMR_Analysis NMR Spectroscopy (1H, 13C) Purification->NMR_Analysis Sample Prep MS_Analysis Mass Spectrometry (LC-MS) Purification->MS_Analysis Sample Prep Structure_Verification Structure Verification NMR_Analysis->Structure_Verification MS_Analysis->Structure_Verification Purity_Assessment Purity Assessment MS_Analysis->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

A Technical Guide to Boc-Gly-Gly-Phe-Gly-OH for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Commercial Availability, Physicochemical Properties, and Application of a Key ADC Linker

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide Boc-Gly-Gly-Phe-Gly-OH, a critical component in the development of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, key physicochemical properties, and its pivotal role as a protease-cleavable linker. Furthermore, this guide includes detailed, representative experimental protocols for its synthesis, conjugation, and cleavage analysis, alongside diagrams to illustrate key processes and pathways.

Introduction

This compound, chemically known as N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine, is a protected tetrapeptide that has garnered significant attention in the field of bioconjugation and drug delivery. Its primary application lies in its use as an enzymatically cleavable linker in the design of ADCs.[] The Gly-Gly-Phe-Gly (GGFG) sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[2][3] This targeted cleavage mechanism allows for the controlled release of a cytotoxic payload within cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[] The tert-Butoxycarbonyl (Boc) protecting group on the N-terminus facilitates stepwise peptide synthesis and conjugation strategies.[]

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers catering to the research and pharmaceutical development markets. The purity of the commercially available peptide is typically high, often exceeding 95-98%, as confirmed by HPLC and LC-MS analysis.[5]

Below is a summary of prominent suppliers and their typical product specifications.

Supplier Product Number Purity Price (USD) Unit Size
BOC Sciences -≥95%$198250 mg
BroadPharm BP-24479>98%$180500 mg
$3001 g
MedchemExpress HY-P1449>98%InquireVarious
ChemScene CS-0039416>98%InquireVarious
AxisPharm ->95%InquireBulk pricing available
Avantor (via Rxreliance) A-4450.1000BA-$560.291 g

Note: Prices and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical and Handling Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

Property Value Reference
Molecular Formula C₂₀H₂₈N₄O₇[5]
Molecular Weight 436.46 g/mol [5]
Appearance White to off-white solid[5]
Solubility Soluble in DMF and DMSO[]
H₂O: 25 mg/mL (requires sonication)[6]
PBS: 33.33 mg/mL (requires sonication)[7]
H₂O (TFA salt): 125 mg/mL (requires sonication)[8]
Storage Conditions Store at -20°C, desiccated. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[7]

Handling Precautions: Handle under inert conditions to prevent premature deprotection of the Boc group. Avoid moisture and strong acids.[]

Role in Antibody-Drug Conjugates: Mechanism of Action

The GGFG sequence within this compound serves as a substrate for lysosomal proteases, making it an effective cleavable linker in ADCs. The mechanism of action for an ADC utilizing this linker can be summarized in the following steps:

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the linker remaining stable to prevent premature payload release.[2]

  • Antigen Binding and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell, leading to receptor-mediated endocytosis.[3]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the endosomal-lysosomal compartments within the cancer cell.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG peptide sequence.[2][3]

  • Payload Release and Action: The cleavage of the linker releases the cytotoxic payload, which can then exert its therapeutic effect, leading to cancer cell death.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Linker Stable) Antigen Tumor Antigen ADC->Antigen 1. Targeting Internalization Endocytosis Antigen->Internalization 2. Binding & Lysosome Lysosome (pH 4.5-5.0) Cathepsin B/L Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity SPPS_Workflow Resin Start: Merrifield Resin AttachGly 1. Attach Boc-Gly-OH to Resin Resin->AttachGly Deprotect1 2. Boc Deprotection (TFA) AttachGly->Deprotect1 CouplePhe 3. Couple Boc-Phe-OH Deprotect1->CouplePhe Deprotect2 4. Boc Deprotection (TFA) CouplePhe->Deprotect2 CoupleGly1 5. Couple Boc-Gly-OH Deprotect2->CoupleGly1 Deprotect3 6. Boc Deprotection (TFA) CoupleGly1->Deprotect3 CoupleGly2 7. Couple Boc-Gly-OH Deprotect3->CoupleGly2 Cleavage 8. Cleavage from Resin (HF) CoupleGly2->Cleavage Purify 9. Purify and Lyophilize Cleavage->Purify FinalProduct End: this compound Purify->FinalProduct

References

An In-depth Technical Guide on the Safety and Handling of Boc-GGFG-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A complete, official Safety Data Sheet (SDS) for Boc-GGFG-OH was not found in the public domain through standard searches. The following information is a compilation of data from various chemical suppliers and should be used as a guide only. For comprehensive safety information, it is imperative to obtain the official SDS from the supplier.

This technical guide provides an overview of the known safety, handling, and storage information for Boc-GGFG-OH (N-(tert-Butoxycarbonyl)glycylglycylphenylalanylglycine), a tetrapeptide linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[1] This document is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Physicochemical and Safety Data

The following tables summarize the available quantitative data for Boc-GGFG-OH. It is important to note that some of these values are predicted and may vary.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₈N₄O₇[1][2][3]
Molecular Weight 436.46 g/mol [2][3][4]
Appearance White to off-white powder/solid[4][][6]
Purity ≥96% to ≥98%[1][2][7]
Boiling Point (Predicted) 838.6 ± 65.0 °C[]
Density (Predicted) 1.263 ± 0.06 g/cm³[]
Solubility Soluble in water, DMSO, and DMF.[][8] In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL.[4] In a mixture of 10% DMSO and 90% Corn Oil, solubility is ≥ 2.5 mg/mL.[4]

Table 2: Storage and Stability

ConditionRecommended TemperatureDurationNotes
Powder -20°C1 yearSealed storage, away from moisture.[4][9]
-80°C2 yearsSealed storage, away from moisture.[4][9]
In Solvent -20°C1 monthSealed storage, away from moisture.[4][9]
-80°C6 monthsSealed storage, away from moisture.[4][9]

Hazard Identification and Handling Precautions

General Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[10]

    • Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[10]

Specific Handling Advice:

  • Avoid the formation of dust and aerosols.[10]

  • Handle under inert conditions during synthesis to maintain the Boc protection.[]

  • Store away from moisture and strong acids.[]

Experimental Protocols: General Safe Handling Workflow

As no specific experimental safety protocols for Boc-GGFG-OH were found, a general workflow for handling potent chemical compounds is provided below. This workflow is a representation of best practices in a research and development setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Review SDS and Conduct Risk Assessment b Prepare Engineering Controls (e.g., Fume Hood) a->b c Don Appropriate PPE b->c d Weigh Compound in a Vented Enclosure c->d e Perform Experimental Procedures d->e f Decontaminate Surfaces and Equipment e->f g Segregate Waste f->g h Label Waste Container g->h i Dispose of Waste via Approved Channels h->i

Caption: General workflow for safely handling chemical compounds.

Structure of a Safety Data Sheet (SDS)

For the benefit of researchers, the following diagram illustrates the standard sections of a Safety Data Sheet as per the Globally Harmonized System (GHS). This provides a framework for what to look for when a full SDS for Boc-GGFG-OH is obtained.

G cluster_sds Standard Sections of a Safety Data Sheet (SDS) cluster_id Identification & Hazards cluster_response Response Measures cluster_handling_storage Handling & Storage cluster_properties Physical, Chemical & Toxicological Properties cluster_other Other Information s1 1. Identification s2 2. Hazard(s) Identification s1->s2 s3 3. Composition/Information on Ingredients s2->s3 s4 4. First-Aid Measures s5 5. Fire-Fighting Measures s4->s5 s6 6. Accidental Release Measures s5->s6 s7 7. Handling and Storage s8 8. Exposure Controls/Personal Protection s7->s8 s9 9. Physical and Chemical Properties s10 10. Stability and Reactivity s9->s10 s11 11. Toxicological Information s10->s11 s12 12. Ecological Information s13 13. Disposal Considerations s12->s13 s14 14. Transport Information s13->s14 s15 15. Regulatory Information s14->s15 s16 16. Other Information s15->s16

References

Theoretical cleavage sites in the Boc-Gly-Gly-Phe-Gly-OH peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Cleavage Sites in the Boc-Gly-Gly-Phe-Gly-OH Peptide

Introduction

The tetrapeptide this compound is a valuable tool in biochemical and pharmaceutical research. As an N-terminally protected peptide containing a specific aromatic amino acid residue, it serves as a model substrate for studying proteolytic enzymes and as a cleavable linker in more complex molecules like antibody-drug conjugates (ADCs).[1][2] Understanding the specific sites at which this peptide can be cleaved is crucial for its application in drug development, proteomics, and synthetic chemistry. This guide provides a comprehensive technical overview of the theoretical enzymatic and chemical cleavage sites of this compound, complete with detailed protocols and data for researchers, scientists, and drug development professionals.

Peptide Structure and Potential Cleavage Points

The structure of the peptide is Boc-(NH)-Gly¹-Gly²-Phe³-Gly⁴-(COOH). The tert-butyloxycarbonyl (Boc) group protects the N-terminus. The peptide backbone consists of three peptide bonds: Gly¹-Gly², Gly²-Phe³, and Phe³-Gly⁴. The primary sites for selective cleavage are the peptide bond C-terminal to the Phenylalanine (Phe) residue and the urethane (B1682113) bond of the N-terminal Boc protecting group.

G cluster_peptide This compound Structure cluster_cleavage Potential Cleavage Sites Boc Boc Gly1 Gly¹ Boc->Gly1 Urethane Bond Gly2 Gly² Gly1->Gly2 Peptide Bond 1 Phe3 Phe³ Gly2->Phe3 Peptide Bond 2 Gly4 Gly⁴-OH Phe3->Gly4 Peptide Bond 3 chem_cleave Acid (TFA) Deprotection chem_cleave->Boc enz_cleave Chymotrypsin (B1334515) / Pepsin Cleavage enz_cleave->Phe3 acid_cleave Strong Acid Non-specific Hydrolysis acid_cleave->Gly1 acid_cleave->Gly2 acid_cleave->Phe3

Caption: Structure of this compound with key cleavage sites.

Enzymatic Cleavage

Enzymatic cleavage offers high specificity, targeting particular amino acid sequences under mild conditions. For this compound, the Phenylalanine residue is the primary target for several proteases.

Chymotrypsin

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[3][4][5][6][7] Therefore, chymotrypsin is expected to cleave the Phe³-Gly⁴ bond.

  • Predicted Cleavage Site: Between Phenylalanine³ and Glycine⁴.

  • Expected Products: Boc-Gly-Gly-Phe-OH and H₂N-Gly-OH.

Pepsin

Pepsin is an aspartic protease with broader specificity than chymotrypsin, but it also preferentially cleaves after hydrophobic and aromatic residues like Phenylalanine and Leucine.[3][8][9] Cleavage is most specific at a highly acidic pH of 1.3.[3][10]

  • Predicted Cleavage Site: Between Phenylalanine³ and Glycine⁴.

  • Expected Products: Boc-Gly-Gly-Phe-OH and H₂N-Gly-OH.

Trypsin

Trypsin is another common serine protease used in protein chemistry. It specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues.[11][12] Since this compound contains neither lysine nor arginine, it is not a substrate for trypsin.

Quantitative Data for Enzymatic Cleavage
ParameterChymotrypsinPepsinTrypsin
Cleavage Site C-terminus of Phe, Tyr, Trp[3][5]C-terminus of Phe, Tyr, Trp, Leu[3][8]C-terminus of Lys, Arg[12]
Optimal pH 7.0–9.0[8]1.0–3.0[8]7.0–9.0
Typical Temp. 25–37°C25–37°C37°C
Expected Action Cleavage at Phe³-Gly⁴Cleavage at Phe³-Gly⁴No Cleavage

Experimental Protocols: Enzymatic Cleavage

General Workflow for Enzymatic Digestion

The process involves dissolving the peptide, adding the enzyme under optimal buffer conditions, incubating for a specific duration, and then stopping the reaction before analysis.

G start Start prep 1. Prepare Peptide Solution (e.g., in Ammonium (B1175870) Bicarbonate Buffer) start->prep add_enzyme 2. Add Protease (e.g., Chymotrypsin, 1:50 w/w ratio) prep->add_enzyme incubate 3. Incubate (e.g., 37°C for 4-18 hours) add_enzyme->incubate quench 4. Quench Reaction (e.g., add Formic Acid to lower pH) incubate->quench analyze 5. Analyze Products (e.g., HPLC, Mass Spectrometry) quench->analyze end_node End analyze->end_node

Caption: General experimental workflow for enzymatic peptide cleavage.

Detailed Protocol for Chymotrypsin Digestion
  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a 1 mg/mL solution of this compound in 50 mM ammonium bicarbonate buffer (pH 8.0).

    • Chymotrypsin Stock Solution: Prepare a 1 mg/mL solution of sequencing-grade chymotrypsin in 1 mM HCl.

  • Digestion Procedure:

    • To 100 µg of the peptide solution, add the chymotrypsin stock solution to achieve an enzyme-to-substrate ratio of 1:50 (w/w).

    • Vortex the mixture gently.

    • Incubate the reaction at 37°C for 4 to 18 hours. The optimal time may require empirical determination.

  • Reaction Termination:

    • Stop the digestion by adding formic acid to a final concentration of 0.1-1%, which will inactivate the enzyme by lowering the pH.

  • Analysis:

    • Analyze the resulting fragments using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Cleavage

Chemical methods provide alternative routes for cleaving peptide bonds or protecting groups, often under more stringent conditions than enzymatic methods.

Boc Group Deprotection

The N-terminal Boc protecting group is labile under acidic conditions.[1] Treatment with a strong acid like trifluoroacetic acid (TFA) will selectively cleave the urethane bond, liberating the N-terminal amine. This reaction does not affect the peptide bonds.

  • Cleavage Site: Boc-(NH) bond.

  • Expected Products: H₂N-Gly-Gly-Phe-Gly-OH, isobutylene, and CO₂.

Non-specific Acid Hydrolysis

Strong acids, such as 6 M hydrochloric acid (HCl), at high temperatures will non-specifically hydrolyze all peptide bonds, breaking the peptide down into its constituent amino acids.[13] This method is typically used for amino acid composition analysis, not for generating specific fragments.

  • Cleavage Sites: All three peptide bonds (Gly¹-Gly², Gly²-Phe³, Phe³-Gly⁴).

  • Expected Products: Glycine and Phenylalanine.

Other Chemical Reagents

Certain chemical reagents offer high specificity but are not applicable to this peptide. For example, cyanogen (B1215507) bromide (CNBr) cleaves at the C-terminus of methionine, and formic acid is most effective at cleaving Aspartyl-Prolyl bonds; neither of these sequences is present in the peptide.[14][15][16]

Quantitative Data for Chemical Cleavage
ParameterBoc DeprotectionNon-specific Acid Hydrolysis
Reagent Trifluoroacetic Acid (TFA)6 M Hydrochloric Acid (HCl)
Concentration 25-95% TFA in Dichloromethane6 M
Temperature 0–25°C110°C[13]
Time 30 min – 2 hours24 hours[13]
Specificity Cleaves Boc group onlyCleaves all peptide bonds

Experimental Protocols: Chemical Cleavage

Workflow for Chemical Cleavage/Deprotection

This workflow outlines the general steps for chemical modification, which involve reaction under controlled conditions followed by removal of reagents and product analysis.

G start Start prep 1. Prepare Peptide (Dry, in reaction vessel) start->prep add_reagent 2. Add Chemical Reagent (e.g., TFA for deprotection) prep->add_reagent incubate 3. Incubate (e.g., Room temp, 1 hour) add_reagent->incubate remove_reagent 4. Remove Reagent (e.g., Evaporate under vacuum) incubate->remove_reagent analyze 5. Analyze Product (e.g., HPLC, Mass Spectrometry) remove_reagent->analyze end_node End analyze->end_node

Caption: General experimental workflow for chemical peptide cleavage.

Detailed Protocol for Boc Deprotection
  • Reagent Preparation:

    • Cleavage Cocktail: Prepare a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v). TIS acts as a scavenger to prevent side reactions.

  • Deprotection Procedure:

    • Dissolve the dry peptide (e.g., 10 mg) in 1 mL of the cleavage cocktail.

    • Allow the reaction to proceed at room temperature for 1-2 hours with occasional stirring.

  • Product Isolation:

    • Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the resulting peptide pellet under vacuum.

  • Analysis:

    • Confirm the removal of the Boc group by mass spectrometry (observing the mass shift) or HPLC.

Summary

The cleavage of this compound can be achieved with high specificity using both enzymatic and chemical methods. Chymotrypsin and pepsin are ideal for cleaving the peptide bond C-terminal to the Phenylalanine residue, yielding two distinct fragments. In contrast, chemical methods can be used either to selectively remove the N-terminal Boc protecting group with TFA or to completely hydrolyze the peptide to its constituent amino acids with strong acid. The choice of method depends entirely on the desired outcome, whether it is specific fragmentation for sequencing, complete degradation for amino acid analysis, or N-terminal deprotection for further synthesis.

References

The Significance of the Phenylalanine Residue in the GGFG Sequence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) has emerged as a critical motif in the field of bioconjugation and drug delivery, most notably as a cleavable linker in antibody-drug conjugates (ADCs). The strategic inclusion of a phenylalanine residue within this sequence is paramount to its function, dictating the linker's susceptibility to enzymatic cleavage and, consequently, the controlled release of therapeutic payloads. This technical guide provides a comprehensive analysis of the GGFG sequence, with a particular focus on the significance of the phenylalanine residue. We will delve into its structural role, its importance in enzymatic recognition and cleavage, and the experimental methodologies used to characterize its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of targeted therapeutics.

Introduction

The GGFG tetrapeptide is a key component in the design of advanced therapeutic agents, particularly in the realm of antibody-drug conjugates.[1] Its primary function is to act as a stable linker in systemic circulation, ensuring that the potent cytotoxic payload remains attached to the targeting antibody until it reaches the tumor microenvironment.[2][3] Once internalized into the target cancer cells, the GGFG linker is designed to be efficiently cleaved by specific lysosomal proteases, leading to the release of the drug and subsequent cell death.[4][5] The success of this strategy is critically dependent on the precise sequence of the peptide linker, with each amino acid playing a specific role. This guide focuses on the central role of the phenylalanine (F) residue in the GGFG sequence.

The Pivotal Role of Phenylalanine in the GGFG Sequence

The phenylalanine residue at the third position (P2 position relative to the cleavage site) of the GGFG sequence is not arbitrary; it is a deliberately chosen amino acid that confers specific and essential properties to the linker.

Structural Significance and Hydrophobicity

Phenylalanine is an aromatic amino acid with a bulky, hydrophobic benzyl (B1604629) side chain.[6] This hydrophobicity is a key feature that influences the overall properties of the GGFG linker, including its conformation and interaction with its target enzymes. While excessive hydrophobicity in ADC linkers can sometimes lead to aggregation and stability issues, the balanced composition of the GGFG motif, with its flanking glycine (B1666218) residues, helps to mitigate these effects.[1][7] The glycine residues provide flexibility to the peptide backbone, while the phenylalanine contributes a critical hydrophobic interaction point.[]

Enzymatic Recognition and Cleavage

The GGFG sequence is primarily designed to be a substrate for lysosomal cysteine proteases, such as cathepsin B and cathepsin L.[3][9] These enzymes are often overexpressed in the tumor microenvironment and within cancer cells, providing a targeted mechanism for drug release.[10]

The specificity of these proteases is largely determined by the interaction of the substrate's amino acid side chains with the enzyme's binding pockets, particularly the S2 subsite. For both cathepsin B and cathepsin L, the S2 pocket has a preference for large, hydrophobic residues at the P2 position of the substrate.[11][12][13][14] The phenylalanine in the GGFG sequence perfectly fits this requirement, inserting its bulky hydrophobic side chain into the S2 pocket of the enzyme, which is a crucial step for efficient recognition and subsequent cleavage of the peptide bond C-terminal to the phenylalanine (between Phe and the final Gly).[15][16]

Site-directed mutagenesis studies on cathepsin B have confirmed the importance of residues within the S2 pocket for accommodating hydrophobic side chains.[15] While a crystal structure of a GGFG peptide in complex with cathepsin B or L is not publicly available, the wealth of data on the substrate specificity of these enzymes strongly supports the critical role of the P2 phenylalanine in mediating this interaction.

Quantitative Analysis of GGFG Cleavage

The rate of cleavage of the GGFG linker is a critical parameter in ADC design, as it directly impacts the efficacy and safety of the therapeutic. While specific kinetic parameters for the isolated GGFG peptide are not extensively reported, studies on ADCs utilizing this linker provide valuable insights into its cleavage dynamics.

For instance, in the context of the highly successful ADC, trastuzumab deruxtecan (B607063) (DS-8201a), the GGFG linker enables the nearly complete release of the payload within 72 hours in the presence of cathepsin L.[3] The GGFG linker is reported to be more responsive to cathepsin L than cathepsin B.[3]

The table below summarizes the known enzymatic cleavage data for the GGFG linker and related peptide sequences.

Linker SequenceEnzymeParameterValueReference
GGFGCathepsin LCleavageNearly complete release of DXd within 72 hours[3]
GGFGCathepsin BCleavageMinimal activity compared to Cathepsin L[3]
Val-CitCathepsin Bt1/28 minutes[17]
Phe-LysCathepsin Bt1/2-[17]
Z-Phe-Arg-AMCCathepsin Bkcat/Km (mM⁻¹s⁻¹)460[16]

Experimental Protocols

The characterization of the GGFG linker's properties relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to quantify the rate of payload release from a GGFG-containing ADC in the presence of purified cathepsin B.[10][17]

Objective: To determine the kinetics of cathepsin B-mediated cleavage of a GGFG linker.

Materials:

  • GGFG-containing ADC or peptide-fluorophore conjugate

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA

  • Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • HPLC-MS system

Procedure:

  • Enzyme Activation: Pre-activate the recombinant cathepsin B by incubating it in the assay buffer for 15 minutes at 37°C.

  • Reaction Setup: In a microcentrifuge tube, dilute the GGFG-containing substrate to the desired concentration in the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B to the substrate solution. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC-MS to separate and quantify the intact substrate and the cleaved product.

  • Data Analysis: Plot the concentration of the cleaved product over time to determine the initial reaction velocity. Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Plasma Stability Assay

This protocol describes a method to assess the stability of a GGFG-containing ADC in plasma.[2][4][18][19]

Objective: To determine the rate of premature payload release from an ADC in plasma.

Materials:

  • GGFG-containing ADC

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Protein A affinity chromatography resin

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma/ADC mixture.

  • Sample Preparation:

    • Dilute the plasma sample in cold PBS.

    • Capture the ADC from the plasma using Protein A affinity chromatography.

    • Wash the captured ADC to remove plasma proteins.

    • Elute the ADC from the affinity resin.

  • Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life of the linker.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the ADC mechanism of action and the experimental workflow for assessing linker cleavage.

ADC_Mechanism ADC Antibody-Drug Conjugate (GGFG Linker) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Cleavage of GGFG by Cathepsins Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis Cathepsin Cathepsin B/L Cathepsin->Lysosome Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ActivateEnzyme Activate Cathepsin B (37°C, 15 min) InitiateReaction Initiate Reaction: Add Enzyme to Substrate ActivateEnzyme->InitiateReaction PrepareSubstrate Prepare GGFG-Substrate in Assay Buffer PrepareSubstrate->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate TimePoints Collect Aliquots at Time Points Incubate->TimePoints Quench Quench Reaction (Acidified Acetonitrile) TimePoints->Quench LCMS HPLC-MS Analysis Quench->LCMS DataAnalysis Data Analysis: Determine Cleavage Rate LCMS->DataAnalysis

References

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of Boc-Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed, step-by-step protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide Boc-Gly-Gly-Phe-Gly-OH. The synthesis is based on the well-established tert-butyloxycarbonyl (Boc) chemistry, a robust method for preparing custom peptides.[1][2] The protocol covers all stages of the synthesis, from the initial attachment of the C-terminal amino acid to the solid support, through the iterative cycles of deprotection and coupling, to the final cleavage of the peptide from the resin and its subsequent purification. This compound is a valuable peptide intermediate, often utilized in the construction of enzyme-cleavable linkers for antibody-drug conjugates (ADCs).

I. Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis.

Category Item Specification Supplier Example
Resin Merrifield Resin (1% DVB)100-200 mesh, ~1.0 mmol/g substitutionSigma-Aldrich, Aapptec
Amino Acids Boc-Gly-OH>99% purityChemPep, Sigma-Aldrich
Boc-Phe-OH>99% purityChemPep, Sigma-Aldrich
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)>98% purityAapptec, ChemPep
HOBt (Hydroxybenzotriazole)AnhydrousAapptec, ChemPep
Boc Deprotection Trifluoroacetic acid (TFA)Reagent grade, >99%Sigma-Aldrich
Neutralization N,N-Diisopropylethylamine (DIEA)Reagent grade, >99.5%Sigma-Aldrich
Solvents Dichloromethane (DCM)Anhydrous, peptide synthesis gradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, peptide synthesis gradeSigma-Aldrich
Methanol (B129727) (MeOH)ACS gradeSigma-Aldrich
Isopropanol (IPA)ACS gradeSigma-Aldrich
Resin Attachment Cesium carbonate (Cs₂CO₃)>99% puritySigma-Aldrich
Cleavage Reagents Trifluoromethanesulfonic acid (TFMSA)>98% purityAapptec, Sigma-Aldrich
ThioanisoleReagent gradeSigma-Aldrich
m-CresolReagent gradeSigma-Aldrich
Purification Acetonitrile (B52724) (ACN)HPLC gradeSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich

II. Experimental Protocols

The synthesis of this compound is performed on a solid support (Merrifield resin) and involves four main stages:

  • Attachment of the C-terminal amino acid (Boc-Gly-OH) to the resin.

  • Iterative elongation of the peptide chain.

  • Cleavage of the completed peptide from the resin.

  • Purification and characterization of the final product.

The entire workflow is depicted in the diagram below.

SPPS_Workflow This compound Synthesis Workflow cluster_0 Stage 1: Resin Preparation cluster_1 Stage 2: Peptide Elongation (3 Cycles) cluster_2 Stage 3 & 4: Cleavage & Purification Resin Merrifield Resin BocGlyCs Boc-Gly-OH Cesium Salt Esterification Esterification (DMF, 50°C, 24h) BocGlyCs->Esterification 1.0 eq Resin_Gly Boc-Gly-Merrifield Resin Esterification->Resin_Gly Deprotection Boc Deprotection (50% TFA/DCM) Resin_Gly->Deprotection Start Cycle 1 Resin_Gly->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Neutralization->Coupling Boc-Phe-OH Washing Washing Steps (DCM, IPA, DMF) Coupling->Washing Coupling->Washing Cycle 1 Complete Washing->Deprotection Start Cycle 2 Washing->Deprotection Start Cycle 3 Resin_Peptide Boc-Gly-Gly-Phe-Gly-Resin Washing->Resin_Peptide Final Cycle Complete Cleavage Cleavage (TFMSA/TFA/Thioanisole) Resin_Peptide->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Boc-SPPS of this compound.

2.1. Stage 1: Attachment of Boc-Gly-OH to Merrifield Resin

This protocol is based on the cesium salt method for esterification, which minimizes racemization.[3]

  • Prepare Boc-Gly-OH Cesium Salt:

    • Dissolve Boc-Gly-OH (2 equivalents relative to resin substitution) in methanol (5 mL/mmol).

    • Add water (0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Evaporate the mixture to dryness using a rotary evaporator.

    • Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this DMF wash once to ensure the salt is anhydrous.

  • Esterification:

    • Swell the Merrifield resin (1.0 eq) in DMF (6-8 mL per gram of resin) in a reaction vessel for 1 hour.

    • Add the dried Boc-Gly-OH cesium salt (1.0 eq based on resin chlorine substitution) to the swollen resin.

    • Shake or agitate the mixture at 50°C for 24 hours.

  • Washing:

    • Filter the resin and wash it thoroughly with DMF (3x), 50% (v/v) aqueous DMF (3x), 50% (v/v) aqueous methanol (3x), and finally methanol (3x).

    • Dry the resin in vacuo to a constant weight.

    • Determine the substitution level of the resin (loading of the first amino acid) using a method like the picric acid test.

2.2. Stage 2: Peptide Chain Elongation

The following cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence (Phe, then Gly, then Gly).

Step Procedure Reagents & Conditions Duration
1. Swelling Swell the peptide-resin in DCM.10 mL/g resin20 min
2. Deprotection Treat the resin with deprotection solution to remove the Boc group. Perform a pre-wash followed by the main deprotection.50% TFA in DCM. Pre-wash (1x), Main (1x).5 min + 20 min
3. Washing Wash the resin to remove excess TFA and byproducts.DCM (2x), IPA (2x), DCM (2x).~10 min
4. Neutralization Neutralize the trifluoroacetate (B77799) salt to the free amine.10% DIEA in DCM (2x).2 x 5 min
5. Washing Wash the resin to remove excess DIEA.DCM (3x), DMF (3x).~10 min
6. Coupling In a separate vial, pre-activate the next amino acid (Boc-Phe-OH, then Boc-Gly-OH, then Boc-Gly-OH) and add to the resin.Boc-AA-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), DIEA (6 eq) in DMF.1-2 hours
7. Washing Wash the resin to remove excess reagents and byproducts.DMF (3x), DCM (3x).~10 min
8. Monitoring (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (presence of free primary amines). If the test is positive, repeat the coupling step.Kaiser test reagents.~10 min

2.3. Stage 3: Cleavage from Resin

This protocol uses TFMSA, which is a strong acid that cleaves the peptide from the Merrifield resin but does not require specialized HF-resistant apparatus.[4][5]

  • Preparation:

    • Wash the final, fully protected peptide-resin with DCM (3x) and dry thoroughly under vacuum for at least 2 hours.

    • Prepare the cleavage cocktail in an ice bath: TFMSA / TFA / Thioanisole / m-Cresol in a ratio of 10:80:5:5 (v/v). Prepare approximately 10 mL of cocktail per gram of peptide-resin.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a round-bottom flask with a magnetic stir bar.

    • Cool the flask to 0°C in an ice bath.

    • Add the pre-chilled cleavage cocktail to the resin.

    • Stir the mixture at 0°C for 1.5 to 2 hours.

  • Peptide Precipitation:

    • Filter the resin using a fritted funnel and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.

    • Slowly add the combined filtrate to a 10-fold volume of cold diethyl ether with vigorous stirring.

    • A white precipitate (the crude peptide) should form. If precipitation is slow, store the mixture at -20°C overnight.

  • Isolation:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the crude peptide pellet with cold diethyl ether (3x) to remove scavengers.

    • Dry the crude peptide under vacuum.

2.4. Stage 4: Purification and Analysis

The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][]

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 10-70% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude product.

    • Monitor the elution at 210-220 nm.

  • Analysis and Final Product Preparation:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the fractions with >95% purity.

    • Confirm the identity of the peptide by mass spectrometry. The expected monoisotopic mass for C₂₀H₂₈N₄O₇ is 436.20 g/mol .[]

    • Lyophilize (freeze-dry) the pooled fractions to obtain the final product as a white, fluffy powder.

III. Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis conducted on a 0.5 mmol scale.

Parameter Expected Value Notes
Initial Resin Substitution ~0.8 mmol/gVaries with resin batch.
Boc-Gly-OH Loading ~0.6 - 0.7 mmol/gDetermined after esterification.
Coupling Efficiency (per step) >99%Monitored by Kaiser test.
Crude Peptide Yield 70 - 85%Based on the initial loading of the first amino acid.
Crude Peptide Purity (by HPLC) 60 - 75%Sequence-dependent.
Final Purified Peptide Yield 30 - 50%Post-HPLC purification and lyophilization.
Final Purity (by HPLC) >95%Target purity for most research applications.
Mass Spectrometry (ESI-MS) [M+H]⁺ = 437.2Expected mass for C₂₀H₂₈N₄O₇ + H⁺.

References

Application Notes and Protocols: Conjugation of Boc-Gly-Gly-Phe-Gly-OH to a Payload Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the conjugation of the N-terminally protected tetrapeptide, Boc-Gly-Gly-Phe-Gly-OH, to an amine-containing payload molecule. This peptide sequence is a well-established protease-cleavable linker, frequently utilized in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[1][][3][4] The protocol herein describes a robust and widely applicable method centered on carbodiimide (B86325) chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the C-terminal carboxylic acid of the peptide for subsequent amidation with the payload. Detailed procedures for the conjugation reaction, purification of the resulting conjugate, and subsequent deprotection of the Boc group are provided. Furthermore, this document outlines the analytical techniques for the characterization of the intermediate and final products.

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Peptide-drug conjugates (PDCs) have emerged as a promising class of targeted therapeutics, offering advantages such as high specificity, deep tissue penetration, and modular design.[5] A critical component of a PDC is the linker that connects the targeting peptide to the therapeutic payload. The choice of linker chemistry significantly impacts the stability, release mechanism, and overall efficacy of the conjugate.

This compound is a tetrapeptide linker that can be cleaved by proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage allows for the specific release of the payload at the target site, minimizing systemic toxicity. The N-terminal tert-butyloxycarbonyl (Boc) protecting group allows for the selective activation of the C-terminal carboxylic acid, preventing self-condensation or polymerization of the peptide during the conjugation reaction.[][3][4]

This application note details a comprehensive protocol for the conjugation of this compound to a generic amine-containing payload molecule using EDC/NHS chemistry. It further describes the purification of the conjugate via reversed-phase high-performance liquid chromatography (RP-HPLC) and the subsequent removal of the Boc protecting group to yield the final, payload-conjugated linker, ready for further modification or biological evaluation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing payload molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Deionized water (ddH₂O)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • 0.1% (v/v) Formic acid in ddH₂O, HPLC grade

  • 0.1% (v/v) Formic acid in ACN, HPLC grade

Protocol 1: EDC/NHS Mediated Conjugation of this compound to an Amine-Containing Payload

This protocol describes the activation of the C-terminal carboxyl group of this compound with EDC and NHS to form a stable NHS ester, which then reacts with the primary amine of the payload molecule.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF to a final concentration of 0.1 M.

  • Activation: To the stirred solution from step 1, add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents). Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the NHS ester.

  • Payload Addition: In a separate vial, dissolve the amine-containing payload molecule (1.1 equivalents) in a minimal amount of anhydrous DMF. If the payload is a hydrochloride salt, add DIPEA (1.5 equivalents) to the payload solution to neutralize the acid.

  • Conjugation: Add the payload solution to the activated peptide solution from step 2. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, the reaction can be quenched by the addition of a small amount of water.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected conjugate.

Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_deprotection Deprotection Boc-GGFG-OH This compound EDC_NHS EDC / NHS in DMF Boc-GGFG-OH->EDC_NHS 1 hr, RT Activated_Ester Boc-GGFG-NHS Ester EDC_NHS->Activated_Ester Payload Amine-Payload (DIPEA if salt) Conjugate_Boc Boc-GGFG-Payload Payload->Conjugate_Boc 12-24 hr, RT HPLC RP-HPLC Conjugate_Boc->HPLC TFA_cocktail TFA / Scavenger in DCM HPLC->TFA_cocktail Final_Product H-GGFG-Payload TFA_cocktail->Final_Product 1-2 hr, RT

Protocol 2: Purification of the Boc-Protected Conjugate by RP-HPLC

The crude product from Protocol 2.2 is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired conjugate from unreacted starting materials and side products.

  • Sample Preparation: Dissolve the crude product in a minimal amount of DMF or a mixture of ACN/water.

  • Chromatographic Conditions:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in ddH₂O.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A linear gradient tailored to the hydrophobicity of the conjugate. A typical starting point is a gradient from 10% B to 90% B over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV absorbance at 220 nm and 254 nm.

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and LC-MS to confirm the identity and purity of the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Boc-GGFG-Payload conjugate as a white solid.

Protocol 3: Boc Deprotection of the Purified Conjugate

The N-terminal Boc protecting group is removed under acidic conditions to yield the final conjugate.

  • Reaction Setup: Dissolve the purified Boc-GGFG-Payload conjugate in DCM.

  • Deprotection Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% ddH₂O, and 2.5% TIS (v/v/v).

  • Deprotection Reaction: Add the cleavage cocktail to the dissolved conjugate. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under a stream of nitrogen. Co-evaporate with toluene (B28343) or DCM several times to remove residual TFA.

  • Purification (Optional): If necessary, the final product can be further purified by RP-HPLC using the conditions described in Protocol 2.3 to remove any byproducts from the deprotection step.

  • Final Product: Lyophilize the pure product to obtain the final H-Gly-Gly-Phe-Gly-Payload conjugate as a TFA salt.

Data Presentation

The following tables present illustrative quantitative data for the conjugation of this compound to a model amine-containing payload. These values are representative and may vary depending on the specific payload and reaction conditions.

Table 1: Reaction Conditions and Yields for the Conjugation of this compound to a Model Payload

ParameterCondition 1Condition 2
Boc-GGFG-OH (equivalents) 1.01.0
Payload (equivalents) 1.11.5
EDC-HCl (equivalents) 1.21.5
NHS (equivalents) 1.21.5
Solvent DMFDMF
Reaction Time (hours) 2418
Temperature (°C) 2525
Crude Yield (%) 8588
Purified Yield (%) 6572

Table 2: Characterization of the Boc-Protected and Deprotected Conjugates

CompoundPurity by HPLC (%)Theoretical Mass (m/z)Observed Mass (m/z)
Boc-GGFG-Payload >95[Calculated Value][Observed Value]
H-GGFG-Payload >98[Calculated Value][Observed Value]

Visualization of the Conjugation Chemistry

Conjugation_Chemistry

Conclusion

The protocol described in this application note provides a reliable and efficient method for the conjugation of this compound to amine-containing payload molecules. The use of EDC/NHS chemistry ensures high coupling efficiency under mild conditions. Subsequent purification by RP-HPLC yields a highly pure conjugate, and the final Boc deprotection step provides the desired product ready for downstream applications in drug development. The methodologies and illustrative data presented herein serve as a valuable resource for researchers and scientists working on the development of peptide-drug conjugates and other targeted therapies.

References

Application Note & Protocol: Amide Bond Formation for Peptide-Drug Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Efficient Coupling of Boc-Gly-Gly-Phe-Gly-OH with an Amine-Containing Drug using HATU-Mediated Amide Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of peptides to therapeutic agents is a powerful strategy in drug development, enhancing targeting, improving pharmacokinetic profiles, and enabling the creation of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs). The formation of a stable amide bond between a peptide's C-terminus and an amine group on a drug molecule is a critical step in this process. This compound is a tetrapeptide linker, often utilized in ADCs due to its susceptibility to cleavage by specific proteases within the target cell, leading to the controlled release of the cytotoxic payload.[1][]

This application note provides a detailed protocol for the efficient coupling of this compound to a model amine-containing drug using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), a highly effective coupling reagent known for its rapid reaction times and ability to minimize racemization.[3][4] The protocol covers the reaction setup, monitoring, purification, and characterization of the resulting peptide-drug conjugate.

Reaction Principle

The fundamental principle of this conjugation is the activation of the carboxylic acid group of this compound by HATU.[5][6] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU forms a highly reactive OAt-active ester with the peptide. This activated intermediate then readily reacts with the primary or secondary amine of the drug molecule to form a stable amide bond, yielding the desired conjugate.[3]

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of the peptide-drug conjugate is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents 1. Reagent Preparation (Peptide, Drug, HATU, DIPEA) activation 2. Carboxylic Acid Activation (Peptide + HATU + DIPEA) reagents->activation coupling 3. Amide Bond Formation (Addition of Amine-Drug) activation->coupling quench 4. Reaction Quenching coupling->quench hplc 5. RP-HPLC Purification quench->hplc lcms 6. LC-MS Analysis hplc->lcms nmr 7. NMR Spectroscopy lcms->nmr G cluster_mechanism HATU-Mediated Amide Bond Formation PeptideCOOH Boc-Peptide-COOH ActivatedEster [Boc-Peptide-CO-OAt] (Active Ester Intermediate) PeptideCOOH->ActivatedEster + HATU, DIPEA HATU HATU DIPEA DIPEA (Base) Conjugate Boc-Peptide-CO-NH-Drug (Final Conjugate) ActivatedEster->Conjugate + H₂N-Drug Byproduct HOAt ActivatedEster->Byproduct releases AmineDrug H₂N-Drug

References

Application Note: Solid-Phase Peptide Synthesis (SPPS) of the GGFG Tetrapeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient synthesis of peptides by assembling amino acids on an insoluble resin support. This methodology simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration. The most prevalent strategy employed is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.

This application note provides a detailed protocol for the manual solid-phase synthesis of the tetrapeptide Gly-Gly-Phe-Gly (GGFG). This sequence is of significant interest as it is frequently used as a cleavable linker in Antibody-Drug Conjugates (ADCs), designed to be selectively cleaved by lysosomal proteases like Cathepsin B to release a cytotoxic payload within target cancer cells.[1][2]

Synthesis Strategy

The synthesis of GGFG will be performed using the Fmoc/tBu strategy on a pre-loaded Fmoc-Gly-Wang resin. The peptide chain will be elongated from the C-terminus to the N-terminus through sequential cycles of Fmoc deprotection and amino acid coupling. The final peptide will be cleaved from the resin and deprotected using a trifluoroacetic acid (TFA)-based cleavage cocktail, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the GGFG peptide, starting from 100 mg of Fmoc-Gly-Wang resin.

ParameterValueNotes
Starting Resin Fmoc-Gly-Wang ResinPre-loaded with the C-terminal Glycine.
Resin Loading 0.5 mmol/gA typical loading capacity for this type of resin.[3][4]
Scale of Synthesis 0.05 mmolBased on 100 mg of resin.
Calculated Molecular Weight 336.35 g/mol For the final GGFG peptide (C15H20N4O5).[1][5][6]
Theoretical Yield 16.8 mgCalculated based on initial resin loading.[7]
Expected Crude Purity >70%Typical purity after cleavage and precipitation.[8]
Expected Final Purity >98%After RP-HPLC purification.[9]
Expected Final Yield 8-12 mgAn estimated 50-70% recovery after cleavage and purification.

Experimental Workflow Diagram

GGFG_SPPS_Workflow Resin Fmoc-Gly-Wang Resin (Starting Material) Swell Resin Swelling (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling1 Couple Fmoc-Phe-OH (HBTU/DIPEA) Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 Coupling2 Couple Fmoc-Gly-OH Wash3->Coupling2 Wash4 DMF Wash Coupling2->Wash4 Deprotection3 Fmoc Deprotection Wash4->Deprotection3 Wash5 DMF Wash Deprotection3->Wash5 Coupling3 Couple Fmoc-Gly-OH Wash5->Coupling3 Wash6 DMF Wash Coupling3->Wash6 FinalDeprotection Final Fmoc Deprotection Wash6->FinalDeprotection FinalWash DCM/MeOH Wash & Dry FinalDeprotection->FinalWash Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalWash->Cleavage Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (LC-MS & HPLC) Purification->Analysis FinalProduct GGFG Peptide (>98% Purity) Analysis->FinalProduct

Caption: Experimental workflow for the solid-phase peptide synthesis of GGFG.

SPPS Chemical Pathway

SPPS_Pathway cluster_cycle SPPS Cycle (Repeated for Phe, Gly, Gly) Start H₂N-Gly-Resin Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Start->Coupling Deprotection Fmoc Deprotection (20% Piperidine) Wash Wash (DMF) Deprotection->Wash Dibenzylfulvene-piperidine adduct removed PeptideResin Fmoc-AA-Gly-Resin Coupling->PeptideResin PeptideResin->Deprotection Wash->Start Ready for next cycle FinalPeptideResin Fmoc-GGFG-Resin Wash->FinalPeptideResin After final coupling InitialResin Fmoc-Gly-Wang Resin InitialResin->Deprotection Initial Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) FinalPeptideResin->Cleavage FinalProduct H₂N-Gly-Gly-Phe-Gly-COOH (Crude Peptide) Cleavage->FinalProduct

References

Application Notes and Protocols for Boc Deprotection of Gly-Gly-Phe-Gly-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Gly-Phe-Gly-OH (GGFG) tetrapeptide linker is a critical component in the design of advanced therapeutics, particularly antibody-drug conjugates (ADCs). Its specific sequence allows for enzymatic cleavage by lysosomal proteases, such as cathepsins, enabling targeted release of cytotoxic payloads within cancer cells. The synthesis of this linker often involves the use of the tert-butyloxycarbonyl (Boc) protecting group for the N-terminal amine. Efficient and clean deprotection of the Boc group is paramount to ensure high yield and purity of the final linker, which is crucial for the subsequent conjugation steps and the overall efficacy and safety of the ADC.

These application notes provide a detailed overview of common Boc deprotection methods for the Gly-Gly-Phe-Gly-OH linker, including quantitative data for comparison, comprehensive experimental protocols, and a discussion of potential side reactions.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium (B1175870) salt. The generated tert-butyl cations are reactive electrophiles that can lead to undesired side reactions. To prevent these, scavengers are often added to the deprotection cocktail to trap the tert-butyl cations.

Comparative Analysis of Boc Deprotection Methods

The choice of the deprotection reagent and conditions is critical to maximize the yield of the deprotected peptide while minimizing side reactions. The two most common methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent, typically dioxane.

Below is a summary of quantitative data for these common Boc deprotection methods based on studies with a similar tetrapeptide (Ala-Pro-Phe-Gly).[1]

Deprotection ReagentConcentrationSolventTime (min)Deprotection Efficiency (%)Purity of Target Peptide (%)Key Remarks
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)5~93.9 (per cycle)78Short reaction time may lead to incomplete deprotection.
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)30>99>95Longer reaction time ensures complete deprotection.
Hydrogen Chloride (HCl)4 M1,4-Dioxane (B91453)5Incomplete~80Similar to TFA/DCM, short reaction time is insufficient.
Hydrogen Chloride (HCl)4 M1,4-Dioxane2 x 30>99>95Repeated treatments ensure complete deprotection.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for the removal of the N-terminal Boc group.

Materials:

  • Boc-Gly-Gly-Phe-Gly-OH

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., anisole (B1667542), thioanisole, or triisopropylsilane (B1312306) - TIPS), optional

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • Dissolution: Dissolve the this compound linker in anhydrous DCM in a round-bottom flask at a concentration of approximately 10-20 mg/mL.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add an equal volume of cold TFA to the solution (to achieve a 50% TFA in DCM concentration). If the peptide contains sensitive residues like methionine or tryptophan, add a scavenger (e.g., 2-5% anisole or thioanisole) to the TFA/DCM mixture to prevent side reactions.

  • Deprotection Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Removal: Upon completion of the reaction, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporation with toluene (B28343) may be performed.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt.

  • Isolation: Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove any remaining scavengers and by-products.

  • Drying: Dry the resulting solid under vacuum to obtain the Gly-Gly-Phe-Gly-OH linker as a TFA salt.

Protocol 2: Boc Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an alternative to TFA and is particularly useful when other acid-labile protecting groups that are more sensitive to TFA are present in the molecule.[2][3]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane solution

  • Anhydrous 1,4-dioxane

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • Dissolution: Dissolve the this compound linker in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition of HCl/Dioxane: Add the 4 M HCl in 1,4-dioxane solution to the flask. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected peptide.

  • Deprotection Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS. For complete deprotection, a second treatment with fresh reagent for another 30 minutes may be necessary.[1]

  • Solvent Removal: After the reaction is complete, remove the solvent and excess HCl by rotary evaporation.

  • Precipitation: Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as its hydrochloride salt.

  • Isolation: Collect the precipitate by filtration and wash thoroughly with cold diethyl ether.

  • Drying: Dry the product under vacuum to yield the Gly-Gly-Phe-Gly-OH linker as an HCl salt.

Potential Side Reactions and Mitigation

Several side reactions can occur during the acidic deprotection of the Boc group. Understanding and mitigating these is crucial for obtaining a high-purity product.

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic side chains of amino acids such as tryptophan and methionine. The phenylalanine residue in the GGFG linker is generally less susceptible, but the use of scavengers like anisole, thioanisole, or triisopropylsilane (TIPS) is recommended to trap the tert-butyl cations and prevent this side reaction.

  • Incomplete Deprotection: In some cases, especially with sterically hindered N-termini or if the reaction time is too short, the Boc group may not be completely removed.[4] This leads to a mixture of protected and deprotected peptides. To avoid this, it is important to ensure sufficient reaction time and monitor the reaction to completion. Extending the deprotection time or using a slightly higher concentration of acid can drive the reaction to completion.

  • Aspartimide Formation: If the peptide sequence contains an aspartic acid residue followed by glycine, serine, or alanine, there is a risk of forming a cyclic aspartimide intermediate under acidic conditions. This can lead to the formation of a mixture of α- and β-aspartyl peptides. While the GGFG linker does not contain aspartic acid, this is a critical consideration for other peptide sequences. Using milder deprotection conditions and shorter reaction times can help minimize this side reaction.

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate. This is not a concern for the GGFG linker but is a common side reaction in peptide synthesis.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage & Decarboxylation Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Intermediate Boc_Peptide->Protonated_Boc Acid (TFA or HCl) H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Deprotected_Peptide H3N+-Peptide Carbamic_Acid->Deprotected_Peptide CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow start Start: Boc-GGFG-OH dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve deprotection Add Deprotection Reagent (TFA or HCl/Dioxane) dissolve->deprotection reaction Stir at Room Temperature (Monitor by TLC/LC-MS) deprotection->reaction evaporation Solvent Removal (Rotary Evaporation) reaction->evaporation precipitation Precipitate with Cold Diethyl Ether evaporation->precipitation filtration Filter and Wash with Cold Ether precipitation->filtration drying Dry under Vacuum filtration->drying end End: H-GGFG-OH Salt drying->end ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Lysosome) ADC Antibody-Drug Conjugate (Ab-GGFG-Payload) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Internalization 2. Internalization via Receptor-Mediated Endocytosis Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B/L Cleavage of GGFG Linker Lysosome->Cleavage Payload_Release 5. Payload Release Cleavage->Payload_Release Apoptosis 6. Induction of Apoptosis Payload_Release->Apoptosis

References

Application Notes & Protocols: A Guide to Antibody-Drug Conjugate (ADC) Preparation via Boc-GGFG-OH Linker Attachment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides a detailed guide on the use of the Boc-Gly-Gly-Phe-Gly-OH (Boc-GGFG-OH) linker, a protease-cleavable linker, for the preparation of ADCs.

The GGFG tetrapeptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. This ensures a targeted release of the cytotoxic payload within the cancer cells, minimizing off-target toxicity. A prominent example of an ADC utilizing a GGFG-based linker is Trastuzumab deruxtecan (B607063) (Enhertu®), which has demonstrated significant clinical success.

This guide will focus on a common strategy for ADC preparation: the conjugation of a drug-linker construct to the lysine (B10760008) residues of an antibody. This involves the initial synthesis of a payload-GGFG-OH conjugate, followed by the activation of its C-terminal carboxylic acid using EDC/NHS chemistry, and subsequent reaction with the amine groups of lysine residues on the antibody surface.

Workflow for ADC Preparation using Boc-GGFG-OH

The overall process for preparing an ADC using the Boc-GGFG-OH linker and targeting lysine residues can be summarized in the following key stages:

  • Preparation of the Drug-Linker Conjugate: This involves the deprotection of the Boc group from Boc-GGFG-OH and the subsequent coupling of the free N-terminus to an amine-containing cytotoxic payload.

  • Activation of the Drug-Linker Conjugate: The C-terminal carboxylic acid of the payload-GGFG-OH is activated to form a highly reactive NHS ester.

  • Antibody Preparation: The antibody is prepared in a suitable buffer at an optimal pH for the conjugation reaction.

  • Conjugation Reaction: The activated drug-linker is reacted with the antibody, leading to the formation of stable amide bonds with lysine residues.

  • Purification of the ADC: The resulting ADC is purified to remove unconjugated drug-linker, aggregates, and other impurities.

  • Characterization of the ADC: The purified ADC is thoroughly characterized to determine its critical quality attributes, including the drug-to-antibody ratio (DAR), purity, and stability.

ADC_Preparation_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis and Purification cluster_2 ADC Characterization Boc_GGFG Boc-GGFG-OH Deprotection Boc Deprotection Boc_GGFG->Deprotection GGFG_NH2 H2N-GGFG-OH Deprotection->GGFG_NH2 Coupling Peptide Coupling GGFG_NH2->Coupling Payload Cytotoxic Payload (with amine group) Payload->Coupling Payload_GGFG Payload-GGFG-OH Coupling->Payload_GGFG Activation EDC/NHS Activation Payload_GGFG->Activation Activated_Payload Payload-GGFG-NHS Activation->Activated_Payload Conjugation Lysine Conjugation Activated_Payload->Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization Purified_ADC->Characterization DAR DAR Analysis (HIC/MS) Characterization->DAR Purity Purity (SEC) Characterization->Purity Stability Stability Assessment Characterization->Stability

Figure 1. Overall workflow for ADC preparation and characterization.

Experimental Protocols

Materials and Reagents
  • This compound (Commercially available)

  • Cytotoxic payload with a reactive amine group (e.g., Monomethyl Auristatin E - MMAE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.5

  • Quenching Solution: 1 M Tris or Glycine, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent), appropriate SEC buffer (e.g., PBS, pH 7.4)

  • Characterization: Hydrophobic Interaction Chromatography (HIC) column, appropriate buffers for HIC, Mass Spectrometer.

Protocol 1: Synthesis of Payload-GGFG-OH (Example: MMAE-GGFG-OH)

This protocol describes the synthesis of a drug-linker conjugate prior to antibody attachment.

  • Boc Deprotection of Boc-GGFG-OH:

    • Dissolve Boc-GGFG-OH in a solution of 25-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

    • Remove the solvent and TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of residual TFA.

    • The resulting H2N-GGFG-OH (as a TFA salt) can be used directly in the next step.

  • Coupling of H2N-GGFG-OH to MMAE:

    • Dissolve MMAE (1 equivalent) and H2N-GGFG-OH (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3-4 equivalents) to neutralize the TFA salt and basify the reaction mixture.

    • In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF and add it to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the MMAE-GGFG-OH conjugate by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Chemical_Reaction cluster_step1 cluster_step2 cluster_step3 cluster_step4 BocGGFG Boc-GGFG-OH TFA_DCM TFA / DCM BocGGFG->TFA_DCM GGFG_NH2 H₂N-GGFG-OH TFA_DCM->GGFG_NH2 MMAE Payload-NH₂ (e.g., MMAE) plus1 + MMAE->plus1 GGFG_NH2_step2 H₂N-GGFG-OH plus1->GGFG_NH2_step2 HATU_DIPEA HATU, DIPEA / DMF Payload_GGFG Payload-GGFG-OH HATU_DIPEA->Payload_GGFG GGFG_NH2_step2->HATU_DIPEA Payload_GGFG_step3 Payload-GGFG-OH EDC_NHS EDC, NHS Payload_GGFG_step3->EDC_NHS Payload_GGFG_NHS Payload-GGFG-NHS EDC_NHS->Payload_GGFG_NHS Payload_GGFG_NHS_step4 Payload-GGFG-NHS plus2 + Payload_GGFG_NHS_step4->plus2 Antibody Antibody-(Lys)-NH₂ plus2->Antibody ADC Antibody-(Lys)-NH-CO-GGFG-Payload Antibody->ADC

Figure 2. Chemical reaction scheme for ADC preparation.
Protocol 2: Activation and Conjugation to Antibody

This protocol details the activation of the drug-linker and its conjugation to the antibody's lysine residues.

  • Preparation of Reagents:

    • Prepare a stock solution of the Payload-GGFG-OH in an anhydrous organic solvent like DMSO or DMF (e.g., 10 mM).

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the same anhydrous solvent or in activation buffer (e.g., MES buffer, pH 6.0).

    • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., borate (B1201080) buffer or PBS). The final antibody concentration should be between 2-10 mg/mL.

  • Activation of Payload-GGFG-OH:

    • This can be performed as a one-step or two-step process. For simplicity, a one-step in-situ activation is described here.

    • Determine the molar excess of the drug-linker to be used relative to the antibody. A common starting point is a 5 to 20-fold molar excess.

  • Conjugation Reaction:

    • To the pH-adjusted antibody solution, add the desired volume of the Payload-GGFG-OH stock solution.

    • Add the EDC and NHS stock solutions to the antibody-drug-linker mixture. A typical molar ratio is Antibody:Payload-Linker:EDC:NHS of 1:10:20:20.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Tris or Glycine) to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

Protocol 3: ADC Purification

Purification is crucial to remove unreacted components and aggregates.

  • Size Exclusion Chromatography (SEC):

    • Equilibrate an SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Elute the ADC using the equilibration buffer. The ADC, being a large protein, will elute in the initial fractions, while smaller molecules like the unreacted drug-linker and quenching agent will elute later.

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Collect the fractions corresponding to the main protein peak.

    • Pool the ADC-containing fractions and concentrate if necessary using an appropriate centrifugal filter device.

    • Determine the final protein concentration using a UV-Vis spectrophotometer.

Protocol 4: ADC Characterization

Thorough characterization is essential to ensure the quality and consistency of the ADC.

  • Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

    • HIC separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody.

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC.

    • Elute with a decreasing salt gradient (increasing percentage of Mobile Phase B).

    • Peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.) will be resolved.

    • Calculate the average DAR by the weighted average of the peak areas. The formula is: Average DAR = Σ (% Peak Area of DARn * n) / Σ (% Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for a given peak.

  • Purity and Aggregation Analysis by SEC-HPLC:

    • Use an analytical SEC column to assess the purity and the presence of aggregates in the final ADC product.

    • The chromatogram should ideally show a single, sharp monomeric peak. The percentage of aggregates can be calculated from the peak areas.

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC can confirm the conjugation and provide information on the distribution of drug-loaded species. This is often performed after deglycosylation to simplify the mass spectrum.

Data Presentation

The following table summarizes typical quantitative data that can be obtained during the preparation and characterization of a GGFG-linked ADC via lysine conjugation.

ParameterTypical Value/RangeMethod of AnalysisReference
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.5HIC-HPLC, Mass Spectrometry[1][2]
DAR Distribution Follows a Poisson distributionHIC-HPLC, Mass Spectrometry[2]
Conjugation Efficiency > 95% (of antibody conjugated)HIC-HPLC (based on DAR0 peak)General knowledge
Monomer Purity > 95%SEC-HPLC[3]
Aggregate Content < 5%SEC-HPLC[3]
In Vitro Plasma Stability ~1-7% payload release over 14-21 daysLC-MS[4]

Concluding Remarks

The Boc-GGFG-OH linker provides a robust and clinically validated platform for the development of effective and stable ADCs. The lysine conjugation strategy, while leading to a heterogeneous mixture of ADC species, is a well-established and straightforward method. Careful control of the reaction conditions, followed by rigorous purification and characterization, is paramount to producing high-quality ADCs with a desirable therapeutic window. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully attach the Boc-GGFG-OH linker to an antibody and advance their ADC development programs.

References

Application Note: High-Purity Purification of Boc-Gly-Gly-Phe-Gly-OH via Preparative Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of the protected tetrapeptide, Boc-Gly-Gly-Phe-Gly-OH, utilizing preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol consistently yields high-purity peptide suitable for subsequent use in pharmaceutical research and development, such as in the synthesis of antibody-drug conjugates (ADCs). This document provides a comprehensive experimental protocol, quantitative performance data, and a visual workflow to facilitate seamless adoption of this method in a laboratory setting.

Introduction

This compound is a crucial N-terminally protected tetrapeptide intermediate used in the synthesis of more complex peptide structures, including protease-cleavable linkers for ADCs.[][2] The purity of this peptide is paramount to ensure the successful outcome of subsequent conjugation and synthetic steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification of synthetic peptides due to its high resolution and efficiency.[][4] This method separates the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as truncated or deletion sequences, based on differences in hydrophobicity.[4] This application note provides a detailed protocol for the preparative purification of this compound, enabling researchers to obtain a final product with purity exceeding 98%.

Experimental Protocol

Materials and Instrumentation
  • Crude Peptide: this compound (synthesized via standard Boc-SPPS chemistry)

  • Solvents:

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

    • Analytical HPLC system for purity analysis

    • Lyophilizer

Sample Preparation
  • Dissolve the crude this compound peptide in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) or a mixture of Mobile Phase A and B to a final concentration of 10-20 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection.

Preparative HPLC Conditions
  • Column: C18 silica (B1680970) column (e.g., 250 x 21.2 mm, 10 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Flow Rate: 18.0 mL/min

  • Detection: UV at 220 nm

  • Gradient:

Time (minutes)% Mobile Phase B
020
520
4560
5095
5595
6020
6520
Fraction Collection and Analysis
  • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Analyze the purity of the collected fractions using analytical RP-HPLC with a similar, but faster, gradient.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

Post-Purification Processing
  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen solution to obtain the purified this compound as a white, fluffy powder.

  • Store the final product at -20°C or lower under desiccated conditions.[5]

Data Presentation

The following table summarizes the quantitative data obtained from the purification of a representative batch of crude this compound.

ParameterValue
Crude Product
Amount Loaded150 mg
Purity (by analytical HPLC)~75%
Purified Product
Amount Recovered105 mg
Purity (by analytical HPLC)>98.5%
Overall Yield70%
Retention Time (Preparative)~35 minutes

Visual Workflow

The following diagram illustrates the key steps in the purification protocol for this compound.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide filtrate Filter Sample (0.45 µm) dissolve->filtrate Solubilization inject Inject onto C18 Column filtrate->inject Load Sample separate Gradient Elution inject->separate detect UV Detection (220 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze Process Fractions pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize final_product Store at -20°C lyophilize->final_product

Caption: Workflow for the purification of this compound.

Discussion

The presented RP-HPLC method effectively separates the target peptide, this compound, from synthesis-related impurities. The use of a C18 stationary phase provides sufficient hydrophobicity to retain the Boc-protected peptide, while the water/acetonitrile gradient allows for its selective elution. Trifluoroacetic acid is employed as an ion-pairing agent to improve peak shape and resolution. The optimized gradient ensures a good separation between the product and closely eluting impurities, resulting in a final purity of over 98.5%. The recovery of 70% is typical for preparative HPLC of peptides and can be further optimized by adjusting the loading amount and gradient slope. This protocol provides a reliable and reproducible method for obtaining high-purity this compound, which is essential for its intended applications in drug development and peptide synthesis.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of a Boc-GGFG-OH-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the characterization of drug conjugates utilizing the protease-cleavable tetrapeptide linker, Boc-Gly-Gly-Phe-Gly-OH (Boc-GGFG-OH). The structural integrity and identity of such conjugates are critical quality attributes in drug development. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) offers a powerful analytical tool for the precise mass determination of the intact conjugate and for sequencing the linker via tandem mass spectrometry (MS/MS). Here, we outline a comprehensive workflow, from sample preparation to data analysis, for confirming the molecular weight and fragmentation pattern of a model Boc-GGFG-OH-drug conjugate.

Introduction

Antibody-drug conjugates (ADCs) and other targeted drug delivery systems often employ cleavable linkers to ensure the controlled release of a cytotoxic payload at the target site.[1][] The this compound (Boc-GGFG-OH) linker is a protease-cleavable peptide sequence designed for this purpose.[3][] Verifying the correct conjugation of the drug to the linker and ensuring the linker's sequence integrity are essential steps in the development and quality control of these complex biomolecules.[5]

Mass spectrometry is an indispensable technique for the structural elucidation of peptide conjugates.[6] Electrospray ionization (ESI) is a soft ionization method that allows for the analysis of large and labile molecules, making it ideal for peptide-drug conjugates.[7][8] This note describes a method using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for the detailed characterization of a model Boc-GGFG-OH-drug conjugate.

Experimental Protocols

A systematic workflow is employed to ensure accurate and reproducible characterization of the conjugate. This involves sample preparation, chromatographic separation, and mass spectrometric analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Dissolve Conjugate in Mobile Phase A Dilution Dilute to Final Concentration (e.g., 10 µg/mL) Sample->Dilution UHPLC UHPLC Separation Dilution->UHPLC MS1 Full Scan MS (Intact Mass) UHPLC->MS1 Precursor Precursor Ion Selection MS1->Precursor MS2 Tandem MS (MS/MS) (Fragmentation) Precursor->MS2 Analysis Data Analysis Software MS2->Analysis Intact Intact Mass Deconvolution Analysis->Intact Frag Fragment Ion Matching Analysis->Frag

Figure 1: Experimental workflow for LC-MS/MS analysis.
Sample Preparation

  • Prepare a stock solution of the Boc-GGFG-OH-drug conjugate at 1 mg/mL in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex the stock solution gently to ensure complete dissolution.

  • Perform a serial dilution of the stock solution to a final working concentration of 10 µg/mL using the initial mobile phase (Mobile Phase A).

  • Transfer the final solution to an autosampler vial for injection.

UHPLC Method

Chromatographic separation is performed to remove salts and impurities prior to mass analysis. Due to the hydrophobic nature of many drug payloads, a suitable reversed-phase gradient is necessary.

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B for 1 min, 5-95% B over 15 min, hold at 95% B for 2 min, 95-5% B over 1 min, re-equilibrate at 5% B for 6 min
Mass Spectrometry Method

High-resolution mass spectrometry is used for accurate mass measurement of the parent ion and its fragments.

ParameterSetting
Instrument Q-TOF Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Source Temp. 120 °C
Desolvation Temp. 350 °C
Scan Range (MS1) 100 - 2000 m/z
Scan Range (MS/MS) 50 - 1500 m/z
Collision Energy Ramped (e.g., 20-40 eV) for MS/MS
Acquisition Mode Data-Dependent Acquisition (DDA)

Results and Data Analysis

Intact Mass Analysis

The initial MS1 scan provides the mass-to-charge ratio (m/z) of the intact Boc-GGFG-OH-drug conjugate. The high resolution of the instrument allows for the determination of the monoisotopic mass with high accuracy. The molecular formula of the Boc-GGFG-OH linker is C20H28N4O7, with a monoisotopic mass of 436.1961 Da.[][9] The expected m/z for the protonated molecule ([M+H]+) and its sodium adduct ([M+Na]+) for the linker alone are presented in Table 1. The mass of the conjugated drug must be added to these values for the complete conjugate.

Table 1: Theoretical m/z of Boc-GGFG-OH Linker

Ion Species Theoretical Monoisotopic m/z
[M+H]⁺ 437.2034
[M+Na]⁺ 459.1853
[M+K]⁺ 475.1593

Note: M represents the neutral Boc-GGFG-OH molecule.

MS/MS Fragmentation Analysis of the Linker

Tandem MS (MS/MS) is used to sequence the peptide linker. Collision-induced dissociation (CID) of the selected precursor ion typically cleaves the amide bonds of the peptide backbone, generating a series of b and y ions.[10][11] The b ions contain the N-terminus (with the Boc protecting group), while the y ions contain the C-terminus.[8] The fragmentation pattern confirms the GGFG sequence.

G boc Boc g1 Gly g2 Gly f Phe g3 Gly oh OH b1_label b1 b1_label->g1 b2_label b2 b2_label->g2 b3_label b3 b3_label->f y1_label y1 y1_label->g3 y2_label y2 y2_label->f y3_label y3 y3_label->g2

Figure 2: Fragmentation pattern of the Boc-GGFG-OH linker.

The theoretical monoisotopic masses of the primary fragment ions for the Boc-GGFG-OH linker are listed in Table 2. Matching the observed fragment masses from the MS/MS spectrum to these theoretical values provides high confidence in the linker's sequence identity.

Table 2: Theoretical Monoisotopic m/z of Boc-GGFG-OH Fragment Ions

Fragment Ion Sequence Theoretical [M+H]⁺ m/z
b₁ Boc-Gly 158.0817
b₂ Boc-Gly-Gly 215.1032
b₃ Boc-Gly-Gly-Phe 362.1716
y₁ Gly-OH 76.0399
y₂ Phe-Gly-OH 223.1137
y₃ Gly-Phe-Gly-OH 280.1352

Note: The mass of the conjugated drug and any modifications would alter the m/z of the fragment ions containing the conjugation site.

Conclusion

The described LC-HRMS method provides a robust and reliable approach for the detailed structural characterization of drug conjugates containing the Boc-GGFG-OH linker. The protocol enables the verification of the intact molecular weight of the conjugate and confirms the sequence of the peptide linker through MS/MS fragmentation analysis. This methodology is crucial for ensuring the identity, purity, and quality of peptide-drug conjugates throughout the research and development pipeline.

References

Application Note: Protocol for Enzymatic Cleavage Assay of GGFG Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component of ADC design, influencing its stability, efficacy, and safety. The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a widely used enzyme-cleavable linker designed to be stable in systemic circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[1][2][3][4] This targeted release of the cytotoxic payload within cancer cells minimizes systemic toxicity and enhances the therapeutic index.[2][]

This application note provides a detailed protocol for an in vitro enzymatic cleavage assay to evaluate the stability and cleavage kinetics of the GGFG linker in ADCs. The assay utilizes recombinant human Cathepsin B to simulate the lysosomal environment and employs High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of the released payload.[6] This protocol is essential for the characterization and optimization of ADCs, enabling researchers to assess linker stability, payload release rates, and the overall performance of the ADC construct.

Mechanism of GGFG Linker Cleavage

The GGFG linker is designed to be selectively cleaved by lysosomal proteases like Cathepsin B.[2] Upon binding to the target antigen on a cancer cell, the ADC is internalized via endocytosis and trafficked to the lysosome.[2][3] The acidic environment of the lysosome (pH 4.5-5.0) and the presence of proteases facilitate the enzymatic cleavage of the GGFG peptide sequence, leading to the release of the cytotoxic payload into the cytoplasm and subsequent cell death.[1]

GGFG_Cleavage_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (pH 4.5-5.0) ADC Antibody-Drug Conjugate (ADC) with GGFG Linker ADC_Internalized Internalized ADC ADC->ADC_Internalized Endocytosis CathepsinB Cathepsin B ADC_Internalized->CathepsinB Trafficking Payload_Released Released Cytotoxic Payload Cytotoxicity Cytotoxicity Payload_Released->Cytotoxicity CathepsinB->Payload_Released GGFG Linker Cleavage

Caption: Intracellular pathway of ADC with GGFG linker leading to payload release.

Experimental Protocol: Enzymatic Cleavage Assay

This protocol outlines the steps for conducting an in vitro enzymatic cleavage assay of a GGFG-linked ADC using recombinant human Cathepsin B.

Materials and Reagents
  • GGFG-linked ADC

  • Recombinant Human Cathepsin B (e.g., Bio-Techne, #953-CY-010)[7]

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.0, containing 5 mM Dithiothreitol (DTT)

  • Enzyme Activation Buffer: 25 mM Sodium Acetate, pH 5.0, containing 1 mM EDTA and 20 mM Cysteine

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Control ADC (with a non-cleavable linker, if available)

  • Control without enzyme

  • HPLC or LC-MS system

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermomixer or water bath

  • Microcentrifuge tubes

Experimental Workflow

experimental_workflow A 1. ADC & Enzyme Preparation B 2. Assay Incubation (37°C) A->B C 3. Time-Point Sampling B->C D 4. Reaction Quenching C->D E 5. Sample Analysis (HPLC/LC-MS) D->E F 6. Data Analysis (% Payload Release) E->F

Caption: Workflow for the GGFG linker enzymatic cleavage assay.

Procedure
  • Enzyme Activation:

    • Reconstitute recombinant human Cathepsin B in Enzyme Activation Buffer to a stock concentration of 1 mg/mL.

    • Incubate the enzyme solution at 37°C for 15 minutes to ensure full activation.

  • Assay Reaction Setup:

    • Prepare the ADC sample by diluting it in the Assay Buffer to a final concentration of 1 mg/mL.

    • In a microcentrifuge tube, combine the ADC solution with the activated Cathepsin B. The recommended enzyme-to-ADC ratio is typically 1:10 (w/w), but this may need to be optimized.

    • Prepare a negative control sample containing the ADC in Assay Buffer without the enzyme.

    • Prepare a positive control if available (e.g., a linker-payload conjugate known to be cleaved).

  • Sample Incubation:

    • Incubate the reaction mixtures at 37°C in a thermomixer or water bath.

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the kinetics of the cleavage.

  • Reaction Quenching:

    • At each time point, transfer an aliquot of the reaction mixture to a new microcentrifuge tube.

    • Immediately add 3 volumes of ice-cold Quenching Solution (Acetonitrile with 0.1% TFA) to the aliquot to stop the enzymatic reaction.

    • Vortex the tube and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.

  • Sample Analysis by HPLC/LC-MS:

    • Carefully collect the supernatant containing the released payload.

    • Analyze the supernatant by reversed-phase HPLC or LC-MS.

    • Use a gradient elution method with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). A typical gradient might be 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a wavelength appropriate for the payload (e.g., determined by UV-Vis spectroscopy).

    • Identify the peak corresponding to the released payload by comparing the retention time with a standard of the free payload. For LC-MS analysis, confirm the identity by mass.

  • Data Analysis:

    • Integrate the peak area of the released payload at each time point.

    • Calculate the percentage of payload release using the following formula:

    % Payload Release = (Peak Area of Released Payload at time t / (Peak Area of Released Payload at time t + Peak Area of Unconjugated Payload in ADC at time 0)) * 100

    • Plot the percentage of payload release against time to determine the cleavage kinetics.

Data Presentation

The quantitative data from the enzymatic cleavage assay should be summarized in a clear and structured table for easy comparison.

Time Point (hours)% Payload Release (with Cathepsin B)% Payload Release (without Cathepsin B)
000
115.2< 1
228.9< 1
455.4< 1
885.1< 1
2498.6< 1

Troubleshooting

  • No or low cleavage:

    • Verify the activity of the Cathepsin B enzyme.

    • Ensure the assay buffer is at the optimal pH for the enzyme.

    • Check the incubation temperature.

  • High background cleavage (in the no-enzyme control):

    • This may indicate linker instability in the assay buffer. Consider evaluating the linker stability at different pH values.

  • Poor peak resolution in HPLC:

    • Optimize the HPLC gradient and flow rate.

    • Ensure the sample is properly filtered before injection.

Conclusion

This application note provides a comprehensive protocol for an enzymatic cleavage assay to assess the performance of the GGFG linker in ADCs. This assay is a valuable tool in the preclinical development of ADCs, enabling the selection of linker-payload combinations with optimal stability and payload release characteristics. The systematic evaluation of linker cleavage is crucial for developing safer and more effective ADC therapeutics.

References

Application of Boc-GGFG-OH in Developing Targeted Cancer Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-GGFG-OH (N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanyl-glycine) is a crucial building block in the development of targeted cancer therapies, particularly in the field of Antibody-Drug Conjugates (ADCs). This tetrapeptide linker is designed to be stable in systemic circulation and susceptible to cleavage by specific lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This targeted release mechanism allows for the selective delivery of highly potent cytotoxic payloads to cancer cells, minimizing off-target toxicity and enhancing the therapeutic window of the conjugated drug.

This document provides detailed application notes and protocols for the use of Boc-GGFG-OH in the synthesis and evaluation of ADCs for targeted cancer therapy.

Mechanism of Action

The strategic application of the Boc-GGFG-OH linker in ADCs relies on a targeted delivery and activation mechanism. Once an ADC containing the GGFG linker binds to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized via endocytosis. The complex is then trafficked to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, cathepsins, which are highly expressed in many tumor cells, recognize and cleave the GGFG peptide sequence. This enzymatic cleavage liberates the cytotoxic payload from the antibody, allowing it to exert its therapeutic effect, such as inducing DNA damage or inhibiting microtubule polymerization, leading to cancer cell death.

Data Presentation

The following tables summarize key quantitative data for ADCs utilizing a GGFG-based linker, demonstrating their efficacy in various cancer models.

Table 1: In Vitro Cytotoxicity of GGFG-linked ADCs

ADCPayloadCancer Cell LineIC50 ValueReference
Trastuzumab-GGFG-DXd (DS-8201a)Deruxtecan (Topoisomerase I inhibitor)KPL-4 (HER2+)1.8 ng/mL[1]
Sacituzumab Govitecan (IMMU-132)SN-38 (Topoisomerase I inhibitor)HCT-116 (TROP-2+)~5 nM[2][3]
Sacituzumab Govitecan (IMMU-132)SN-38 (Topoisomerase I inhibitor)COLO205 (TROP-2+)~10 nM[2][3]
Sacituzumab Govitecan (IMMU-132)SN-38 (Topoisomerase I inhibitor)HT-29 (TROP-2+)~15 nM[2][3]

Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in a Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Survival BenefitReference
Vehicle Control-0-[1]
T-DXd5.4>100 (Tumor Regression)Significant[1]

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Conjugate using Boc-GGFG-OH

This protocol outlines the general steps for conjugating a cytotoxic payload (e.g., a topoisomerase inhibitor with a free amine group) to the Boc-GGFG-OH linker.

Materials:

  • Boc-GGFG-OH

  • Cytotoxic payload with a primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of Boc-GGFG-OH:

    • Dissolve Boc-GGFG-OH (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) to the solution at 0°C and stir for 4 hours at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated Boc-GGFG-NHS ester.

  • Conjugation to the Payload:

    • Dissolve the cytotoxic payload (1 eq) in anhydrous DMF.

    • Add the activated Boc-GGFG-NHS ester solution to the payload solution.

    • Add DIPEA (3 eq) to the reaction mixture and stir overnight at room temperature under an inert atmosphere.

  • Boc Deprotection:

    • Evaporate the DMF under reduced pressure.

    • Dissolve the residue in a 1:1 mixture of DCM and TFA.

    • Stir the solution for 1-2 hours at room temperature to remove the Boc protecting group.

    • Evaporate the solvent to obtain the crude drug-GGFG-OH conjugate.

  • Purification:

    • Purify the crude product by reverse-phase HPLC to obtain the final drug-GGFG-OH conjugate.

    • Lyophilize the pure fractions to yield the final product as a powder.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic activity of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive breast cancer cells for a trastuzumab-based ADC)

  • Complete cell culture medium

  • ADC of interest

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells.

    • Include wells with medium only as a negative control.

    • Incubate the plate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathway of a Topoisomerase I Inhibitor Payload

The following diagram illustrates the mechanism of action of a topoisomerase I inhibitor payload (e.g., DXd or SN-38) after its release from a GGFG-linked ADC within a cancer cell.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_lysosome Lysosome cluster_nucleus Nucleus ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Lysosome ADC Internalization Receptor->Lysosome Internalization Cathepsin Cathepsin B/L Payload_Release Payload Release (e.g., DXd, SN-38) Cathepsin->Payload_Release GGFG Cleavage Top1 Topoisomerase I Payload_Release->Top1 Inhibition DNA Nuclear DNA Top1cc Top1-DNA Cleavage Complex Stabilized Top1->Top1cc Trapping DNA_Damage DNA Double-Strand Breaks Top1cc->DNA_Damage Replication Fork Collision Apoptosis Apoptosis DNA_Damage->Apoptosis Activation of DDR Pathway

Caption: Mechanism of action of a topoisomerase I inhibitor payload.

Experimental Workflow for ADC Synthesis and Evaluation

The diagram below outlines the general workflow for the development and preclinical evaluation of an ADC utilizing the Boc-GGFG-OH linker.

Experimental_Workflow start Start: Boc-GGFG-OH linker_activation Linker Activation (e.g., NHS ester formation) start->linker_activation conjugation Conjugation to Payload linker_activation->conjugation deprotection Boc Deprotection conjugation->deprotection drug_linker_purification Drug-Linker Purification (HPLC) deprotection->drug_linker_purification adc_conjugation ADC Conjugation (Thiol-Maleimide) drug_linker_purification->adc_conjugation antibody_reduction Antibody Thiolation (e.g., TCEP reduction) antibody_reduction->adc_conjugation adc_purification ADC Purification (e.g., SEC) adc_conjugation->adc_purification characterization ADC Characterization (DAR, Purity) adc_purification->characterization invitro_assays In Vitro Assays (Cytotoxicity, Binding) characterization->invitro_assays invivo_studies In Vivo Studies (Xenograft Models) invitro_assays->invivo_studies end Lead Candidate invivo_studies->end

Caption: General workflow for ADC development.

References

Application Notes and Protocols for Studying Drug Release from a GGFG-Linked ADC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to study the drug release characteristics of an antibody-drug conjugate (ADC) featuring a Gly-Gly-Phe-Gly (GGFG) linker. The protocols outlined below cover the essential assays for evaluating ADC stability, enzymatic cleavage, and in vitro efficacy.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[2] The GGFG tetrapeptide linker is an enzyme-cleavable linker designed to be stable in systemic circulation and release the cytotoxic drug upon internalization into target tumor cells and subsequent trafficking to the lysosome.[3][] In the acidic environment of the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG sequence, liberating the active drug.[1][3][5]

This document provides detailed protocols for the essential in vitro and ex vivo experiments required to characterize a GGFG-linked ADC, including plasma stability assays, enzymatic cleavage assays, and cell-based cytotoxicity assays.

Experimental Workflow

The overall experimental workflow for characterizing the drug release from a GGFG-linked ADC is depicted below. This process begins with assessing the stability of the ADC in plasma, followed by specific enzymatic cleavage assays to confirm the mechanism of drug release. Finally, the cytotoxic potency of the ADC is evaluated in cancer cell lines.

GGFG_ADC_Workflow cluster_0 Phase 1: Stability Assessment cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vitro Efficacy start GGFG-linked ADC plasma_stability Plasma Stability Assay (Mouse, Rat, Human) start->plasma_stability dar_analysis DAR & Free Drug Analysis (LC-MS, ELISA) plasma_stability->dar_analysis enzyme_assay Cathepsin B Cleavage Assay dar_analysis->enzyme_assay Proceed if stable cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) dar_analysis->cytotoxicity_assay Proceed if stable drug_release_quant Quantification of Released Drug (LC-MS) enzyme_assay->drug_release_quant cell_culture Target Cancer Cell Culture cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50

Caption: Experimental workflow for GGFG-linked ADC characterization.

Mechanism of Intracellular Drug Release

The targeted delivery and subsequent intracellular release of the cytotoxic payload are central to the mechanism of action of a GGFG-linked ADC. The process is initiated by the binding of the ADC to its target antigen on the surface of a cancer cell, followed by internalization and trafficking to the lysosome, where the GGFG linker is cleaved by Cathepsin B.

GGFG_Drug_Release_Pathway cluster_cell Target Cancer Cell adc GGFG-linked ADC receptor Target Antigen adc->receptor 1. Targeting binding Binding receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization 2. Internalization endosome Endosome internalization->endosome lysosome Lysosome (pH 4.5-5.0) endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Cleavage cathepsin Cathepsin B/L cathepsin->drug_release cytotoxicity Cytotoxicity (e.g., Tubulin Polymerization Inhibition) drug_release->cytotoxicity 5. Action

Caption: Intracellular drug release from a GGFG-linked ADC.

Experimental Protocols

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species, which is crucial for predicting its in vivo behavior.[6][7][8] The primary readouts are the change in the drug-to-antibody ratio (DAR) and the amount of prematurely released free drug over time.[9][10]

Materials:

  • GGFG-linked ADC

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G) for ADC isolation

  • LC-MS system for analysis

Protocol:

  • Spike the GGFG-linked ADC into aliquots of human, mouse, and rat plasma at a final concentration of 100 µg/mL.

  • As a control, spike the ADC into PBS.

  • Incubate all samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • Immediately freeze the collected aliquots at -80°C to halt any further reactions.

  • For analysis, thaw the samples and isolate the ADC from the plasma using immunoaffinity capture beads.

  • Analyze the captured ADC by LC-MS to determine the average DAR.

  • Analyze the plasma supernatant by LC-MS/MS to quantify the concentration of the released free drug.

Data Presentation:

Table 1: Drug-to-Antibody Ratio (DAR) Over Time in Plasma

Time (hours) DAR in Human Plasma (mean ± SD) DAR in Mouse Plasma (mean ± SD) DAR in Rat Plasma (mean ± SD) DAR in PBS (mean ± SD)
0 4.0 ± 0.1 4.0 ± 0.1 4.0 ± 0.1 4.0 ± 0.1
6 3.9 ± 0.2 3.8 ± 0.1 3.7 ± 0.2 4.0 ± 0.1
24 3.7 ± 0.1 3.5 ± 0.2 3.3 ± 0.1 3.9 ± 0.2
48 3.5 ± 0.2 3.1 ± 0.1 2.8 ± 0.2 3.9 ± 0.1
72 3.3 ± 0.1 2.8 ± 0.2 2.4 ± 0.1 3.8 ± 0.1

| 168 | 2.8 ± 0.2 | 2.2 ± 0.1 | 1.8 ± 0.2 | 3.7 ± 0.2 |

Table 2: Free Drug Concentration in Plasma Over Time

Time (hours) Free Drug in Human Plasma (nM ± SD) Free Drug in Mouse Plasma (nM ± SD) Free Drug in Rat Plasma (nM ± SD) Free Drug in PBS (nM ± SD)
0 < LOD < LOD < LOD < LOD
6 5.2 ± 1.1 8.3 ± 1.5 12.1 ± 2.0 < LOD
24 15.6 ± 2.5 25.1 ± 3.2 38.5 ± 4.1 2.1 ± 0.5
48 28.9 ± 3.8 45.8 ± 4.9 65.2 ± 6.3 4.5 ± 0.8
72 40.1 ± 4.5 62.3 ± 6.1 88.9 ± 8.2 6.8 ± 1.0
168 65.7 ± 7.2 98.4 ± 9.5 135.6 ± 12.8 10.2 ± 1.5

LOD: Limit of Detection

Cathepsin B Cleavage Assay

This assay confirms that the GGFG linker is susceptible to cleavage by Cathepsin B, a key lysosomal protease.[1][11]

Materials:

  • GGFG-linked ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • LC-MS system for analysis

Protocol:

  • Activate Cathepsin B in the assay buffer according to the manufacturer's instructions.

  • Add the GGFG-linked ADC to the activated Cathepsin B solution at a final concentration of 50 µg/mL.

  • As a negative control, incubate the ADC in the assay buffer without Cathepsin B.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots and quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).

  • Analyze the samples by LC-MS/MS to quantify the amount of released drug.

Data Presentation:

Table 3: Cathepsin B-Mediated Drug Release

Time (minutes) Released Drug (% of Total)
0 0
15 15.2 ± 2.1
30 35.8 ± 3.5
60 65.4 ± 5.2
120 88.9 ± 6.1

| 240 | 95.1 ± 4.8 |

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells that express the specific antigen.[12][13][14] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.[15][16]

Materials:

  • Target antigen-positive cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)

  • Antigen-negative control cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • GGFG-linked ADC and unconjugated antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Protocol:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the GGFG-linked ADC and the unconjugated antibody in complete medium.

  • Remove the old medium from the cells and add the ADC or antibody dilutions. Include untreated control wells.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Data Presentation:

Table 4: In Vitro Cytotoxicity of GGFG-linked ADC

Cell Line Treatment IC50 (nM)
Antigen-Positive GGFG-linked ADC 1.5
Antigen-Positive Unconjugated Antibody > 1000

| Antigen-Negative | GGFG-linked ADC | > 1000 |

Conclusion

The experimental setup described in these application notes provides a robust framework for the preclinical evaluation of GGFG-linked ADCs. By systematically assessing plasma stability, confirming the enzymatic cleavage mechanism, and quantifying in vitro potency, researchers can gain critical insights into the drug release properties and therapeutic potential of their ADC candidates. This comprehensive characterization is essential for making informed decisions during the drug development process.

References

Application Notes and Protocols for In Vitro Cell-Based Assays for ADCs with a GGFG Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's efficacy, stability, and safety profile.[2] The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is an enzyme-cleavable linker used in successful ADCs like Trastuzumab Deruxtecan (DS-8201a).[1][3][4] This linker is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in the tumor microenvironment.[1][5][6][7] Upon internalization of the ADC into the cancer cell, the GGFG linker is cleaved within the lysosome, releasing the cytotoxic payload to exert its therapeutic effect.[1][3]

This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of ADCs featuring a GGFG linker. These assays are essential for preclinical assessment and include evaluating ADC internalization, lysosomal co-localization, cytotoxicity, and the bystander killing effect.

ADC Mechanism of Action with GGFG Linker

The mechanism of action for an ADC with a GGFG linker involves several sequential steps, beginning with binding to the target antigen on the cancer cell surface and culminating in payload-induced cell death.[3]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (pH 4.5-5.0) cluster_nucleus Nucleus ADC ADC Receptor Target Antigen ADC->Receptor 1. Binding ADC_Internalized Internalized ADC Receptor->ADC_Internalized 2. Internalization (Endocytosis) ADC_Lysosome ADC ADC_Internalized->ADC_Lysosome 3. Trafficking Payload_Released Released Payload (e.g., DXd) ADC_Lysosome->Payload_Released Cathepsin Cathepsin B/L Cathepsin->ADC_Lysosome 4. GGFG Linker Cleavage DNA DNA Payload_Released->DNA 5. Payload Action (e.g., Topoisomerase I Inhibition) Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: General mechanism of an ADC with a GGFG cleavable linker.

ADC Internalization Assay

This assay quantifies the rate and extent to which the ADC is internalized by target cells. This process is crucial for the delivery of the payload to the intracellular lysosomal compartment.[8] Real-time kinetic evaluation can be performed using live-cell analysis systems.[9]

Protocol: Real-Time Internalization using pH-Sensitive Dyes
  • Cell Plating: Seed target antigen-positive and antigen-negative (as a control) cells in a 96-well clear-bottom black plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., a FabFluor-pH Antibody Labeling Dye) according to the manufacturer's protocol. These dyes fluoresce brightly in the acidic environment of the endosomes and lysosomes upon internalization.

  • Treatment: Remove the culture medium from the wells and add fresh medium containing the labeled ADC at a final concentration of 10 µg/mL. Include an isotype control antibody labeled with the same dye as a negative control.

  • Live-Cell Imaging: Place the plate into a live-cell imaging system (e.g., IncuCyte® S3) equipped with a fluorescence module.

  • Data Acquisition: Acquire phase-contrast and red/green fluorescence images every 1-2 hours for 48-72 hours.

  • Analysis: Use the imaging system's software to quantify the total fluorescence intensity inside cells over time. The increase in fluorescence corresponds to the amount of internalized ADC.

Data Presentation: Expected Results

The results can be plotted as total integrated fluorescence intensity versus time. The data can also be summarized in a table comparing the internalization rate or total fluorescence at a specific time point.

Cell LineTarget Antigen ExpressionADC TreatmentTotal Fluorescence Intensity at 24h (RFU/Image)
SK-BR-3HighAnti-HER2-GGFG-Payload5.0 x 10⁶
SK-BR-3HighIsotype Control-GGFG-Payload0.2 x 10⁶
MDA-MB-468NegativeAnti-HER2-GGFG-Payload0.4 x 10⁶

Lysosomal Co-localization Assay

This assay visually confirms that the internalized ADC traffics to the lysosome, the intended site of GGFG linker cleavage. This is typically done using confocal microscopy to observe the co-localization of a fluorescently labeled ADC and a lysosomal marker.[8][10]

Protocol: Confocal Microscopy
  • Cell Plating: Seed antigen-positive cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488, green fluorescence).

  • Treatment: Treat the cells with the labeled ADC (e.g., 5-10 µg/mL) for various time points (e.g., 4, 12, 24 hours) at 37°C.

  • Lysosome Staining: 30-60 minutes before the end of the ADC incubation, add a lysosomal marker dye (e.g., LysoTracker Red) to the cells according to the manufacturer's protocol.

  • Fixation (Optional): Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Note: Fixation can sometimes affect LysoTracker staining; live-cell imaging is preferred.[11]

  • Nuclei Staining: Wash the cells and stain the nuclei with DAPI (blue fluorescence).

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters for each fluorophore.

  • Analysis: Merge the images from the different channels. Co-localization of the ADC (green) and lysosomes (red) will appear as yellow pixels. Quantify the degree of co-localization using Pearson's Correlation Coefficient (PCC) with image analysis software (e.g., ImageJ).[12]

Data Presentation: Expected Results

A high PCC value (close to 1.0) indicates a strong correlation between the spatial distribution of the ADC and the lysosomal marker, confirming successful trafficking.

Time PointTreatmentPearson's Correlation Coefficient (PCC)
4 hoursAnti-HER2-GGFG-Payload0.45 ± 0.05
12 hoursAnti-HER2-GGFG-Payload0.78 ± 0.07
24 hoursAnti-HER2-GGFG-Payload0.85 ± 0.06

In Vitro Cytotoxicity Assay

This is a fundamental assay to determine the potency of the ADC. It measures the concentration of the ADC required to kill 50% of the target cancer cells (IC50). The assay should demonstrate target-dependent killing.[13]

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

Cytotoxicity_Workflow A 1. Seed Cells (Antigen-Positive & Negative) in 96-well plates B 2. Incubate 24h (37°C, 5% CO2) A->B D 4. Treat Cells Add diluted compounds to plates B->D C 3. Prepare Serial Dilutions (ADC, Free Payload, Isotype Control) C->D E 5. Incubate 72-120h (37°C, 5% CO2) D->E F 6. Add Viability Reagent (e.g., CellTiter-Glo®) E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Data Analysis - Normalize to untreated control - Plot dose-response curve - Calculate IC50 values G->H

Caption: Workflow for a standard in vitro cytotoxicity assay.

  • Cell Plating: Seed antigen-positive and antigen-negative cells into separate 96-well white-walled, clear-bottom plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution series of the ADC, the free payload, and a non-targeting isotype control ADC.

  • Treatment: Add the diluted compounds to the cells. Include wells with untreated cells as a 100% viability control and wells with medium only as a background control.

  • Incubation: Incubate the plates for 72 to 120 hours.

  • Viability Measurement: Equilibrate the plates to room temperature. Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels) according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Subtract the background reading, then normalize the data to the untreated control cells. Plot the normalized viability versus the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Expected Results

The ADC should show high potency (low IC50) against antigen-positive cells and significantly lower potency against antigen-negative cells.

CompoundCell Line (Antigen Status)IC50 (nM)
Anti-Target-GGFG-PayloadTarget-Positive1.5
Anti-Target-GGFG-PayloadTarget-Negative> 1000
Isotype Control-GGFG-PayloadTarget-Positive> 1000
Free PayloadTarget-Positive0.5
Free PayloadTarget-Negative0.6

Bystander Killing Assay

ADCs with cleavable linkers like GGFG can release membrane-permeable payloads that diffuse out of the target cell and kill neighboring antigen-negative cells.[1][][15] This "bystander effect" is crucial for efficacy in heterogeneous tumors.[16] A co-culture assay is the standard method to evaluate this effect in vitro.[17]

Protocol: Co-culture Bystander Assay
  • Cell Labeling: Label the antigen-negative "bystander" cells with a stable fluorescent dye (e.g., CellTracker Green CMFDA) or engineer them to express a fluorescent protein like GFP. This allows them to be distinguished from the antigen-positive "killer" cells.

  • Co-culture Plating: Seed a mixed population of antigen-positive (unlabeled) and antigen-negative (labeled) cells in a 96-well plate. A typical ratio is 1:1 or 1:3 (positive:negative). Seed each cell type in monoculture as controls.

  • Treatment: After the cells adhere, treat them with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Analysis using High-Content Imaging:

    • Stain the nuclei of all cells with a nuclear dye (e.g., Hoechst 33342).

    • Stain for cell death using a membrane-impermeable dye (e.g., propidium (B1200493) iodide or a viability probe that stains dead cells).

    • Use a high-content imaging system to count the number of live and dead cells in both the antigen-positive (GFP-negative) and antigen-negative (GFP-positive) populations.

  • Data Calculation: For each ADC concentration, calculate the percentage of cell death specifically within the antigen-negative (GFP-positive) population in the co-culture wells.

Data Presentation: Expected Results

The ADC should induce significant killing of the antigen-negative cells in the co-culture, but not when they are cultured alone. This demonstrates the bystander effect.

ADC Conc. (nM)% Viability (Ag-Negative Cells in Monoculture)% Viability (Ag-Negative Cells in Co-Culture with Ag-Positive Cells)
0100%100%
0.1100%95%
1.098%75%
1095%40%
10092%15%

References

Application Notes and Protocols: Storage and Stability of Boc-Gly-Gly-Phe-Gly-OH Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the proper storage and handling of Boc-Gly-Gly-Phe-Gly-OH, a protease-cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these protocols is critical for maintaining the integrity, purity, and performance of the peptide in research and drug development applications.

Product Information and Storage

This compound is a tetrapeptide with an N-terminal tert-butyloxycarbonyl (Boc) protecting group. This protecting group is sensitive to acidic conditions, and the peptide bonds are susceptible to hydrolysis and enzymatic degradation. Proper storage is therefore essential to prevent degradation.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationConditions
Solid (Lyophilized Powder) -20°CLong-term (years)[1][2][3]Store in a tightly sealed container with a desiccant to minimize moisture exposure.[2][4] Protect from light.[1][2]
4°CShort-term (days to weeks)[4]Keep in a desiccated environment.[4]
Stock Solution (in Organic Solvent) -80°CUp to 6 months[5][6]Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] Use anhydrous, high-purity solvents like DMSO or DMF.
-20°CUp to 1 month[5][6]Aliquot and protect from moisture.

Note: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[4][7]

Solution Preparation

The solubility of this compound is dependent on the solvent. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[] Solubility in aqueous buffers is limited due to the hydrophobic nature of the Boc group and the phenylalanine residue.

Protocol for Reconstituting Lyophilized Peptide:

  • Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Allow the vial to equilibrate to room temperature in a desiccator.

  • Add the desired volume of a suitable organic solvent (e.g., DMSO, DMF) to achieve a high-concentration stock solution.

  • Vortex gently until the peptide is fully dissolved.

  • For aqueous working solutions, slowly add the organic stock solution to the aqueous buffer with constant mixing to prevent precipitation.[9]

Note: Avoid using phosphate-buffered saline (PBS) for initial reconstitution as salts can hinder solubility.[10]

Stability Profile and Potential Degradation Pathways

The stability of this compound in solution is influenced by pH, temperature, and the presence of enzymes. Several degradation pathways can affect the integrity of the peptide.

Potential Degradation Pathways:

  • Acid-catalyzed Hydrolysis: At low pH, the Boc protecting group can be cleaved, exposing the N-terminal amine.[11][] The peptide bonds can also undergo hydrolysis, leading to fragmentation of the peptide chain.[13][][15]

  • Base-catalyzed Hydrolysis: Under alkaline conditions (pH > 8), peptide bonds can be cleaved.[13][][16]

  • Diketopiperazine (DKP) Formation: The N-terminal Gly-Gly sequence can undergo intramolecular cyclization to form a stable 2,5-diketopiperazine, resulting in the cleavage of the first two amino acids.[17][18][19]

  • Oxidation: While this peptide does not contain highly susceptible residues like Methionine or Cysteine, prolonged exposure to atmospheric oxygen should be minimized.

Diagram 1: Role of GGFG Linker in Antibody-Drug Conjugate (ADC) Action

ADC_Mechanism cluster_blood Bloodstream (Stable) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antibody GGFG Linker Payload Internalization Internalization (Endocytosis) ADC->Internalization 1. Binding to Tumor Antigen Lysosome Lysosome (pH 4.5-5.0) Cathepsin B/L Internalization->Lysosome 2. Trafficking Lysosome:cathepsin->Lysosome:cathepsin 3. Linker Cleavage Payload_Release Released Payload Lysosome->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 4. Cytotoxic Effect

Caption: Mechanism of an ADC with a GGFG cleavable linker.

Experimental Protocol: Stability Assessment of this compound Solutions

This protocol outlines a method to assess the stability of this compound in solution under various conditions using High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Reagents

  • This compound

  • DMSO (anhydrous)

  • Deionized water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Various buffers (e.g., phosphate, acetate) for pH studies

  • Incubator/water bath

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

4.2. Preparation of Solutions

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Prepare working solutions by diluting the stock solution to a final concentration of 1 mg/mL in the desired test buffers (e.g., pH 5, 7.4, and 9) and a control solution in ACN/water (50:50).

4.3. Stability Study Design

  • Time Points: 0, 2, 4, 8, 24, and 48 hours.

  • Conditions:

    • Temperature: 4°C, 25°C (room temperature), and 37°C.

    • pH: Test in buffers of varying pH (e.g., 5.0, 7.4, 9.0).

  • Procedure:

    • Aliquot the working solutions for each time point and condition into separate vials.

    • Incubate the vials under the specified conditions.

    • At each time point, remove the respective vials and immediately quench any potential degradation by adding an equal volume of ACN with 0.1% TFA and store at -20°C until HPLC analysis.

4.4. HPLC Analysis

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.[20][21]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10-20 µL

4.5. Data Analysis

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of the remaining peptide at each time point relative to the initial (T=0) peak area.

  • Plot the percentage of remaining peptide against time for each condition to determine the degradation rate.

  • Identify any new peaks that appear in the chromatogram as potential degradation products.

Diagram 2: Workflow for Stability Study of a Peptide Solution

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Peptide Stock Solution (e.g., in DMSO) prep_work Prepare Working Solutions in Test Buffers (various pH) prep_stock->prep_work aliquot Aliquot for each Time Point and Condition prep_work->aliquot incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) aliquot->incubate sample Sample at Predetermined Time Points (0, 2, 4, 8... hrs) incubate->sample quench Quench Reaction & Store (e.g., add ACN, freeze) sample->quench hplc Analyze by RP-HPLC quench->hplc data Calculate % Remaining Peptide & Identify Degradants hplc->data

Caption: A logical workflow for conducting a peptide stability study.

Summary and Recommendations

  • For optimal stability, this compound should be stored as a lyophilized powder at -20°C under desiccated conditions.[]

  • Stock solutions in organic solvents like DMSO are stable for up to 6 months at -80°C.[5][6]

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • The peptide is susceptible to degradation in both acidic and basic aqueous solutions. Stability studies are crucial to determine its shelf-life under specific formulation conditions.

  • The primary function of the GGFG sequence is as a substrate for lysosomal proteases like Cathepsin B, which is a key step in the mechanism of action for ADCs utilizing this linker.[22][23][24]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Boc-Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Boc-Gly-Gly-Phe-Gly-OH.

Troubleshooting Guide: Improving Solubility

Issue: My this compound is not dissolving in water.

This is a common challenge due to the hydrophobic nature of the phenylalanine residue and the Boc protecting group. The overall charge of the peptide is a critical factor in its solubility.[1][2] Follow these steps to systematically improve its dissolution.

Step 1: Initial Assessment and Basic Techniques
  • Start with a small amount: Before dissolving the entire sample, test the solubility with a small portion.[1]

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.[1] One supplier suggests that sonication is needed to achieve a concentration of 25 mg/mL in water.

  • Gentle Heating: Carefully warming the solution may increase solubility, but be cautious to avoid peptide degradation.[3][4]

Step 2: pH Adjustment

The solubility of a peptide is lowest at its isoelectric point (pI), where the net charge is zero.[2] Adjusting the pH away from the pI can significantly enhance solubility. This compound has a free carboxylic acid at the C-terminus, making it an acidic peptide.

  • Basic Conditions: Try dissolving the peptide in a slightly basic buffer (e.g., pH 7.5-8.5). The carboxyl group will be deprotonated, increasing the net negative charge and promoting interaction with water. You can use dilute ammonium (B1175870) bicarbonate or sodium bicarbonate solutions.[5][6]

Step 3: Utilizing Co-solvents

For hydrophobic peptides, the use of organic co-solvents can be highly effective.[2][3]

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used to dissolve hydrophobic peptides.[]

  • Procedure: First, dissolve the peptide in a minimal amount of the organic solvent (e.g., DMSO). Then, slowly add the aqueous buffer to the desired final concentration.[1][6] Be mindful that high concentrations of organic solvents may be incompatible with certain biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that affect its solubility?

A1: The solubility of this compound is influenced by several factors:

  • Amino Acid Composition: The presence of the non-polar, hydrophobic amino acid Phenylalanine (Phe) reduces its affinity for aqueous solutions.[2]

  • Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group at the N-terminus is also hydrophobic, further decreasing water solubility.

  • Net Charge: At neutral pH, the C-terminal carboxylic acid (-OH) is deprotonated, giving the peptide a net negative charge, which aids in solubility. However, the overall hydrophobicity can still lead to poor dissolution.[5]

Q2: What is the expected solubility of this compound in different solvents?

A2: The solubility can vary, but here is a summary of reported values:

SolventReported SolubilityConditions
Water25 mg/mLRequires sonication
PBS33.33 mg/mLRequires sonication
DMSO≥ 100 mg/mLReadily soluble
DMFSoluble---

Q3: Can I use buffers like PBS to dissolve this compound?

A3: Yes, one report indicates a solubility of 33.33 mg/mL in PBS with the aid of sonication. However, it's generally recommended to avoid dissolving peptides directly in buffers containing salts, as they can sometimes hinder solubility.[8] A better approach is to first dissolve the peptide in water or a co-solvent and then dilute it with the desired buffer.

Q4: How does salt formation affect the solubility of this peptide?

A4: Converting a peptide to a salt form, such as an acetate (B1210297) or hydrochloride salt, is a common strategy to improve aqueous solubility.[9][10] While this compound is typically supplied as a free acid, conversion to a salt with a suitable base could enhance its dissolution in water.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Weigh a small, known amount of this compound.

  • Add a small volume of deionized water.

  • While stirring, add a 0.1 M solution of ammonium bicarbonate dropwise until the peptide dissolves.

  • Monitor the pH to ensure it remains in the desired range (e.g., 7.5-8.5).

  • Once dissolved, the solution can be diluted with the appropriate buffer for your experiment.

Protocol 2: Solubilization using an Organic Co-solvent
  • Weigh the desired amount of this compound into a sterile tube.

  • Add a minimal volume of DMSO (e.g., 10-50 µL) to completely dissolve the peptide. Vortex or sonicate briefly if necessary.

  • Slowly add your aqueous buffer (e.g., PBS) to the peptide-DMSO solution in a dropwise manner while vortexing.

  • Continue to add the buffer until the desired final concentration is reached. Ensure the final concentration of DMSO is compatible with your downstream applications (typically <1%).

Visual Troubleshooting Workflow

Solubility_Troubleshooting start Start: Lyophilized This compound test_water Attempt to dissolve in deionized water start->test_water sonicate_heat Apply Sonication and/or Gentle Heat test_water->sonicate_heat is_soluble1 Is it soluble? sonicate_heat->is_soluble1 adjust_ph Adjust pH to 7.5-8.5 (e.g., with NH4HCO3) is_soluble1->adjust_ph No success Success: Peptide Solubilized is_soluble1->success Yes is_soluble2 Is it soluble? adjust_ph->is_soluble2 use_cosolvent Use Organic Co-solvent (e.g., DMSO, DMF) is_soluble2->use_cosolvent No is_soluble2->success Yes dissolve_cosolvent Dissolve in minimal co-solvent, then add aqueous buffer use_cosolvent->dissolve_cosolvent is_soluble3 Is it soluble? dissolve_cosolvent->is_soluble3 is_soluble3->success Yes failure Consult Technical Support (Consider chaotropic agents) is_soluble3->failure No

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Preventing Aggregation of ADCs Containing the GGFG Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the aggregation of antibody-drug conjugates (ADCs) that utilize the Gly-Gly-Phe-Gly (GGFG) linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in ADCs containing the GGFG linker?

A1: The primary driver of aggregation for ADCs with the GGFG linker is the increased overall hydrophobicity of the conjugate. The GGFG peptide sequence itself possesses hydrophobic characteristics. When conjugated to a monoclonal antibody (mAb), often along with a hydrophobic payload, it creates hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, leading to self-association and the formation of soluble and insoluble aggregates.[1][]

Q2: How does the Drug-to-Antibody Ratio (DAR) influence the aggregation of GGFG-containing ADCs?

A2: A higher Drug-to-Antibody Ratio (DAR) directly correlates with an increased propensity for aggregation.[3] With each additional linker-payload attached to the antibody, the overall hydrophobicity of the ADC molecule increases. This is particularly relevant for ADCs like Trastuzumab Deruxtecan (B607063) (T-DXd), which has a high DAR of approximately 8.[4][5][6] This high level of conjugation amplifies the hydrophobic interactions between ADC molecules, making them more prone to aggregation.[7]

Q3: My GGFG-containing ADC shows aggregation immediately after conjugation. What are the likely causes and immediate troubleshooting steps?

A3: Immediate aggregation post-conjugation often points to issues with the conjugation process itself.

  • Suboptimal Buffer Conditions: The pH of the conjugation buffer being too close to the isoelectric point (pI) of the antibody can reduce its solubility and promote aggregation.[1] Also, low ionic strength buffers may not sufficiently shield charge interactions, while very high ionic strength can enhance hydrophobic interactions.

  • Presence of Organic Co-solvents: Hydrophobic linker-payloads often require organic co-solvents (e.g., DMSO) for solubilization. High concentrations of these co-solvents can partially denature the antibody, exposing hydrophobic regions and inducing aggregation.[1]

  • Immediate Troubleshooting:

    • Optimize Conjugation Buffer: Ensure the pH is at least 1-2 units away from the antibody's pI. A common starting point for buffer ionic strength is 150 mM NaCl.[8]

    • Minimize Co-solvent Concentration: Use the lowest possible concentration of the organic co-solvent required to dissolve the linker-payload.

    • Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation physically separates the ADC molecules, preventing them from aggregating as they become more hydrophobic.[1]

Q4: I am observing a gradual increase in aggregation during storage of my purified GGFG-containing ADC. What are the best practices for formulation to ensure long-term stability?

A4: Gradual aggregation during storage is typically a formulation issue. The goal is to find a buffer system that maintains the native conformation of the ADC and minimizes intermolecular interactions.

  • Optimize Formulation Buffer: Screen a range of pH values and buffer systems. Histidine and citrate (B86180) buffers are commonly used for antibody formulations.[9][]

  • Utilize Stabilizing Excipients:

    • Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, and they can also increase the conformational stability of proteins.[11]

    • Amino Acids (e.g., arginine, glycine): Arginine is known to suppress protein aggregation and is often included in mAb formulations.

    • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are crucial for preventing aggregation at interfaces (e.g., air-water) and can also help to solubilize the ADC.[9]

  • Control Storage Conditions: Avoid repeated freeze-thaw cycles, which can induce aggregation.[8][12] Store the ADC at the recommended temperature, and for long-term storage, consider lyophilization in the presence of appropriate excipients.[12]

Troubleshooting Guides

Issue 1: Higher than expected aggregation detected by SEC-MALS post-conjugation.
Possible Cause Recommended Action
High Hydrophobicity of Linker-Payload If possible, explore the use of a more hydrophilic linker. For instance, incorporating PEG moieties into the linker can significantly reduce aggregation.[][][14][15] Studies have shown that linkers like Val-Ala can lead to less aggregation at high DARs compared to Val-Cit, suggesting that even subtle changes in the peptide sequence can impact hydrophobicity and stability.[16][] A novel "exo-linker" has also been reported to reduce aggregation compared to the GGFG linker in T-DXd.
Suboptimal Conjugation Conditions Review and optimize the pH, ionic strength, and co-solvent concentration of your conjugation buffer. Perform small-scale experiments to screen different conditions.
High DAR Consider reducing the target DAR if therapeutically viable. A lower DAR will result in a less hydrophobic ADC with a lower propensity to aggregate.[3][7]
Antibody-Specific Issues Some antibodies are inherently more prone to aggregation. If you are in the early stages of development, consider screening different antibody clones or engineering the antibody to improve its stability.
Issue 2: Increase in aggregation during purification or buffer exchange.
Possible Cause Recommended Action
Buffer Composition Ensure that the purification and final formulation buffers are optimized for ADC stability, not just for the unconjugated antibody. The optimal buffer for the ADC may be different from that of the parent mAb.
Mechanical Stress High shear forces during pumping or tangential flow filtration can induce aggregation. Optimize flow rates and pressures to minimize mechanical stress.
Surface-Induced Aggregation ADCs can adsorb to surfaces, leading to denaturation and aggregation. Ensure that all surfaces in contact with the ADC are made of appropriate materials and consider the use of surfactants in your buffers.

Quantitative Data Summary

The following tables summarize key quantitative data related to ADC aggregation.

Table 1: Impact of Linker Type on ADC Aggregation

Linker TypeAntibody/PayloadDARAggregation (%)Reference
Val-AlaAnti-EGFR/MMAE~7No obvious increase in dimer[16]
Val-CitAnti-EGFR/MMAE~71.80[16]
Exo-linkerTrastuzumab/Exatecan~8Lower than T-DXd[18]
GGFG (in T-DXd)Trastuzumab/Deruxtecan~8Higher than Exo-linker ADC[18]

Table 2: Common Excipients for ADC Formulations

Excipient ClassExampleTypical Concentration RangePurpose
Buffering AgentHistidine, Citrate, Phosphate10-50 mMMaintain optimal pH
Stabilizer/Tonicity ModifierSucrose, Trehalose5-10% (w/v)Stabilize protein structure, cryo/lyoprotectant
Amino AcidArginine, Glycine50-250 mMSuppress aggregation
SurfactantPolysorbate 20, Polysorbate 800.01-0.1% (w/v)Prevent surface-induced aggregation

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To accurately quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample and determine their absolute molecular weight.[3][19][20][21]

Methodology:

  • System Preparation:

    • HPLC System: An inert HPLC system is recommended to prevent metal-leaching and interactions with the ADC.

    • SEC Column: Select a column with a pore size suitable for the separation of monoclonal antibodies and their aggregates (e.g., 300 Å).

    • Detectors: In-line MALS and differential refractive index (dRI) detectors.

    • Mobile Phase: A typical mobile phase is phosphate-buffered saline (PBS) at pH 7.4. For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., isopropanol) may be necessary to improve peak shape, but this should be optimized to not induce on-column aggregation.[22]

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter before injection.

  • Data Acquisition:

    • Equilibrate the column with the mobile phase until stable baselines are achieved for all detectors.

    • Inject the prepared sample.

    • Collect data from the UV, MALS, and dRI detectors.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to analyze the data.

    • The software will use the signals from the MALS and dRI detectors to calculate the absolute molecular weight of each eluting species.

    • The UV signal is used to determine the concentration of each species and calculate the percentage of monomer, dimer, and higher-order aggregates.

Protocol 2: Accelerated Stability Study Using Thermal and Agitation Stress

Objective: To assess the propensity of a GGFG-containing ADC to aggregate under stressed conditions, which can help in formulation screening and predicting long-term stability.[23][24]

Methodology:

  • Sample Preparation:

    • Prepare aliquots of the ADC in different formulation buffers to be tested. A typical protein concentration is 1-10 mg/mL.

    • Include a control sample in a known stable buffer.

  • Thermal Stress:

    • Incubate the samples at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1, 2, and 4 weeks).

    • At each time point, remove an aliquot for analysis.

  • Agitation Stress:

    • Place the samples on an orbital shaker at a defined speed (e.g., 200-300 rpm) at room temperature for a set duration (e.g., 24, 48, 72 hours).[25][26]

    • Take samples for analysis at different time intervals.

  • Analysis:

    • Analyze the stressed samples and a non-stressed control (stored at 2-8°C) by SEC-MALS to quantify the increase in high molecular weight species (HMWS).

    • Other techniques such as dynamic light scattering (DLS) can be used to monitor changes in particle size distribution.

Visualizations

GGFG_Aggregation_Mechanism cluster_0 ADC Molecule cluster_1 Aggregation Process mAb Monoclonal Antibody HydrophobicPatches Exposure of Hydrophobic Patches mAb->HydrophobicPatches Conjugation GGFG GGFG Linker GGFG->HydrophobicPatches Payload Hydrophobic Payload Payload->HydrophobicPatches SelfAssociation Intermolecular Self-Association HydrophobicPatches->SelfAssociation Hydrophobic Interactions Aggregate Formation of Aggregates SelfAssociation->Aggregate

Caption: Mechanism of GGFG linker-mediated ADC aggregation.

Troubleshooting_Workflow Start ADC Aggregation Observed Analysis Characterize Aggregates (SEC-MALS, DLS) Start->Analysis Decision Aggregation Source? Analysis->Decision Conjugation Optimize Conjugation - Buffer pH/Ionic Strength - Co-solvent % - Solid-Phase Conjugation Decision->Conjugation During/Post Conjugation Formulation Optimize Formulation - Buffer System - Add Excipients (Sugars, Surfactants) - Lyophilization Decision->Formulation During Storage End Stable ADC Conjugation->End Formulation->End

Caption: Troubleshooting workflow for ADC aggregation.

Mitigation_Strategies cluster_0 Mitigation Strategies Aggregation GGFG-ADC Aggregation Process Process Optimization (Solid-Phase Conjugation) Aggregation->Process Formulation Formulation Optimization (Excipients, pH) Aggregation->Formulation Linker Linker Engineering (Hydrophilic Linkers, e.g., PEG) Aggregation->Linker StableADC Stable ADC Process->StableADC Formulation->StableADC Linker->StableADC

Caption: Strategies to mitigate GGFG-ADC aggregation.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the incomplete N-terminal Boc deprotection of the tetrapeptide Gly-Gly-Phe-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete Boc deprotection of Gly-Gly-Phe-Gly-OH?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acid-catalyzed cleavage of the Boc group is highly dependent on the concentration of the acid.[1] If the concentration of trifluoroacetic acid (TFA) is too low, the reaction may not proceed to completion.[1]

  • Inadequate Reaction Time: Deprotection is a kinetic process, and insufficient reaction time can lead to incomplete removal of the Boc group.[1]

  • Poor Resin Swelling (for solid-phase synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can limit the access of TFA to the peptide, resulting in incomplete deprotection.[2][3] A study found that 55% TFA in dichloromethane (B109758) (DCM) led to higher purity peptides compared to 100% TFA, suggesting better resin swelling with the former.[2]

  • Peptide Aggregation: Hydrophobic sequences are more prone to aggregation, which can hinder the deprotection process.[4] While Gly-Gly-Phe-Gly-OH is relatively short, aggregation can still be a contributing factor.

  • Steric Hindrance: Although less common for a linear tetrapeptide, steric hindrance around the N-terminus can slow down the deprotection reaction.[1][3]

Q2: How can I monitor the progress of the Boc deprotection reaction?

Monitoring the reaction is crucial to ensure complete deprotection. The two most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the disappearance of the starting material (Boc-Gly-Gly-Phe-Gly-OH) and the appearance of the deprotected product (Gly-Gly-Phe-Gly-OH). The deprotected peptide, being more polar due to the free amine, will have a lower Rf value.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise and quantitative assessment of the reaction progress. It allows for the accurate determination of the relative amounts of starting material, product, and any side products.[5][6]

Q3: What are potential side reactions during the Boc deprotection of a Phenylalanine-containing peptide like Gly-Gly-Phe-Gly-OH?

The primary side reaction of concern is the alkylation of the Phenylalanine residue. The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate the electron-rich aromatic ring of Phenylalanine.[7][8] To prevent this, the use of scavengers is highly recommended.[7][9]

Q4: What are scavengers and why are they important for the deprotection of Gly-Gly-Phe-Gly-OH?

Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the reactive tert-butyl cations generated during the cleavage of the Boc group.[9] This prevents the carbocations from reacting with sensitive residues in the peptide, such as the aromatic ring of Phenylalanine.[7][9] Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), and anisole.[9]

Q5: How can I purify the final Gly-Gly-Phe-Gly-OH peptide if I have a mixture of fully and partially deprotected products?

The standard method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[10][11] This technique separates the desired peptide from impurities, including incompletely deprotected species, based on their hydrophobicity.[10] Fractions containing the pure peptide are collected, pooled, and then lyophilized to obtain the final product as a powder.[10]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and resolve issues of incomplete Boc deprotection.

Issue: Incomplete deprotection observed by TLC or LC-MS analysis.
Possible Cause Recommended Solution
Insufficient TFA Concentration Increase the concentration of TFA in the deprotection solution. Common concentrations range from 20% to 50% TFA in DCM.[1][5] For solid-phase synthesis, a 55% TFA/DCM mixture has been shown to be effective.[2]
Inadequate Reaction Time Extend the reaction time. Monitor the progress every 30-60 minutes by TLC or LC-MS until the starting material is no longer detectable.[5][12] Typical reaction times are 1-2 hours at room temperature.[5][9]
Poor Resin Swelling (SPPS) Ensure the resin is adequately swollen before and during deprotection. Using a solvent system like 55% TFA in DCM can improve swelling compared to 100% TFA.[2][3]
Peptide Aggregation If aggregation is suspected, consider switching to a different solvent such as N-methylpyrrolidone (NMP) or adding a chaotropic salt.[4] Sonication of the reaction mixture can also help to break up aggregates.[4]
Issue: Observation of side products in the crude product.
Possible Cause Recommended Solution
Alkylation of Phenylalanine Incorporate a scavenger into the deprotection cocktail to trap the tert-butyl cations.[9] A common and effective scavenger for this purpose is triethylsilane (TES) or triisopropylsilane (TIS).[9]

Experimental Protocols

Standard Boc Deprotection Protocol (Solution-Phase)
  • Preparation: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add the deprotection reagent. A common choice is a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[13]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).[5]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[5] The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted.[5]

Boc Deprotection Protocol with Scavengers (Solution-Phase)
  • Preparation: Dissolve this compound in DCM.

  • Scavenger Addition: Add a scavenger such as triethylsilane (TES) (10-20 equivalents) to the solution.[9]

  • Deprotection Reagent: Add an equal volume of TFA to the reaction mixture.[9]

  • Reaction and Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[9]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[9]

Protocol for Monitoring Deprotection by HPLC
  • Aliquots: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for instance, by diluting it in the HPLC mobile phase which may contain a neutralizing agent.

  • Injection: Inject the quenched sample into a suitable HPLC system, typically a reverse-phase C18 column.

  • Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the product to monitor the reaction's progress.[5]

Visualizations

G Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Detected (TLC/LC-MS) check_conditions Review Reaction Conditions: - TFA Concentration - Reaction Time - Solvent Choice start->check_conditions increase_tfa Increase TFA Concentration (e.g., to 50% in DCM) check_conditions->increase_tfa Low TFA? extend_time Extend Reaction Time (Monitor progress) check_conditions->extend_time Short Time? check_aggregation Consider Peptide Aggregation check_conditions->check_aggregation Standard conditions failing check_side_products Side Products Observed? increase_tfa->check_side_products extend_time->check_side_products change_solvent Change Solvent (e.g., NMP) or use sonication check_aggregation->change_solvent Yes check_aggregation->check_side_products No change_solvent->check_side_products add_scavenger Add Scavenger (e.g., TES, TIS) check_side_products->add_scavenger Yes purify Purify Product (RP-HPLC) check_side_products->purify No add_scavenger->purify

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Boc Deprotection of Gly-Gly-Phe-Gly-OH cluster_reactants Reactants cluster_products Products Boc_Peptide This compound Deprotected_Peptide H-Gly-Gly-Phe-Gly-OH (TFA Salt) Boc_Peptide->Deprotected_Peptide  Acidolysis tert_butyl tert-butyl cation Boc_Peptide->tert_butyl CO2 CO2 Boc_Peptide->CO2 TFA Trifluoroacetic Acid (TFA) Trapped_cation Trapped Cation tert_butyl->Trapped_cation Scavenger Scavenger (e.g., TES) Scavenger->Trapped_cation Traps

Caption: Boc deprotection chemical reaction pathway.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-Gly-Gly-Phe-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the coupling efficiency of Boc-Gly-Gly-Phe-Gly-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a tetrapeptide protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group. It is commonly used as a protease-cleavable linker in the development of antibody-drug conjugates (ADCs).[1][] The Gly-Gly-Phe-Gly sequence is designed to be recognized and cleaved by specific proteases, such as cathepsin B, which are often upregulated in tumor environments, allowing for the targeted release of a cytotoxic payload.

Q2: What are the main challenges in the synthesis of this compound?

A2: The synthesis of this tetrapeptide can present several challenges. The glycine-rich sequence can lead to the formation of stable secondary structures and peptide aggregation on the resin, which may hinder subsequent coupling and deprotection steps.[3] The hydrophobicity of the phenylalanine residue can also contribute to aggregation.[4][5] Furthermore, as with any peptide synthesis, incomplete coupling reactions can lead to the formation of deletion sequences, which can be difficult to separate from the final product.[6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: It is recommended to store this compound at -20°C under desiccated conditions. To ensure its stability and prevent premature deprotection of the Boc group or degradation of the peptide, it is important to minimize its exposure to moisture and air.[]

Troubleshooting Common Issues

Low Coupling Efficiency

Low coupling efficiency is a common issue in SPPS and can be particularly challenging with sequences prone to aggregation. Below is a troubleshooting guide to address this problem.

Problem: Low or incomplete coupling of this compound.

Potential Causes:

  • Peptide Aggregation: The growing peptide chain may be aggregating on the resin, making the N-terminal amine inaccessible.[3]

  • Steric Hindrance: The bulky nature of the growing peptide chain can sterically hinder the incoming activated amino acid.

  • Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough for this specific sequence.

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites.

Recommended Solutions:

  • Optimize Coupling Reagent: Switch to a more potent coupling reagent. Urinium/aminium salts like HATU and HCTU are generally more efficient than carbodiimides for difficult couplings.[6][7]

  • Change Solvent: Use a solvent known to disrupt secondary structures and improve solvation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), or a "magic mixture" of DCM/DMF/NMP (1:1:1).[4]

  • Increase Reaction Time and/or Temperature: Extending the coupling time or performing the reaction at a moderately elevated temperature can improve coupling efficiency.[6]

  • Double Coupling: Perform the coupling step twice with a fresh portion of the activated amino acid and coupling reagent.[8]

  • Monitoring Coupling Completion: Use a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction before proceeding to the next step.[3]

  • Capping: If incomplete coupling persists, "cap" the unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[3]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Peptide Sequences
Coupling ReagentClassRelative Efficiency for Difficult SequencesRacemization RiskKey Considerations
HATU Urinium/Aminium SaltVery HighLowHighly efficient for sterically hindered couplings and rapid reaction times.
HBTU Urinium/Aminium SaltHighLowA reliable and widely used reagent, though slightly less reactive than HATU.
HCTU Urinium/Aminium SaltVery HighLowOften faster than HBTU with high coupling efficiency.
DIC/Oxyma Carbodiimide/AdditiveHighVery LowOxyma enhances coupling efficiency and effectively suppresses racemization; a safer alternative to HOBt.
PyBOP Phosphonium SaltHighLowEffective for sterically hindered couplings; avoids byproducts associated with some uronium salts.

Note: The data presented is based on studies of various "difficult" peptide sequences and may not be specific to this compound. Empirical optimization is recommended for each specific synthesis.

Table 2: Solvent Properties and Their Impact on SPPS of Hydrophobic/Aggregation-Prone Peptides
SolventPropertiesImpact on AggregationConsiderations
DMF (Dimethylformamide) Polar aproticModerately effective at disrupting aggregation.Most commonly used solvent in SPPS. Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.
NMP (N-Methyl-2-pyrrolidone) Polar aproticMore effective than DMF at disrupting aggregation and improving solvation.[9]Higher boiling point and viscosity than DMF. Generally considered a better solvent for difficult sequences.
DMSO (Dimethyl sulfoxide) Polar aproticHighly effective at disrupting secondary structures and solubilizing aggregated peptides.[4]Can be used as a co-solvent with DMF or NMP to enhance performance.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU/DIPEA
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (3x).

  • Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test
  • Sample Preparation: After the coupling reaction, take a small sample of the resin (a few beads) and wash it thoroughly with DMF and then ethanol.

  • Reagent Preparation: Prepare three solutions:

  • Test Procedure:

    • Add 2-3 drops of each reagent to the resin sample in a small test tube.

    • Heat the test tube at 100°C for 5 minutes.

  • Result Interpretation:

    • Dark blue beads: Incomplete coupling (positive result for free primary amines).

    • Yellow/colorless beads: Complete coupling (negative result).

Mandatory Visualizations

G Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_aggregation Is the sequence prone to aggregation? (Hydrophobic or Glycine-rich) start->check_aggregation change_solvent Change Solvent (e.g., NMP, DMSO, or 'Magic Mixture') check_aggregation->change_solvent Yes stronger_reagent Use a Stronger Coupling Reagent (e.g., HATU, HCTU) check_aggregation->stronger_reagent No change_solvent->stronger_reagent double_couple Perform a Double Coupling stronger_reagent->double_couple increase_time_temp Increase Reaction Time and/or Temperature double_couple->increase_time_temp re_monitor Re-monitor Coupling (Kaiser Test) increase_time_temp->re_monitor capping Cap Unreacted Amines (Acetic Anhydride) re_monitor->capping Positive proceed Proceed to Next Step re_monitor->proceed Negative capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

G Activation Pathway of Carboxylic Acids cluster_0 Uronium/Aminium Salt Activation (e.g., HATU) cluster_1 Carbodiimide Activation (e.g., DIC/Oxyma) RCOOH_uronium R-COOH ActiveEster_uronium OAt-Active Ester (Highly Reactive) RCOOH_uronium->ActiveEster_uronium Activation HATU HATU + Base (DIPEA) HATU->ActiveEster_uronium PeptideBond_uronium Peptide Bond Formation ActiveEster_uronium->PeptideBond_uronium Peptide_uronium H2N-Peptide-Resin Peptide_uronium->PeptideBond_uronium Nucleophilic Attack RCOOH_carbodiimide R-COOH ActiveEster_carbodiimide Oxyma-Active Ester (Reactive & Low Racemization) RCOOH_carbodiimide->ActiveEster_carbodiimide Activation DIC_Oxyma DIC + Oxyma DIC_Oxyma->ActiveEster_carbodiimide PeptideBond_carbodiimide Peptide Bond Formation ActiveEster_carbodiimide->PeptideBond_carbodiimide Peptide_carbodiimide H2N-Peptide-Resin Peptide_carbodiimide->PeptideBond_carbodiimide Nucleophilic Attack

Caption: Chemical activation pathways for peptide coupling.

References

Side reactions to avoid during Boc-GGFG-OH conjugation chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Gly-Gly-Phe-Gly-OH (Boc-GGFG-OH) conjugation. Our aim is to help you mitigate common side reactions and optimize your conjugation protocols.

Frequently Asked Questions (FAQs)

Q1: What is Boc-GGFG-OH and what is its primary application?

Boc-GGFG-OH is a tetrapeptide, composed of the amino acid sequence Glycine-Glycine-Phenylalanine-Glycine, with a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus. It is frequently used as a protease-cleavable linker in the development of Antibody-Drug Conjugates (ADCs).[1][2][][][5][6] The peptide sequence is designed to be recognized and cleaved by specific proteases, enabling the controlled release of a payload in a target environment.[]

Q2: What are the most common side reactions to be aware of during Boc-GGFG-OH conjugation?

The most prevalent side reactions include:

  • Diketopiperazine (DKP) Formation: Due to the N-terminal Gly-Gly sequence, the peptide is susceptible to intramolecular cyclization to form a stable six-membered ring, leading to chain termination.[7] This is a significant concern, especially when the N-terminal protecting group is removed.

  • Racemization: The chiral center of the phenylalanine residue can be susceptible to epimerization during the activation of the C-terminal carboxyl group, leading to the formation of diastereomeric impurities.

  • N-Acylurea Formation: When using carbodiimide (B86325) coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which reduces the yield of the desired conjugate.[8]

  • Side Reactions from Protecting Groups: The Boc group must be completely removed before conjugation. Incomplete deprotection will result in an unreactive peptide. During deprotection with strong acids like TFA, the generated tert-butyl cations can lead to side reactions if not properly scavenged.[9]

Q3: How can I minimize diketopiperazine (DKP) formation?

Minimizing DKP formation is critical when working with peptides having N-terminal glycine (B1666218) or proline residues.[7] Here are some strategies:

  • Choice of Coupling Reagents: Utilize coupling reagents that promote rapid amide bond formation, minimizing the time the deprotected N-terminus is exposed.

  • In Situ Activation: Activate the C-terminus of Boc-GGFG-OH immediately before adding the amine-containing molecule to be conjugated.

  • Solvent Selection: The choice of solvent can influence the rate of DKP formation. Aprotic polar solvents like DMF or NMP are common, but optimization may be required.[7]

Q4: What coupling reagents are recommended for Boc-GGFG-OH conjugation?

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt), are widely used for conjugating peptides to primary amines.[10][11][12] The addition of NHS or HOBt helps to suppress racemization and reduce the formation of N-acylurea byproducts.[8] Phosphonium-based reagents like BOP or PyBOP can also be effective.[8]

Q5: How should I remove the Boc protecting group?

The Boc group is typically removed under acidic conditions.[2] A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[13][14] It is crucial to include scavengers, such as triisopropylsilane (B1312306) (TIS) or water, in the cleavage cocktail to trap the reactive tert-butyl cations generated during the reaction and prevent side reactions.[15]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low or No Conjugation Yield 1. Incomplete Boc deprotection. 2. Inefficient activation of the carboxylic acid. 3. Formation of N-acylurea byproduct. 4. Diketopiperazine formation. 5. Hydrolysis of the activated ester.1. Ensure complete Boc removal using an appropriate TFA cocktail with scavengers. Confirm deprotection via analytical methods like HPLC or mass spectrometry. 2. Optimize the coupling reagent and consider using additives like NHS or HOBt. Increase the equivalents of the coupling reagent. 3. Add NHS or HOBt to the reaction mixture to minimize N-acylurea formation. 4. Use optimized coupling conditions to favor intermolecular conjugation over intramolecular cyclization. 5. Ensure anhydrous reaction conditions as the activated ester is sensitive to moisture.
Presence of Impurities in the Final Product 1. Racemization at the phenylalanine residue. 2. Formation of deletion sequences during peptide synthesis. 3. Side-products from the cleavage/deprotection step.1. Use a racemization-suppressing additive like HOBt during coupling. Maintain a low reaction temperature. 2. Ensure high-quality synthesis of the initial Boc-GGFG-OH peptide. 3. Use appropriate scavengers during Boc deprotection. Purify the peptide after deprotection and before conjugation.
Poor Solubility of Boc-GGFG-OH The peptide may have limited solubility in certain solvents.Boc-GGFG-OH is generally soluble in organic solvents like DMF and DMSO.[] For aqueous reactions, ensure the pH is appropriate to maintain solubility.
Difficulty in Purifying the Conjugate The conjugate may have similar properties to the starting materials or byproducts.Utilize purification techniques such as size-exclusion chromatography (SEC) to separate the larger conjugate from smaller molecules.[16] Affinity chromatography can be used if the conjugated molecule (e.g., an antibody) has a suitable binding partner.[16][17][18] Reverse-phase HPLC can also be effective for purifying peptide conjugates.

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-GGFG-OH

This protocol describes the removal of the N-terminal Boc group using Trifluoroacetic Acid (TFA).

Materials:

  • Boc-GGFG-OH

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolve Boc-GGFG-OH in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dissolved peptide. A typical ratio is 10 mL of cocktail per gram of peptide.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure (rotoevaporation).

  • Add cold diethyl ether to the residue to precipitate the deprotected peptide (GGFG-OH) as a TFA salt.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the final product under vacuum. The deprotected peptide is now ready for conjugation.

Protocol 2: Conjugation of GGFG-OH to an Antibody using EDC/NHS Chemistry

This protocol outlines a general procedure for conjugating the deprotected GGFG-OH peptide to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Materials:

  • Deprotected GGFG-OH (TFA salt)

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of GGFG-OH:

    • Dissolve the deprotected GGFG-OH in the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the peptide solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester activated peptide.

  • Conjugation to the Antibody:

    • Add the activated GGFG-OH solution to the antibody solution in the Reaction Buffer. A typical molar ratio of peptide to antibody is 20:1, but this should be optimized for the specific application.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification of the Conjugate:

    • Purify the antibody-peptide conjugate using a suitable method, such as size-exclusion chromatography, to remove excess peptide and coupling reagents.[16]

  • Characterization:

    • Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC to determine the conjugation ratio and purity.

Visualizing Reaction Pathways

To better understand the chemical processes involved, the following diagrams illustrate the desired conjugation reaction and a common side reaction.

GGFG_Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step Boc-GGFG-OH Boc-GGFG-OH GGFG-OH GGFG-OH Boc-GGFG-OH->GGFG-OH TFA Deprotection Activated_GGFG GGFG-NHS Ester GGFG-OH->Activated_GGFG Activation EDC_NHS EDC / NHS Conjugate Antibody-GGFG Conjugate Activated_GGFG->Conjugate Nucleophilic Attack (Lysine Amine) Antibody Antibody Antibody->Conjugate

Caption: Desired reaction workflow for Boc-GGFG-OH conjugation to an antibody.

N_Acylurea_Formation GGFG-OH GGFG-OH O-Acylisourea O-Acylisourea Intermediate GGFG-OH->O-Acylisourea Activation EDC EDC EDC->O-Acylisourea Desired_Product Desired Amide (Conjugate) O-Acylisourea->Desired_Product Reaction with Amine N-Acylurea N-Acylurea (Unreactive Byproduct) O-Acylisourea->N-Acylurea Intramolecular Rearrangement Amine Amine (e.g., from Antibody) Amine->Desired_Product

Caption: Competing pathways of the O-acylisourea intermediate leading to the desired product or an unreactive N-acylurea byproduct.

References

Technical Support Center: Real-Time Monitoring of GGFG Linker Enzymatic Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the enzymatic cleavage of the GGFG (Gly-Gly-Phe-Gly) linker. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during real-time experimental monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for real-time monitoring of GGFG linker cleavage?

A1: The primary methods for real-time monitoring of GGFG linker cleavage are Förster Resonance Energy Transfer (FRET)-based assays and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] FRET-based assays offer a continuous, fluorescence-based readout suitable for high-throughput screening.[1][2][3] LC-MS provides high specificity and the ability to identify cleavage products and byproducts definitively, making it a powerful tool for detailed kinetic analysis.[4]

Q2: Which enzymes are responsible for cleaving the GGFG linker?

A2: The GGFG linker is primarily cleaved by lysosomal proteases, most notably Cathepsin B and Cathepsin L.[4][5][6] Cathepsin L has been shown to be particularly efficient at cleaving the GGFG linker.[4][5] While both enzymes can cleave the linker, their efficiency can vary depending on the specific substrate and assay conditions.[4]

Q3: What is the typical pH optimum for Cathepsin B and Cathepsin L activity on GGFG linkers?

A3: Cathepsins generally function in the acidic environment of the lysosome. The optimal pH for Cathepsin B and Cathepsin L activity is typically in the range of 4.5 to 5.5.[5][7] However, Cathepsin B can retain activity at a neutral pH of 7.2.[8][9] It is crucial to optimize the pH for your specific assay conditions.

Q4: How can I design a FRET-based substrate for monitoring GGFG cleavage?

A4: A FRET-based substrate for GGFG cleavage typically involves flanking the GGFG sequence with a FRET donor and acceptor pair.[2] For example, a fluorophore like 7-methoxycoumarin-4-yl acetyl (MCA) can be placed at the N-terminus and a quencher like N-2,4-dinitrophenyl (DNP) at the C-terminus.[2] In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon enzymatic cleavage of the GGFG linker, the donor and acceptor are separated, leading to an increase in fluorescence.[10]

Troubleshooting Guides

FRET-Based Assays

Problem 1: No or very low fluorescence signal increase upon adding the enzyme.

  • Possible Cause: Inactive enzyme.

    • Solution: Verify the activity of your enzyme using a known control substrate. Ensure proper storage and handling of the enzyme stock. Avoid repeated freeze-thaw cycles.

  • Possible Cause: Incorrect enzyme concentration.

    • Solution: The enzyme concentration may be too low for a detectable signal.[11] Perform an enzyme titration to determine the optimal concentration that provides a linear reaction rate.

  • Possible Cause: Suboptimal assay conditions.

    • Solution: Enzyme activity is highly dependent on pH, temperature, and buffer composition.[11] Systematically optimize these parameters for your specific enzyme and substrate. Refer to the table below for typical starting conditions.

  • Possible Cause: The FRET substrate design is not optimal.

    • Solution: Ensure the linker length and the FRET pair are appropriate for the enzyme's active site. The distance between the donor and acceptor should allow for efficient quenching in the uncleaved state.

Problem 2: High background fluorescence in the absence of the enzyme.

  • Possible Cause: Substrate instability or autocleavage.

    • Solution: The FRET substrate might be degrading under the assay conditions.[11] Test the substrate stability over time in the assay buffer without the enzyme. Consider redesigning the substrate if instability is observed.

  • Possible Cause: Contaminated reagents.

    • Solution: Ensure all buffers and reagents are free from fluorescent contaminants and proteases. Use high-purity water and reagents.

  • Possible Cause: Inner filter effect.

    • Solution: At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration.[12][13][14][15][16] Measure the absorbance of your substrate at the excitation and emission wavelengths. If the absorbance is high, you may need to use a lower substrate concentration or apply a mathematical correction.[12][14][15]

Problem 3: The reaction rate is not linear over time.

  • Possible Cause: Substrate depletion.

    • Solution: If the enzyme concentration is too high or the incubation time is too long, the substrate may be rapidly consumed, leading to a decrease in the reaction rate. Use a lower enzyme concentration or measure the initial velocity of the reaction.

  • Possible Cause: Product inhibition.

    • Solution: The cleavage products may be inhibiting the enzyme. Analyze the full progress curve of the reaction to detect this. If product inhibition is suspected, initial velocity measurements are crucial for accurate kinetic parameter determination.

  • Possible Cause: Enzyme instability.

    • Solution: The enzyme may be losing activity over the course of the assay. Check the stability of the enzyme under the assay conditions. Consider adding stabilizing agents like BSA or glycerol (B35011) to the buffer.

LC-MS Based Assays

Problem 1: Poor separation of cleaved and uncleaved peptides.

  • Possible Cause: Inappropriate chromatography conditions.

    • Solution: Optimize the mobile phase gradient, column type, and flow rate to achieve better separation. A C18 column is often a good starting point for peptide separations.

  • Possible Cause: Sample matrix interference.

    • Solution: The sample matrix may be interfering with the chromatography. Perform a sample cleanup step, such as solid-phase extraction (SPE), before LC-MS analysis.

Problem 2: Low signal intensity of the cleaved product.

  • Possible Cause: Inefficient ionization.

    • Solution: Optimize the mass spectrometer's source parameters, such as spray voltage and gas flows, to enhance the ionization of your target peptides.

  • Possible Cause: Low cleavage efficiency.

    • Solution: Re-evaluate your enzymatic reaction conditions (enzyme concentration, incubation time, buffer) to ensure sufficient product formation for detection.

Data Presentation

Table 1: Recommended Starting Conditions for GGFG Cleavage Assays

ParameterFRET-Based AssayLC-MS Based Assay
Enzyme Cathepsin B or Cathepsin LCathepsin B or Cathepsin L
Enzyme Conc. 1 - 100 nM (Titrate for optimal linearity)10 - 500 nM
Substrate Conc. 1 - 10 µM (Below Km if possible)10 - 100 µM
Buffer 50 mM Sodium Acetate or MES50 mM Sodium Acetate or MES
pH 4.5 - 5.54.5 - 5.5
Reducing Agent 1-5 mM DTT or Cysteine1-5 mM DTT or Cysteine
Temperature 37°C37°C
Detection Fluorescence Plate Reader (e.g., Ex/Em: 325/393 nm for MCA)Mass Spectrometer (e.g., ESI-MS)

Table 2: Troubleshooting Summary for FRET Assays

IssuePotential CauseRecommended Action
Low/No SignalInactive Enzyme, Low Enzyme Conc., Suboptimal ConditionsVerify enzyme activity, Titrate enzyme, Optimize pH/temp/buffer
High BackgroundSubstrate Instability, Contamination, Inner Filter EffectCheck substrate stability, Use pure reagents, Correct for IFE
Non-linear RateSubstrate Depletion, Product Inhibition, Enzyme InstabilityLower enzyme conc., Measure initial velocity, Add stabilizers

Experimental Protocols

Protocol 1: Real-Time FRET-Based Assay for GGFG Cleavage
  • Reagent Preparation:

    • Prepare a 10X stock solution of the assay buffer (e.g., 500 mM Sodium Acetate, pH 5.0, containing 10 mM DTT).

    • Prepare a stock solution of the FRET-labeled GGFG peptide in DMSO.

    • Prepare a stock solution of Cathepsin B or Cathepsin L in an appropriate storage buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the FRET-labeled GGFG peptide to each well to the final desired concentration.

    • Include negative controls (no enzyme) and positive controls (a known cleavable substrate).

  • Enzyme Addition and Measurement:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the enzyme to the wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for your FRET pair. Collect data every 1-5 minutes for 1-2 hours.

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme control wells) from the fluorescence readings of the reaction wells.

    • Plot the corrected fluorescence intensity against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

Protocol 2: Real-Time LC-MS Monitoring of GGFG Cleavage
  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, GGFG-containing substrate, and reducing agent.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding Cathepsin B or Cathepsin L.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a quenching solution (e.g., 10% formic acid or by rapid freezing).

  • LC-MS Analysis:

    • Inject the quenched samples into an LC-MS system.

    • Use a suitable C18 column and a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) to separate the intact substrate and the cleavage products.

    • Monitor the elution of the peptides using the mass spectrometer in full scan mode or by selected ion monitoring (SIM) for the expected m/z values of the intact and cleaved peptides.

  • Data Analysis:

    • Integrate the peak areas of the intact substrate and the cleavage product(s) at each time point.

    • Plot the peak area of the product (or the disappearance of the substrate) as a function of time to determine the reaction kinetics.

Visualizations

GGFG_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) with GGFG Linker Endosome Endosome (pH 6.0-6.5) ADC->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Fusion Payload Active Payload Lysosome->Payload GGFG Cleavage by Cathepsins B/L

Caption: Cellular pathway of ADC internalization and GGFG linker cleavage.

FRET_Assay_Workflow Start Start PrepareReagents Prepare Assay Buffer, Substrate, and Enzyme Start->PrepareReagents SetupAssay Add Buffer and Substrate to Microplate PrepareReagents->SetupAssay PreIncubate Pre-incubate Plate at 37°C SetupAssay->PreIncubate AddEnzyme Initiate Reaction by Adding Enzyme PreIncubate->AddEnzyme MeasureFluorescence Measure Fluorescence Increase Over Time AddEnzyme->MeasureFluorescence AnalyzeData Analyze Data: Calculate Initial Velocity MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for a FRET-based GGFG cleavage assay.

Troubleshooting_Logic Start Problem: Low or No Signal CheckEnzyme Is Enzyme Active? Start->CheckEnzyme CheckConc Is Enzyme Concentration Optimal? CheckEnzyme->CheckConc Yes Solution_EnzymeActivity Solution: Verify with control substrate CheckEnzyme->Solution_EnzymeActivity No CheckConditions Are Assay Conditions Optimal? CheckConc->CheckConditions Yes Solution_EnzymeConc Solution: Perform enzyme titration CheckConc->Solution_EnzymeConc No Solution_Conditions Solution: Optimize pH, temp, buffer CheckConditions->Solution_Conditions No Success Problem Solved CheckConditions->Success Yes

Caption: Troubleshooting logic for low/no signal in a FRET assay.

References

Strategies to enhance the stability of the Boc-GGFG-OH linker in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the Boc-GGFG-OH linker in plasma during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Boc-GGFG-OH linker instability in plasma?

A1: The primary cause of Boc-GGFG-OH linker instability in plasma is enzymatic degradation.[1][2][3] Plasma contains a variety of proteases that can recognize and cleave the peptide sequence, leading to premature release of the conjugated payload. While the GGFG sequence is designed to be cleaved by lysosomal proteases like cathepsins within target cells, its susceptibility to plasma proteases can result in off-target toxicity and reduced therapeutic efficacy.[4][5][6][7]

Q2: Which enzymes are responsible for the cleavage of the GGFG sequence?

A2: The GGFG tetrapeptide is a known substrate for lysosomal cysteine proteases, particularly Cathepsin B and Cathepsin L, which are abundant in the lysosomal compartments of tumor cells.[4][5] The cleavage by these enzymes is the intended mechanism for payload release in antibody-drug conjugates (ADCs). However, other proteases present in the blood can also contribute to its degradation, although the GGFG linker is generally considered more stable in the bloodstream compared to some other cleavable linkers.[4]

Q3: What are the general strategies to enhance the plasma stability of peptide linkers like Boc-GGFG-OH?

A3: Several strategies can be employed to improve the stability of peptide linkers in plasma:

  • Chemical Modifications: This includes N- and C-terminal capping, substitution of L-amino acids with non-canonical amino acids (e.g., D-amino acids, N-methylated residues), and conformational stabilization through cyclization or hydrocarbon stapling.[1][2][8]

  • Sequence Modification: Altering the amino acid sequence can reduce recognition by plasma proteases. For example, studies have shown that modifying the peptide sequence can significantly impact its stability.

  • Conjugation of Shielding Moieties: Attaching large hydrophilic polymers like polyethylene (B3416737) glycol (PEGylation) or lipids can sterically hinder protease access to the linker.[1]

  • Formulation Optimization: Encapsulating the therapeutic agent in delivery systems like liposomes or polymeric micelles can protect the linker from the plasma environment.[2][3]

Q4: How does the choice of animal model affect the plasma stability of the linker?

A4: The composition and activity of plasma proteases can vary significantly between different species.[1] For instance, some linkers that are reasonably stable in human plasma have been found to be much less stable in rodent plasma due to the presence of specific enzymes like carboxylesterase 1C in mice.[7][9] Therefore, it is crucial to consider these inter-species differences when evaluating linker stability in preclinical studies.

Troubleshooting Guides

Issue 1: Premature Cleavage of the Boc-GGFG-OH Linker Observed in Plasma Stability Assays
  • Symptom: Rapid degradation of the linker-conjugated molecule is observed, with a short half-life in in-vitro plasma stability assays.

  • Possible Cause 1: High activity of plasma proteases.

  • Recommended Solution:

    • Incorporate Protease Inhibitors (for initial mechanistic studies): To confirm that degradation is protease-mediated, include a broad-spectrum protease inhibitor cocktail in a control experiment. Note that this is for diagnostic purposes and not a solution for in-vivo applications.

    • Modify the Linker Sequence: Consider synthesizing analogs of the GGFG linker with modified amino acids. For instance, replacing a glycine (B1666218) residue with an amino acid that hinders protease binding could enhance stability.

    • Introduce Steric Hindrance: Flanking the GGFG sequence with bulky or non-natural amino acids can sterically shield the cleavage site from plasma proteases.

Issue 2: Inconsistent Stability Results Between Different Batches of Plasma
  • Symptom: Significant variability in the measured half-life of the linker when using different lots of commercial plasma or plasma from different donors.

  • Possible Cause 1: Variability in the concentration and activity of proteases in the plasma samples.

  • Recommended Solution:

    • Pool Plasma Samples: To minimize inter-individual variability, use pooled plasma from multiple donors for your stability assays.

    • Standardize Plasma Handling: Ensure consistent handling and storage of plasma samples, as repeated freeze-thaw cycles can affect enzyme activity.

    • Use Fresh Blood/Plasma when possible: Studies have shown that peptide degradation rates can differ between fresh blood, freshly prepared plasma, and commercial serum, with peptides generally being more stable in fresh blood.[10][11]

Quantitative Data on Linker Stability

Linker TypeModificationPlasma SourceHalf-lifeReference
Peptide 1 (Tam-labeled)-Human43.5 h[1]
Peptide 2 (Tam-labeled)-Human3.2 h[1]
Phe-Lys-PABC-ADC-Human30 days[12]
Val-Cit-PABC-ADC-Human230 days[12]
Phe-Lys-PABC-ADC-Mouse12.5 hours[12]
Val-Cit-PABC-ADC-Mouse80 hours[12]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the half-life of a Boc-GGFG-OH linker-conjugated compound in plasma.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw frozen plasma (e.g., human, mouse, or rat) at 37°C. It is recommended to use plasma containing an anticoagulant such as heparin or EDTA.[10][11]

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the test compound from the stock solution into the plasma to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (typically <1%) to avoid protein precipitation.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately quench the enzymatic reaction by adding a cold precipitation agent, such as a 3:1 (v/v) mixture of acetonitrile (B52724) or methanol (B129727) containing a suitable internal standard.

    • Vortex the samples and incubate at a low temperature (e.g., -20°C) for at least 20 minutes to facilitate protein precipitation.

  • Centrifugation and Sample Analysis:

    • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the concentration of the remaining intact compound in the supernatant using a suitable analytical method, such as LC-MS/MS or HPLC.

  • Data Analysis:

    • Plot the percentage of the remaining intact compound against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Visualizations

Enzymatic_Cleavage_Pathway ADC Antibody-Drug Conjugate (with Boc-GGFG-OH linker) Plasma Systemic Circulation (Plasma) ADC->Plasma Administration PrematureCleavage Premature Cleavage ADC->PrematureCleavage IntendedCleavage Intended Cleavage ADC->IntendedCleavage TargetCell Target Tumor Cell Plasma->TargetCell Targeting Plasma->PrematureCleavage Lysosome Lysosome TargetCell->Lysosome Internalization Lysosome->IntendedCleavage FreeDrug_Plasma Free Drug (Off-target toxicity) PrematureCleavage->FreeDrug_Plasma FreeDrug_Cell Free Drug (Therapeutic effect) IntendedCleavage->FreeDrug_Cell PlasmaProteases Plasma Proteases PlasmaProteases->PrematureCleavage Catalyzes Cathepsins Cathepsins (B, L) Cathepsins->IntendedCleavage Catalyzes

Caption: Enzymatic cleavage pathway of the Boc-GGFG-OH linker.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution of Test Compound Incubate Spike Compound into Plasma and Incubate at 37°C Stock->Incubate PlasmaPrep Thaw and Pre-warm Plasma PlasmaPrep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench and Precipitate Proteins Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/HPLC) Centrifuge->Analyze

Caption: Workflow for an in vitro plasma stability assay.

Troubleshooting_Tree Start Linker Instability Observed CheckProtease Is degradation protease-mediated? Start->CheckProtease CheckVariability Is there high batch-to-batch variability? Start->CheckVariability ProteaseInhibitor Run control with protease inhibitors CheckProtease->ProteaseInhibitor Test PoolPlasma Use pooled plasma from multiple donors CheckVariability->PoolPlasma Yes StandardizeHandling Standardize plasma handling and storage CheckVariability->StandardizeHandling Yes ModifyLinker Modify Linker: - Change sequence - Add steric hindrance - Use non-natural AAs ProteaseInhibitor->ModifyLinker Yes NonEnzymatic Investigate non-enzymatic degradation pathways (e.g., hydrolysis) ProteaseInhibitor->NonEnzymatic No

Caption: Troubleshooting decision tree for linker instability.

References

Overcoming low yield in the synthesis of Boc-Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common challenges encountered during the synthesis of the tetrapeptide Boc-Gly-Gly-Phe-Gly-OH. This peptide is a crucial component, often utilized as a protease-cleavable linker in the development of Antibody-Drug Conjugates (ADCs).[1][2][]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

A1: Low yields in the solid-phase peptide synthesis (SPPS) of this compound can stem from several factors:

  • Incomplete Coupling Reactions: The formation of peptide bonds may not go to completion, especially at the sterically hindered phenylalanine residue.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, preventing reagents from accessing the reaction sites.

  • Side Reactions: Unwanted chemical reactions, such as diketopiperazine formation, can lead to the loss of the desired product.

  • Premature Cleavage: The peptide may be prematurely cleaved from the resin during the synthesis cycles.

Q2: Which coupling reagents are recommended for the synthesis of this tetrapeptide?

A2: The choice of coupling reagent is critical for achieving high yields. While no single reagent is universally optimal, uronium and phosphonium (B103445) salt-based reagents are generally preferred for their high reactivity and ability to suppress racemization.[4][5] See the table below for a comparison of common coupling reagents.

Q3: How can I monitor the completion of coupling reactions?

A3: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive test (blue color) indicates an incomplete coupling reaction, necessitating a second coupling step. For secondary amines, such as the N-terminal of a proline residue (not present in this sequence), the Isatin test can be used.

Q4: What is diketopiperazine formation and how can I prevent it, especially with the Gly-Gly sequence?

A4: Diketopiperazine (DKP) formation is a common side reaction in SPPS, particularly when synthesizing dipeptides on the resin.[6][7][8] The N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic DKP. The Gly-Gly sequence is particularly prone to this side reaction. To minimize DKP formation:

  • Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance provided by this resin can suppress DKP formation.[8]

  • Couple the third amino acid immediately after the deprotection of the second: Minimize the time the free N-terminal of the dipeptide is exposed.

  • Use Fmoc-dipeptide building blocks: Incorporating Fmoc-Gly-Gly-OH directly can bypass the susceptible dipeptide-resin stage.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at -20°C in a desiccated environment.[] It is soluble in common organic solvents like DMF and DMSO. Exposure to moisture and strong acids should be minimized to prevent degradation and premature deprotection of the Boc group.[]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Overall Yield Incomplete coupling reactions.- Perform a double coupling for each amino acid addition.- Use a more efficient coupling reagent such as HATU or HBTU.- Monitor each coupling step with a Kaiser test.
Peptide aggregation.- Use a resin with a lower substitution level.- Swell the resin adequately in a suitable solvent (e.g., DMF or NMP).- Consider using a chaotropic salt like LiCl in the coupling mixture.
Premature cleavage from the resin.- If using a highly acid-labile resin, ensure that the Boc deprotection steps with TFA are not excessively long.
Presence of Deletion Sequences in Final Product Incomplete coupling at one or more steps.- Implement the solutions for "Incomplete coupling reactions" mentioned above.- After a positive Kaiser test and a second coupling, consider capping any remaining unreacted amines with acetic anhydride (B1165640) to prevent them from reacting in subsequent steps.
Formation of Side Products Diketopiperazine (DKP) formation.- As detailed in the FAQs, use a 2-CTC resin, minimize the time the dipeptide-resin is exposed, or use a dipeptide building block.[6][7][8]
Racemization.- Use coupling reagents known to suppress racemization, such as those containing HOAt or OxymaPure as an additive.- Avoid excessive exposure to the coupling reagents and base.
Difficulty in Purifying the Final Product Co-elution of impurities with the desired peptide.- Optimize the HPLC purification gradient to improve separation.- Ensure that all protecting groups have been successfully removed during the final cleavage step.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling Reagent Type Advantages Disadvantages
DCC/DIC Carbodiimide- Inexpensive and widely used.- Can cause racemization.- Byproduct (DCU/DIU) can be difficult to remove (especially DCU).
HBTU/TBTU Uronium Salt- High coupling efficiency.- Low racemization when used with HOBt.- Fast reaction times.- More expensive than carbodiimides.
HATU/HCTU Uronium Salt- Very high coupling efficiency, even for sterically hindered amino acids.- Low racemization due to the presence of HOAt.- Generally produces higher purity crude products.- Higher cost compared to other reagents.
PyBOP/PyAOP Phosphonium Salt- High coupling efficiency.- Particularly effective for hindered couplings and cyclizations.- Can be more expensive.- Byproducts can sometimes be difficult to remove.

Experimental Protocols

General Protocol for Solid-Phase Synthesis of this compound

This protocol outlines a general procedure using a Boc/Bzl protection strategy on a 2-chlorotrityl chloride resin.

1. Resin Preparation and First Amino Acid Loading:

  • Swell 2-chlorotrityl chloride resin (1.0-1.5 mmol/g substitution) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Dissolve Boc-Gly-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

  • To cap any remaining reactive sites on the resin, add a small amount of methanol (B129727) and agitate for 15 minutes.

  • Wash the resin with DCM, DMF, and finally DCM again, then dry under vacuum.

2. Peptide Chain Elongation (for each subsequent amino acid):

  • Deprotection: Swell the resin in DCM. Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[9] Wash the resin with DCM.

  • Neutralization: Neutralize the resulting TFA salt by washing the resin with a 10% solution of DIEA in DMF until the wash is neutral. Wash thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (Boc-Phe-OH, then Boc-Gly-OH, then Boc-Gly-OH) (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 3 equivalents) and an additive (e.g., HOBt, 3 equivalents) in DMF with the presence of a base (e.g., DIEA, 6 equivalents) for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction with a Kaiser test. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF and DCM after each successful coupling.

3. Cleavage from the Resin:

  • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the resin thoroughly with DCM and dry.

  • Treat the resin with a cleavage cocktail appropriate for the 2-CTC resin that will cleave the peptide without removing side-chain protecting groups (if any were used). A solution of acetic acid/trifluoroethanol/DCM can be used.

  • Agitate for 1-2 hours, then filter to collect the solution containing the cleaved peptide.

  • Evaporate the solvent to obtain the crude this compound.

4. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

  • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • A typical gradient would be from 5-95% acetonitrile (B52724) in water (both containing 0.1% TFA) over 30-40 minutes.

  • Collect fractions containing the pure product and lyophilize to obtain the final white powder.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Elongation Cycle (x3) cluster_final_steps Final Steps swell_resin Swell Resin load_aa1 Load Boc-Gly-OH swell_resin->load_aa1 cap_resin Cap Resin load_aa1->cap_resin deprotection Boc Deprotection (TFA) cap_resin->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Coupling (Boc-AA-OH + Reagent) neutralization->coupling wash Wash coupling->wash wash->deprotection Next Cycle cleavage Cleavage from Resin wash->cleavage purification HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

troubleshooting_logic cluster_coupling Coupling Issues cluster_side_reactions Side Reactions cluster_aggregation Aggregation Issues start Low Yield Observed incomplete_coupling Incomplete Coupling? start->incomplete_coupling side_reaction_check Side Products in HPLC? start->side_reaction_check aggregation_check Slow Solvent Flow / Clumping? start->aggregation_check kaiser_test Perform Kaiser Test incomplete_coupling->kaiser_test double_couple Double Couple / Use Stronger Reagent kaiser_test->double_couple Positive dkp Diketopiperazine Formation? side_reaction_check->dkp use_2ctc Use 2-CTC Resin / Dipeptide Coupling dkp->use_2ctc Yes change_conditions Lower Resin Loading / Use Chaotropic Salt aggregation_check->change_conditions Yes

Caption: Troubleshooting Logic for Low Yield in Peptide Synthesis.

References

Addressing premature cleavage of the GGFG linker in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GGFG Linker Stability in ADCs

This guide provides troubleshooting advice and frequently asked questions regarding the premature cleavage of the Gly-Gly-Phe-Gly (GGFG) linker used in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the GGFG linker and what is its intended cleavage mechanism?

The GGFG tetrapeptide is an enzyme-sensitive linker used to attach a cytotoxic payload to a monoclonal antibody in an ADC.[] Its design allows for stable transport of the payload through the systemic circulation.[2] The intended mechanism of action involves the ADC binding to a target antigen on a cancer cell, followed by internalization into the cell's endosomal-lysosomal pathway.[3] Inside the lysosome, proteases, particularly cathepsins, cleave the GGFG sequence, releasing the active drug payload to induce cell death.[3][4]

Q2: What is "premature cleavage" and why is it a significant problem?

Premature cleavage is the unintended release of the cytotoxic payload from the ADC in the bloodstream before it reaches the target tumor cells.[5][6] This is a critical issue because it can lead to:

  • Off-Target Toxicity: The released free drug can damage healthy tissues, potentially causing adverse effects like neutropenia and thrombocytopenia.[6][7][8]

  • Reduced Efficacy: Less intact ADC reaches the tumor site, diminishing the therapeutic effect.[9]

  • Narrowed Therapeutic Window: The combination of increased toxicity and reduced efficacy makes it difficult to achieve a safe and effective dose.[9][10]

Q3: Which enzymes are responsible for cleaving the GGFG linker?

  • Intended Target Enzymes (Intracellular): The GGFG linker is designed to be cleaved by lysosomal cysteine proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in tumor cells.[3][11] Some studies indicate that Cathepsin L is significantly more efficient at cleaving the GGFG linker than Cathepsin B.[11]

  • Enzymes Causing Premature Cleavage (Extracellular): While GGFG is considered more stable in the bloodstream compared to other linkers like Val-Cit (VC), it can still be susceptible to premature cleavage by certain circulating proteases.[11][12] For instance, other peptide linkers are known to be cleaved by enzymes like human neutrophil elastase, which can cause off-target payload release.[6][11]

Q4: What are the common signs of premature linker cleavage in my experimental data?

  • In Vitro: A rapid decrease in the average Drug-to-Antibody Ratio (DAR) over time during a plasma stability assay.[13] You may also detect a corresponding increase in the concentration of free payload in the plasma samples via LC-MS analysis.[14]

  • In Vivo: Pharmacokinetic (PK) studies showing a faster clearance of the intact ADC than the total antibody.[15] You may also observe unexpected toxicity in animal models at doses that should be well-tolerated, or a discrepancy between potent in vitro cytotoxicity and poor in vivo anti-tumor efficacy.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable steps.

Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays

Potential Cause: The GGFG linker is being cleaved by proteases present in the plasma of the species being tested.

Recommended Actions:

  • Multi-Species Plasma Comparison: The stability of linkers can vary significantly between species.[14] For example, the Val-Cit linker is known to be unstable in mouse plasma due to the enzyme Carboxylesterase 1c (Ces1c), which is not a major issue in human plasma.[6][16] It is crucial to assess stability in plasma from multiple relevant preclinical species (e.g., mouse, rat, cynomolgus monkey) and humans.[17]

  • Enzyme Inhibition Studies: To identify the responsible protease class, repeat the plasma stability assay in the presence of broad-spectrum and specific protease inhibitors. This can help confirm if cleavage is due to serine proteases, cysteine proteases, or other enzyme classes.

  • Linker Modification: If instability is confirmed, consider linker engineering strategies. While GGFG is generally stable, exploring modifications to the peptide sequence could enhance stability. For other linkers, strategies like adding a polar amino acid (e.g., glutamic acid) have been shown to improve resistance to certain plasma proteases.[18][19]

Diagram: Troubleshooting Workflow for Premature Cleavage

troubleshooting_workflow Observation Observation: High off-target toxicity OR Poor in vivo efficacy Question1 Have you assessed ADC stability in plasma? Observation->Question1 Action_PlasmaAssay Action: Perform in vitro plasma stability assay (multi-species) Question1->Action_PlasmaAssay No Result_Unstable Result: Linker is unstable (High payload release) Question1->Result_Unstable Yes Result_Stable Result: Linker is stable (Low payload release) Action_PlasmaAssay->Result_Stable Action_PlasmaAssay->Result_Unstable Investigate_Other Conclusion: Premature cleavage is unlikely. Investigate other causes: - Antigen expression - ADC aggregation - Payload properties Result_Stable->Investigate_Other Action_Modify Action: Consider linker modification or formulation changes to enhance stability. Result_Unstable->Action_Modify Action_Confirm Action: Confirm findings with in vivo PK study (measure intact ADC vs. total antibody) Action_Modify->Action_Confirm

Caption: A flowchart to guide researchers in diagnosing premature linker cleavage.

Quantitative Data Summary

Comparing linker stability across different platforms is crucial for selecting the right candidate. The following table summarizes representative stability data for different linker types.

Linker TypeSpeciesMatrixTime (days)% Payload Released / % ADC RemainingReference
GGFG-DXd HumanPlasma211-2% Released[3]
GGFG-DXd RatPlasma211-2% Released[3]
GGFG-DXd MousePlasma211-2% Released[3]
Val-Cit (vc) RatSerum7~55% ADC Remaining[20]
Tandem (Glucuronide-vc) RatSerum7>90% ADC Remaining[20]
Val-Cit (vc) MousePlasma7~20% ADC Remaining (DAR Loss)[13][21]
Ortho-Hydroxy Protected Aryl Sulfate (OHPAS) MousePlasma7>95% ADC Remaining (Stable)[21]

Note: Data is compiled from different studies and experimental conditions may vary. This table is for comparative illustration.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of an ADC by measuring payload release or the change in drug-to-antibody ratio (DAR) over time in plasma.[22]

Methodology:

  • Preparation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C. Centrifuge to remove any cryoprecipitates.

  • Incubation: Spike the ADC into the plasma at a defined final concentration. Also, prepare a control sample by spiking the ADC into a buffer (e.g., PBS). Incubate all samples at 37°C.[22]

  • Time Points: Collect aliquots from each sample at multiple time points (e.g., 0, 2, 6, 24, 48, 96, 168 hours).[13] Immediately stop the reaction, often by freezing at -80°C.

  • Sample Analysis (Two main approaches):

    • LC-MS for Free Payload: Precipitate proteins from the plasma aliquots using an organic solvent like acetonitrile.[14] Centrifuge and collect the supernatant. Analyze the supernatant using LC-MS/MS to quantify the concentration of the released (free) payload.[5][14]

    • Immuno-capture LC-MS for DAR: Isolate the ADC from the plasma using immunoaffinity capture (e.g., beads coated with an anti-human IgG antibody).[13] Analyze the captured ADC using LC-MS to determine the average DAR at each time point.[13]

  • Data Analysis: Plot the percentage of released payload or the average DAR against time to determine the stability profile and half-life of the ADC in plasma.

Diagram: Workflow for In Vitro Plasma Stability Assay

plasma_stability_workflow cluster_analysis Analysis Options Start Start: Prepare ADC and multi-species plasma Incubate Incubate ADC in plasma and buffer control at 37°C Start->Incubate Sample Collect aliquots at various time points (e.g., 0h, 24h, 48h...) Incubate->Sample Freeze Immediately freeze samples at -80°C to stop reaction Sample->Freeze Analysis_DAR Option A: DAR Analysis 1. Immuno-capture ADC 2. Analyze by LC-MS Freeze->Analysis_DAR Analysis_Payload Option B: Free Payload Analysis 1. Protein Precipitation 2. Analyze supernatant by LC-MS/MS Freeze->Analysis_Payload End End: Plot DAR or % Free Payload vs. Time to assess stability Analysis_DAR->End Analysis_Payload->End

Caption: A step-by-step workflow for conducting an in vitro plasma stability assay.

Protocol 2: In Vivo Pharmacokinetic (PK) Study for Linker Stability Assessment

This study evaluates the in vivo stability of an ADC by measuring the concentrations of total antibody, intact ADC (antibody-conjugated drug), and free payload in circulation over time.[15]

Methodology:

  • Animal Dosing: Administer the ADC to a relevant animal model (e.g., mice or rats) via intravenous (IV) injection at a specified dose.[5]

  • Sample Collection: Collect blood samples at predetermined time points post-administration (e.g., 5 min, 1h, 6h, 24h, 48h, etc.). Process the blood to obtain plasma and store frozen until analysis.[5]

  • Bioanalysis:

    • Total Antibody Measurement: Use a standard ligand-binding assay, such as an ELISA, to measure the concentration of the total antibody (both conjugated and unconjugated).[15] This typically involves capturing the antibody and detecting it with a labeled secondary antibody.

    • Intact ADC Measurement: Use an ELISA format that requires both the antibody and the drug to be present for a signal. This can be done by capturing the antibody and using an anti-drug antibody for detection. This measures the concentration of the antibody still carrying at least one payload.[15]

    • Free Payload Measurement: Use LC-MS/MS to quantify the concentration of the released payload in the plasma after protein precipitation, as described in the in vitro protocol.[5]

  • Data Analysis: Plot the concentration-time profiles for total antibody, intact ADC, and free payload. A divergence in the pharmacokinetic profiles of the total antibody and the intact ADC indicates in vivo linker cleavage.[15]

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with GGFG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GGFG-linker based Antibody-Drug Conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on improving the drug-to-antibody ratio (DAR).

Frequently Asked Questions (FAQs)

Q1: What is a GGFG linker and why is it used in ADCs?

A GGFG (Gly-Gly-Phe-Gly) linker is a tetrapeptide-based cleavable linker used to attach a cytotoxic payload to a monoclonal antibody (mAb) in an ADC.[1] It is designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as Cathepsin L, which are often overexpressed in tumor cells.[1] This targeted cleavage mechanism ensures the release of the payload within the cancer cell, minimizing off-target toxicity.[1][2] The GGFG linker's hydrophilic nature can also help to prevent aggregation, which can be an issue with hydrophobic payloads.[2]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[3] It is a critical quality attribute (CQA) for an ADC as it directly impacts both efficacy and safety.[3][4]

  • Low DAR: May result in reduced potency of the ADC.[3]

  • High DAR: Can negatively affect the ADC's pharmacokinetics (PK), leading to faster clearance from circulation, and may increase toxicity.[3][5] It can also lead to aggregation due to the increased hydrophobicity of the ADC.[6][7]

An optimal DAR, typically between 2 and 4 for many ADCs, is sought to maximize the therapeutic window.[5][] However, some newer ADCs, like those using GGFG linkers, have been developed with higher DARs (e.g., up to 8) while maintaining favorable properties.[2]

Q3: How is the DAR of a GGFG-linked ADC typically measured?

Several analytical techniques can be used to determine the DAR of an ADC. The most common methods include:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on their hydrophobicity.[9][10] As more drug-linker molecules are attached, the ADC becomes more hydrophobic and elutes later from the HIC column. The weighted average of the different DAR species is calculated from the peak areas.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for the determination of the number of conjugated drugs.[3][4] This can be done on the intact ADC or after reducing the antibody into its light and heavy chains (middle-up approach).[3][11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also separate different drug-loaded species, particularly after reduction of the ADC.

  • UV-Vis Spectrophotometry: This is a simpler and quicker method but provides only an average DAR and can be less accurate. It relies on the distinct UV absorbance of the antibody and the payload.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Q: We are observing a consistently low DAR after conjugating our antibody with a GGFG-linker payload. What are the potential causes and how can we improve our conjugation efficiency?

A low DAR is a common issue that can stem from several factors in the conjugation process. Below is a troubleshooting guide to help you identify and address the root cause.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Antibody Reduction - Optimize Reducing Agent Concentration: Perform a titration of the reducing agent (e.g., TCEP or DTT) to find the optimal concentration that fully reduces the interchain disulfide bonds without denaturing the antibody.[12] - Control Reaction Time and Temperature: Ensure the reduction reaction proceeds for a sufficient duration and at the optimal temperature (e.g., 30-60 minutes at 37°C).[12] - Purity of Reducing Agent: Use fresh, high-quality reducing agent.
Inefficient Linker-Payload Reaction - Increase Molar Excess of Linker-Payload: A higher molar ratio of the linker-payload to the antibody can drive the reaction towards a higher DAR.[12] Start with a 10-20 fold molar excess and optimize from there. - Optimize Reaction pH: For maleimide-thiol conjugation, the optimal pH is typically between 6.5 and 7.5.[] Ensure your conjugation buffer is within this range. - Check Linker-Payload Integrity: Verify the purity and reactivity of your GGFG-linker payload. Degradation or hydrolysis of the reactive group (e.g., maleimide) will lead to lower conjugation efficiency.
Poor Solubility of Linker-Payload - Introduce a Co-solvent: For hydrophobic linker-payloads, adding a small amount of an organic co-solvent like DMSO or DMF (e.g., up to 10-20% v/v) to the conjugation buffer can improve solubility.[12] However, be cautious as high concentrations can denature the antibody.[12] - Use a More Hydrophilic Linker: If solubility is a persistent issue, consider incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into your GGFG linker design.[2][14]
Premature Quenching of Reaction - Ensure Complete Removal of Reducing Agent: If using a thiol-based reducing agent like DTT, it must be removed before adding the maleimide-functionalized linker-payload to prevent it from quenching the reaction. Use a desalting column for efficient removal. TCEP does not require removal.
Issue 2: ADC Aggregation

Q: Our GGFG-linked ADC shows significant aggregation after conjugation and during storage. What causes this and how can we mitigate it?

ADC aggregation is a serious issue that can impact efficacy, safety, and manufacturability.[7] The increased hydrophobicity from the conjugated payload is a primary driver of aggregation.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
High DAR and Payload Hydrophobicity - Optimize DAR: A very high DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation.[15] Aim for the lowest DAR that still provides the desired efficacy. - Linker Design: Incorporate hydrophilic moieties like PEG or charged groups into the GGFG linker design to counteract the hydrophobicity of the payload.[2][7][14]
Suboptimal Buffer Conditions - Formulation Screening: Screen different buffer formulations (pH, excipients) to find conditions that maximize the solubility and stability of your ADC. Arginine is often used as an aggregation suppressor. - Control of pH: Ensure the pH of the final ADC formulation is one where the ADC is most stable.
Conjugation Process Conditions - Reaction Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) to reduce the rate of aggregation.[] - Antibody Concentration: High antibody concentrations during conjugation can promote aggregation. Consider performing the reaction at a more dilute concentration if aggregation is observed.
Heterogeneity of the ADC - Site-Specific Conjugation: If using stochastic conjugation to native cysteines or lysines, the resulting ADC will be a heterogeneous mixture.[17] Site-specific conjugation methods can produce more homogeneous ADCs with potentially improved biophysical properties.[18]
Issue 3: Inconsistent DAR Results

Q: We are getting variable DAR results between batches of our GGFG-linked ADC. What could be causing this inconsistency?

Inconsistent DAR is often due to a lack of precise control over the conjugation process.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
Variability in Reagent Quality - Fresh Reagents: Always use fresh solutions of reducing agents and ensure the GGFG-linker payload has not degraded. - Consistent Reagent Source: Use reagents from the same lot for a series of experiments to minimize variability.
Inconsistent Reaction Parameters - Precise Control: Strictly control all reaction parameters, including temperature, pH, reaction time, and mixing speed.[19] - Automated Systems: Where possible, use automated liquid handling systems to minimize human error in reagent addition.
Inaccurate Concentration Measurements - Verify Concentrations: Accurately determine the concentrations of the antibody and linker-payload solutions before each conjugation reaction using reliable methods (e.g., UV-Vis spectroscopy).
Analytical Method Variability - Method Validation: Ensure your DAR analysis method (e.g., HIC, LC-MS) is robust and validated. - Consistent Sample Preparation: Use a standardized protocol for sample preparation for DAR analysis to minimize variability.[4]

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation with a GGFG Linker

This protocol describes a general method for conjugating a maleimide-functionalized GGFG-linker payload to an antibody via reduced interchain disulfide bonds.

1. Antibody Reduction: a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5). b. Add a 10-20 fold molar excess of a reducing agent like TCEP. c. Incubate at 37°C for 30-60 minutes.[12]

2. Linker-Payload Preparation: a. Dissolve the maleimide-GGFG-linker payload in an appropriate organic solvent (e.g., DMSO) to create a stock solution.[12]

3. Conjugation Reaction: a. If using DTT for reduction, remove the excess DTT using a desalting column. This step is not necessary for TCEP. b. Add the GGFG-linker payload stock solution to the reduced antibody solution to achieve the desired molar excess (typically 10-20x). The final concentration of the organic solvent should ideally be below 20%.[12] c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[20]

4. Quenching and Purification: a. Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing molecule like N-acetylcysteine. b. Purify the ADC from unconjugated linker-payload and other reaction components using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines the general steps for determining the DAR of a GGFG-linked ADC using HIC.

1. Mobile Phase Preparation: a. Mobile Phase A (High Salt): Prepare a high salt buffer, for example, 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[10] b. Mobile Phase B (Low Salt): Prepare a low salt buffer, for example, 50 mM sodium phosphate, pH 7.0, with an organic modifier like 25% isopropanol.[21]

2. Chromatographic Separation: a. Equilibrate a HIC column (e.g., Butyl or Phenyl) with Mobile Phase A. b. Inject the ADC sample. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[10] ADC species with higher DARs will be more hydrophobic and will elute later.

3. Data Analysis: a. Integrate the peak areas for each eluted species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

Visualizations

GGFG_ADC_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (IgG) TCEP Add TCEP (Reducing Agent) mAb->TCEP Incubate 37°C, 30-60 min reduced_mAb Reduced mAb (Free Thiols) TCEP->reduced_mAb ADC_mix Reaction Mixture reduced_mAb->ADC_mix Combine linker_payload Maleimide-GGFG-Payload linker_payload->ADC_mix purified_ADC Purified ADC ADC_mix->purified_ADC Purify (e.g., SEC) HIC DAR Analysis (HIC/LC-MS) purified_ADC->HIC

Caption: General workflow for the conjugation of a GGFG-linker payload to an antibody.

DAR_Troubleshooting start Low DAR Observed check_reduction Is antibody reduction complete? start->check_reduction optimize_reduction Optimize TCEP conc., time, and temp. check_reduction->optimize_reduction No check_linker Is linker-payload reactive & soluble? check_reduction->check_linker Yes optimize_reduction->start optimize_linker Increase molar excess. Use co-solvent. Verify linker purity. check_linker->optimize_linker No check_conditions Are reaction conditions (e.g., pH) optimal? check_linker->check_conditions Yes optimize_linker->start optimize_conditions Adjust buffer pH to 6.5-7.5. check_conditions->optimize_conditions No success DAR Improved check_conditions->success Yes optimize_conditions->start

References

Technical Support Center: Modifying the GGFG Sequence for Controlled Cleavage Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the modification of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker to alter its cleavage kinetics. This resource is designed to assist in the development of antibody-drug conjugates (ADCs) and other targeted therapies where precise control of payload release is critical.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of GGFG sequence cleavage in a cellular context?

A1: The GGFG sequence is a peptide linker designed to be cleaved by lysosomal proteases following the internalization of an antibody-drug conjugate (ADC) into a target cell.[1] The primary enzymes responsible for this cleavage are cathepsins, which are highly active in the acidic environment of the lysosome.

Q2: Which specific enzymes are responsible for cleaving the GGFG linker?

A2: While several cathepsins can cleave peptide linkers, the GGFG sequence is particularly susceptible to cleavage by Cathepsin L.[1] Cathepsin B can also cleave the GGFG linker, though it generally exhibits lower activity compared to Cathepsin L for this specific sequence.[1] It's important to note that the enzymatic landscape can vary between different tumor types and even within the tumor microenvironment.

Q3: How does the stability of the GGFG linker in systemic circulation compare to other common linkers?

A3: The GGFG linker demonstrates good stability in the bloodstream, which is a crucial feature for ADCs to prevent premature release of the cytotoxic payload and minimize off-target toxicity.[1] Compared to some other linker types, such as certain acid-cleavable or glutathione-sensitive linkers, the GGFG linker offers a favorable balance of plasma stability and efficient lysosomal cleavage.

Q4: What is the cleavage site within the GGFG sequence?

A4: Cathepsins typically cleave the amide bond between the C-terminal glycine (B1666218) (Gly) of the GGFG sequence and the self-immolative spacer or the payload itself. This cleavage initiates the release of the active drug.

Q5: Can modifications to the GGFG sequence alter its cleavage kinetics?

A5: Yes, modifying the amino acid sequence of the GGFG linker can significantly impact its cleavage kinetics. The specificity of cathepsins is determined by the amino acid residues at and around the cleavage site. Substituting amino acids within the tetrapeptide can either enhance or reduce the rate of enzymatic cleavage. For instance, the hydrophobicity and charge of the amino acids at the P1 and P2 positions relative to the cleavage site are key determinants of substrate recognition by cathepsins.[2]

Troubleshooting Guides

Issue 1: Inefficient or Incomplete Cleavage of the GGFG Linker

  • Question: My in vitro cleavage assay shows low or no release of the payload from the GGFG linker. What are the possible causes and solutions?

  • Answer:

    • Incorrect Enzyme: Ensure you are using the appropriate enzyme. Cathepsin L is generally more efficient at cleaving GGFG than Cathepsin B.[1] Consider testing both enzymes individually and in combination.

    • Suboptimal Assay Conditions: Cathepsins are most active at an acidic pH (typically 4.5-5.5), mimicking the lysosomal environment. Verify the pH of your assay buffer. Also, ensure the presence of a reducing agent like DTT, as cathepsins are cysteine proteases.

    • Enzyme Inactivity: Confirm the activity of your cathepsin stock using a known fluorogenic substrate before proceeding with your ADC.

    • Steric Hindrance: The payload conjugated to the GGFG linker might be sterically hindering the enzyme's access to the cleavage site. Consider introducing a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC), between the GGFG sequence and the payload to alleviate this.

Issue 2: Premature Cleavage of the GGFG Linker in Plasma Stability Assays

  • Question: I am observing significant payload release from my GGFG-linked ADC in a plasma stability assay. What could be the reason?

  • Answer:

    • Plasma Proteases: While GGFG is generally stable, some plasma proteases might exhibit low-level activity against it.

    • Linker Modification: Consider if any modifications made to the GGFG sequence have inadvertently introduced a recognition site for a plasma protease. Amino acid substitutions intended to enhance lysosomal cleavage might sometimes compromise plasma stability. It is a critical balance to maintain.

    • Assay Artifacts: Ensure that the observed payload release is not an artifact of the assay conditions or the analytical method used for detection.

Data Presentation

Table 1: Comparative Properties of GGFG and Val-Cit Peptide Linkers
FeatureGGFG (Gly-Gly-Phe-Gly)Val-Cit (Valine-Citrulline)
Primary Cleaving Enzyme(s) Cathepsin L > Cathepsin B[1]Cathepsin B, Cathepsin L, and other cathepsins[]
Plasma Stability Generally highGenerally high, but can be susceptible to cleavage by neutrophil elastase[4]
Cleavage Rate Generally considered to have slower cleavage kinetics compared to Val-CitGenerally exhibits faster cleavage kinetics
Application Example Enhertu® (trastuzumab deruxtecan)[]Adcetris® (brentuximab vedotin)
Table 2: Substrate Specificity of Human Cathepsin L

This table provides insights into the types of amino acid residues preferred by Cathepsin L at different positions relative to the cleavage site (P4-P3-P2-P1 ↓ P1'-P2'). This information can guide the rational design of GGFG analogs.

SubsitePreferred Amino Acid ResiduesComments
P2 Hydrophobic residues (e.g., Phenylalanine, Leucine)The P2 position is a major determinant of substrate recognition for Cathepsin L. The Phenylalanine in GGFG occupies this position.
P1 Positively charged residues (e.g., Arginine, Lysine)While the GGFG sequence has a Glycine at P1, introducing a positively charged residue could potentially increase the cleavage rate.
P3 Broad specificityThe S3 subsite of Cathepsin L is more accommodating to a variety of residues.
P1' Less specificThe residues on the C-terminal side of the cleavage site have a lesser impact on recognition.

Data compiled from studies on the substrate specificity of Cathepsin L.[5]

Experimental Protocols

In Vitro Cathepsin L Cleavage Assay for a GGFG-Linked ADC

This protocol outlines a general procedure to assess the cleavage of a GGFG linker in an ADC by recombinant human Cathepsin L.

Materials:

  • GGFG-linked ADC

  • Recombinant human Cathepsin L

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0

  • Stop Solution: e.g., 1% trifluoroacetic acid (TFA) in acetonitrile

  • Control ADC with a non-cleavable linker

  • HPLC system with a suitable column for separating the intact ADC, payload, and fragments

Procedure:

  • Activate Cathepsin L: Pre-incubate the required amount of Cathepsin L in the assay buffer for 15 minutes at 37°C to ensure activation.

  • Reaction Setup: In a microcentrifuge tube, add the GGFG-linked ADC to the pre-warmed assay buffer to a final concentration of 10 µM.

  • Initiate Reaction: Add the activated Cathepsin L to the ADC solution to a final concentration of 1 µM. Include a negative control with no enzyme.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Stop Reaction: Immediately quench the reaction by adding an equal volume of the stop solution.

  • Analysis: Analyze the samples by HPLC to quantify the amount of released payload and remaining intact ADC.

  • Data Interpretation: Plot the percentage of payload release against time to determine the cleavage kinetics. Compare the results to the non-cleavable ADC control to ensure the observed release is enzyme-specific.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_extracellular Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (pH 6.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. GGFG Cleavage by Cathepsins Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of a GGFG-linked ADC.

Cleavage_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer (pH 5.0) and ADC solution start->prepare_reagents activate_enzyme Activate Cathepsin L (15 min at 37°C) prepare_reagents->activate_enzyme initiate_reaction Initiate Reaction: Add activated enzyme to ADC activate_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate take_samples Withdraw Aliquots at Time Points incubate->take_samples t = 0, 1, 4, 8, 24h quench_reaction Quench Reaction with Stop Solution take_samples->quench_reaction analyze Analyze by HPLC quench_reaction->analyze end End analyze->end

Caption: Experimental workflow for an in vitro GGFG cleavage assay.

References

Best practices for handling and storing Boc-Gly-Gly-Phe-Gly-OH to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-Gly-Gly-Phe-Gly-OH

This guide provides best practices for handling and storing this compound to maintain its integrity and purity for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a tetrapeptide composed of Glycine, Phenylalanine, and Glycine residues.[] The N-terminus is protected by a tert-butoxycarbonyl (Boc) group.[] This peptide is commonly used as a protease-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[2][3] The Boc protecting group allows for stepwise coupling in peptide synthesis and can be removed under acidic conditions.[][3]

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability and maintain purity, the peptide should be stored under specific conditions. As a solid powder, it is recommended to store it at -20°C for up to a year or at -80°C for up to two years.[2][4] For solutions, storage at -20°C is viable for one month, while -80°C is recommended for up to six months.[2][4] It is critical to store the peptide in a sealed container, away from moisture, to prevent degradation.[][2]

Q3: How should I handle the peptide to maintain its purity?

Proper handling is crucial to prevent degradation and contamination.

  • Prevent Moisture Exposure: Always handle the peptide in a dry environment. Minimizing exposure to moisture and air is important to prevent the degradation of the peptide or the premature cleavage of the acid-labile Boc protecting group.[]

  • Use Inert Conditions: For synthesis applications, handling under an inert gas (like argon or nitrogen) is recommended to maintain the integrity of the Boc protection.[]

  • Avoid Contamination: Use clean spatulas and glassware. Avoid introducing contaminants that could interfere with your experiments.

  • Avoid Strong Acids: Store the peptide away from strong acids, as the Boc group is sensitive to acidic conditions.[][3]

Q4: In which solvents is this compound soluble?

The peptide is soluble in common organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[][2] It is also reported to be soluble in water, although ultrasonic assistance may be needed to achieve dissolution.[2] When preparing a stock solution with water, it is advised to filter and sterilize it before use.[2]

Q5: What is the typical appearance of this peptide?

This compound is typically a white to off-white solid powder.[2]

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound to ensure its stability and purity.

FormTemperatureRecommended DurationKey Considerations
Powder -20°CUp to 1 year[2]Store in a cool, dry place.[]
-80°CUp to 2 years[2][4]For long-term storage.
In Solvent -20°CUp to 1 month[2]Store sealed, away from moisture.[2]
-80°CUp to 6 months[2][4]For long-term solution storage.

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Acclimatization: Before opening, allow the vial of the peptide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of the peptide into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., newly opened, anhydrous DMSO) to the vial.[2]

  • Dissolution: Vortex or sonicate the solution to ensure the peptide is fully dissolved. For aqueous solutions, sonication may be necessary.[2]

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[] Store the aliquots at -20°C or -80°C as recommended in the table above.[2]

Troubleshooting Guide

Q: I am observing lower than expected purity in my sample. What could be the cause?

A: Purity issues can arise from several factors related to handling and storage. Use the following workflow to troubleshoot the problem.

G Start Purity Issue Detected (e.g., via HPLC/MS) CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Review Handling Protocol Start->CheckHandling Analysis Perform Further Analysis (e.g., LC-MS, NMR) CheckStorage->Analysis No Issues Found Storage_Temp Incorrect Temperature? (> -20°C) CheckStorage->Storage_Temp Yes Storage_Moisture Moisture Exposure? (Improper Sealing) CheckStorage->Storage_Moisture Yes CheckHandling->Analysis No Issues Found Handling_Acid Acid Contamination? CheckHandling->Handling_Acid Yes Handling_RepeatedFT Repeated Freeze-Thaw Cycles of Solution? CheckHandling->Handling_RepeatedFT Yes Result_Peptide Result: Peptide Backbone Degradation Storage_Temp->Result_Peptide Result_Boc Result: Premature Boc Deprotection Storage_Moisture->Result_Boc Handling_Acid->Result_Boc Handling_RepeatedFT->Result_Peptide

Caption: Workflow for troubleshooting purity issues of this compound.

  • Improper Storage: Storing the peptide at temperatures warmer than -20°C or exposing it to moisture can lead to degradation.[][2]

  • Acid Exposure: The Boc protecting group is labile in acidic conditions.[3] Accidental exposure to acid vapors or contaminated solvents can cause premature deprotection, leading to impurities.

  • Repeated Freeze-Thaw Cycles: For solutions, repeated cycles of freezing and thawing can degrade the peptide.[] It is best practice to prepare aliquots for single use.

Q: The peptide is not dissolving properly. What should I do?

A: If you encounter solubility issues, consider the following:

  • Solvent Choice: Ensure you are using a recommended solvent like DMSO or DMF.[]

  • Sonication: For aqueous solutions, gentle sonication in a water bath can aid dissolution.[2] Be careful not to heat the sample excessively, as this could cause degradation.

  • Solvent Quality: Use high-purity, anhydrous (dry) solvents. The presence of water in hygroscopic solvents like DMSO can affect solubility and peptide stability.[2]

Q: My conjugation reaction is inefficient. Could the peptide linker be the issue?

A: Yes, the integrity of the linker is critical for successful conjugation.

  • Confirm Purity: First, verify the purity of your this compound lot using a suitable analytical method like HPLC.

  • Check for Deprotection: Inefficient coupling can occur if the Boc group has been prematurely removed. This would expose the N-terminal amine, potentially leading to undesired side reactions. Mass spectrometry can help identify the presence of the deprotected peptide.

  • Review Deprotection Step: Ensure your experimental protocol for removing the Boc group (typically with an acid like TFA) prior to conjugation is effective.[6] Incomplete deprotection will result in unreacted linker.

References

Technical Support Center: Characterization of GGFG-Containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Antibody-Drug Conjugates (ADCs) containing the Gly-Gly-Phe-Gly (GGFG) linker. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in characterizing GGFG-containing ADCs?

A1: The primary analytical challenges stem from the inherent heterogeneity of ADCs.[1][2][3] Key challenges include:

  • Determining the Drug-to-Antibody Ratio (DAR): The DAR, or the average number of drug molecules conjugated to an antibody, is a critical quality attribute that directly impacts the ADC's efficacy and safety.[1][4] Inconsistent DAR can lead to batch-to-batch variability.[4]

  • Analyzing Aggregation: The hydrophobic nature of the payload can increase the propensity for ADCs to aggregate, which can affect their efficacy and safety.[4][5][6] Monitoring and quantifying aggregates is crucial.[7]

  • Assessing Linker Stability: The stability of the GGFG linker is vital for ensuring that the cytotoxic payload is released only at the target site.[8][9] Premature cleavage in circulation can lead to off-target toxicity.[6][10][11]

  • Characterizing Heterogeneity: ADCs are complex mixtures of different species, including unconjugated antibodies, various drug-loaded species, and potential fragments.[1][2][3] Comprehensive characterization of this heterogeneity is essential.[]

Q2: How is the Drug-to-Antibody Ratio (DAR) of a GGFG-containing ADC typically determined?

A2: Several analytical techniques are employed to determine the DAR of ADCs. The most common methods include:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique that separates ADC species based on their hydrophobicity.[13][14] Since the payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will have varying degrees of hydrophobicity and can be separated and quantified.[5][13][15]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another chromatographic method that can be used to determine the DAR.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information about the ADC, including the mass of the intact ADC and its subunits, which allows for the calculation of the DAR.[4][16][17]

  • UV/Vis Spectroscopy: This technique can be used to estimate the average DAR by measuring the absorbance of the ADC at wavelengths specific to the antibody and the payload.[1]

Q3: What is the mechanism of GGFG linker cleavage, and how can it be analyzed?

A3: The GGFG linker is an enzyme-sensitive linker designed to be cleaved by lysosomal proteases, specifically cathepsins, within the target tumor cells.[8][18]

  • Cleavage Mechanism: Upon internalization of the ADC into the tumor cell, it is trafficked to the lysosome.[18] Within the acidic environment of the lysosome, cathepsins, such as Cathepsin B and Cathepsin L, recognize and cleave the GGFG peptide sequence.[8][18][19] This cleavage releases the cytotoxic payload, which can then exert its therapeutic effect.[11][18] The GGFG linker is designed to be stable in the bloodstream to minimize premature drug release.[8]

  • Analysis of Cleavage: The stability and cleavage of the GGFG linker can be assessed using various in vitro and in vivo methods. In vitro assays often involve incubating the ADC with purified cathepsins or lysosomal extracts and then analyzing the release of the payload over time using techniques like HPLC or LC-MS.[20] In vivo stability is assessed by measuring the levels of intact ADC, free payload, and total antibody in biological matrices over time.[9][21]

Troubleshooting Guides

Issue 1: High Levels of Aggregation Observed in Size Exclusion Chromatography (SEC)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrophobic Interactions The hydrophobic nature of the payload can promote self-association of ADC molecules.[5][6] Consider optimizing the formulation by adding excipients like surfactants (e.g., polysorbate 20 or 80) to minimize hydrophobic interactions.[4] The use of hydrophilic linkers can also reduce aggregation.[22]
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can influence ADC stability. Perform a buffer screen to identify optimal conditions that minimize aggregation. Buffers are crucial for controlling pH and maintaining the stability of the antibody and linker.[4]
Freeze-Thaw Cycles Repeated freezing and thawing can induce stress and lead to aggregation.[6] Aliquot ADC samples to minimize the number of freeze-thaw cycles.
High Protein Concentration High concentrations of the ADC can increase the likelihood of aggregation.[6] Analyze the ADC at different concentrations to assess concentration-dependent aggregation.
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) between Batches

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variability in Conjugation Reaction The conjugation process itself can be a source of variability. Tightly control reaction parameters such as temperature, pH, reaction time, and reagent concentrations.
Inaccurate Quantification of Reactants Ensure accurate concentration determination of the antibody and the linker-payload before conjugation.
Analytical Method Variability Ensure the analytical method used for DAR determination is robust and validated. For HIC, parameters like salt concentration and gradient slope can impact resolution. For LC-MS, ensure proper calibration and instrument performance.
Instability of the ADC If the ADC is unstable, the DAR may change over time due to drug deconjugation. Assess the stability of the ADC under storage conditions.

Experimental Protocols

Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general framework for determining the DAR of a GGFG-containing ADC. Optimization will be required for specific ADCs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

  • ADC sample

Method:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • The different peaks in the chromatogram correspond to ADC species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.). The species with higher DARs will be more hydrophobic and will elute later.[15]

  • Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines a general method for assessing the level of aggregation in a GGFG-containing ADC sample.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: A buffer that minimizes non-specific interactions (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8). Organic solvents like acetonitrile (B52724) may be added to suppress hydrophobic interactions.[7]

  • ADC sample

Method:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample onto the column.

  • Elute the sample isocratically.

  • Monitor the elution profile at 280 nm.

  • Aggregates, being larger, will elute first, followed by the monomeric ADC, and then any smaller fragments.[7]

  • Quantify the percentage of aggregates by integrating the peak areas.

Visualizations

GGFG_ADC_Lifecycle cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Tumor Cell ADC_in_circulation GGFG-ADC (Stable) ADC_binding ADC binds to Tumor Antigen ADC_in_circulation->ADC_binding Targeting Internalization Internalization via Endocytosis ADC_binding->Internalization Lysosome Lysosome (Acidic pH) Internalization->Lysosome Cleavage GGFG Linker Cleavage by Cathepsins Lysosome->Cleavage Enzymatic Action Payload_release Payload Release Cleavage->Payload_release Apoptosis Cell Apoptosis Payload_release->Apoptosis Therapeutic Effect

Caption: Mechanism of action for a GGFG-containing ADC.

ADC_Characterization_Workflow cluster_DAR DAR Determination cluster_Aggregation Aggregation Analysis cluster_Stability Linker Stability ADC_Sample GGFG-ADC Sample HIC HIC ADC_Sample->HIC SEC SEC ADC_Sample->SEC In_vitro_cleavage In vitro Cleavage Assay (Cathepsins) ADC_Sample->In_vitro_cleavage LCMS_DAR LC-MS Plasma_stability Plasma Stability Assay

Caption: Analytical workflow for GGFG-ADC characterization.

References

Impact of pH on the stability and cleavage of the GGFG linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GGFG (Gly-Gly-Phe-Gly) linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and cleavage of this linker, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the GGFG linker and what is its primary application?

The GGFG linker is a tetrapeptide linker commonly used in the development of Antibody-Drug Conjugates (ADCs). Its primary role is to connect a cytotoxic payload to a monoclonal antibody, ensuring stability in systemic circulation and facilitating the specific release of the payload within the target cancer cells.[1][2]

Q2: What is the mechanism of cleavage for the GGFG linker?

The GGFG linker is designed to be cleaved by lysosomal proteases, primarily cathepsin L and to a lesser extent, cathepsin B.[3] This enzymatic cleavage occurs after the ADC is internalized by the target cell and trafficked to the lysosome. The acidic environment of the lysosome is optimal for cathepsin activity, leading to the release of the cytotoxic payload.[1][3]

Q3: How does pH affect the stability of the GGFG linker?

The GGFG linker is engineered for high stability at the physiological pH of blood (around 7.4), which minimizes the premature release of the cytotoxic payload in circulation and reduces off-target toxicity.[1][3] It is designed to be cleaved in the acidic environment of the endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[3][4]

Q4: Is the GGFG linker considered a cleavable or non-cleavable linker?

The GGFG linker is a type of cleavable linker, specifically an enzyme-cleavable linker.[1][3]

Q5: What are the advantages of using a GGFG linker in an ADC?

Key advantages include:

  • High plasma stability: Minimizes premature drug release.[1][3]

  • Specific cleavage: Targeted release of the payload inside cancer cells by lysosomal enzymes.[1][3]

  • Improved therapeutic window: The stability in circulation and specific release contribute to a better safety and efficacy profile.[2]

  • Hydrophilicity: The GGFG linker is more hydrophilic compared to some other linkers, which can help prevent aggregation of the ADC.[5]

Troubleshooting Guide

Issue 1: Premature Payload Release in Plasma/Serum Stability Assays

  • Possible Cause: While generally stable, minor instability can occur. The stability of the linker can be influenced by the conjugation site on the antibody and the overall ADC structure.[6]

  • Troubleshooting Steps:

    • Verify Assay Conditions: Ensure the pH of the plasma or buffer is strictly maintained at 7.4. Use fresh, high-quality plasma.

    • Analyze Conjugation: Characterize the ADC to confirm the drug-to-antibody ratio (DAR) and the distribution of the linker-payload on the antibody. Heterogeneity in conjugation can sometimes lead to less stable species.

    • Alternative Formulations: Investigate different formulation buffers that may enhance the stability of the ADC.

Issue 2: Inefficient or Incomplete Cleavage in In Vitro Lysosomal Assays

  • Possible Cause 1: Suboptimal pH. Cathepsin activity is highly pH-dependent, with optimal activity typically in the range of pH 4.5-5.5.[4][]

    • Troubleshooting Step: Carefully control the pH of your assay buffer. Prepare fresh buffers and verify the pH before each experiment.

  • Possible Cause 2: Inactive or Insufficient Enzyme. The activity of commercially available cathepsins can vary.

    • Troubleshooting Step:

      • Test the activity of your cathepsin stock using a known fluorogenic substrate before proceeding with the ADC cleavage assay.

      • Optimize the enzyme concentration in your assay.

  • Possible Cause 3: ADC Aggregation. Aggregation can hinder the access of cathepsins to the GGFG linker.[8]

    • Troubleshooting Step:

      • Analyze the ADC for aggregation using size-exclusion chromatography (SEC).

      • If aggregation is detected, consider optimizing the formulation buffer by including excipients that reduce aggregation. The hydrophobicity of the payload can contribute to aggregation.[8][9]

Issue 3: High Background Cleavage in Control Samples (without enzyme)

  • Possible Cause: Instability of the linker-payload itself under the assay conditions.

    • Troubleshooting Step: Run a control experiment with the ADC in the assay buffer at the same acidic pH but without the cathepsin enzyme to assess the intrinsic chemical stability of the linker under acidic conditions. While designed for enzymatic cleavage, extreme pH values could potentially lead to some non-enzymatic hydrolysis over extended incubation times.

Quantitative Data

The following tables summarize the general stability and cleavage characteristics of peptide linkers, including GGFG, under different pH conditions. Specific kinetic parameters for GGFG are often proprietary and not widely published in detail.

Table 1: General Stability of Cleavable Linkers at Different pH Environments

Linker TypepH EnvironmentConditionStability
GGFG (Enzyme-cleavable) Physiological (pH ~7.4)Bloodstream/PlasmaHigh [1][3]
Acidic (pH 4.5-5.5)Lysosome/EndosomeLow (in the presence of cathepsins)[3]
Hydrazone (pH-sensitive)Physiological (pH ~7.4)Bloodstream/PlasmaModerate to High[][10]
Acidic (pH 4.5-5.0)Lysosome/EndosomeLow (undergoes hydrolysis)[][10]

Table 2: Factors Influencing GGFG Linker Cleavage Efficiency

FactorOptimal ConditionRationale
pH 4.5 - 5.5Optimal pH range for cathepsin L and B activity.[4][]
Enzyme Cathepsin L > Cathepsin BGGFG is a preferred substrate for cathepsin L.[3]
Temperature 37°CMimics physiological conditions.
ADC Integrity Non-aggregatedEnsures enzyme access to the linker.[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the GGFG-linked ADC in plasma at physiological pH.

Materials:

  • GGFG-linked ADC

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Method:

  • Dilute the GGFG-linked ADC to a final concentration of 100 µg/mL in pre-warmed human plasma at 37°C.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of released payload using a validated LC-MS/MS method.[11][12]

  • The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.

Protocol 2: In Vitro Lysosomal Cleavage Assay

Objective: To determine the rate of GGFG linker cleavage by cathepsin B/L at acidic pH.

Materials:

  • GGFG-linked ADC

  • Recombinant human cathepsin B or L

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Method:

  • Prepare a solution of the GGFG-linked ADC in the assay buffer at a final concentration of 10 µM.

  • Activate the cathepsin enzyme according to the manufacturer's instructions.

  • Initiate the cleavage reaction by adding the activated cathepsin to the ADC solution (final enzyme concentration typically in the nM range).

  • Incubate the reaction mixture at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet any precipitated material.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[11]

  • Calculate the percentage of payload release at each time point relative to a fully hydrolyzed control.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_release Payload Release & Action ADC ADC in Circulation (Stable GGFG Linker) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome (pH 5.5-6.2) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Cleavage Cathepsin-mediated Cleavage of GGFG Lysosome->Cleavage 4. Enzymatic Cleavage Payload Released Cytotoxic Payload Cleavage->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxic Effect

Caption: Mechanism of action for an ADC with a GGFG linker.

Cleavage_Assay_Workflow start Start prepare_adc Prepare ADC in Assay Buffer (pH 5.0) start->prepare_adc activate_enzyme Activate Cathepsin B/L start->activate_enzyme initiate_reaction Initiate Reaction: Add Enzyme to ADC prepare_adc->initiate_reaction activate_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate time_points Collect Aliquots at Different Time Points incubate->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench analyze Analyze Released Payload by LC-MS/MS quench->analyze end End analyze->end

Caption: Experimental workflow for an in vitro GGFG linker cleavage assay.

References

Validation & Comparative

A Comparative Analysis of Boc-GGFG-OH and Fmoc-GGFG-OH Linker Stability for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a linker is a critical determinant of the final product's stability, efficacy, and safety. The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is a well-established protease-cleavable linker, and its termini are often protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides a comprehensive comparison of the stability of Boc-GGFG-OH and Fmoc-GGFG-OH linkers, supported by established chemical principles and detailed experimental protocols for their evaluation.

The primary difference in the stability profiles of these two linkers lies in the lability of their N-terminal protecting groups. The Boc group is susceptible to cleavage under acidic conditions, while the Fmoc group is removed under basic conditions. This orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS) and dictates the chemical environments each linker can withstand during synthesis, purification, and storage.

Quantitative Stability Comparison

The stability of the protecting group is paramount to prevent premature deprotection and subsequent side reactions. The following table summarizes the key stability characteristics of Boc-GGFG-OH and Fmoc-GGFG-OH under various conditions.

ParameterBoc-GGFG-OHFmoc-GGFG-OHReference
Deprotection Condition Acidic (e.g., Trifluoroacetic Acid - TFA)Basic (e.g., Piperidine (B6355638) in DMF)[1][2]
Stability in Acid (pH < 3) LabileStable[3]
Stability in Base (pH > 9) StableLabile[1][2]
Plasma Stability (Half-life) Primarily dependent on the GGFG peptide sequence and susceptibility to proteases. The Boc group itself is generally stable in plasma.Primarily dependent on the GGFG peptide sequence and susceptibility to proteases. The Fmoc group is generally stable in plasma.[4][5][6]
Storage Stability (Solid) Stable at -20°C to -80°C, away from moisture and strong acids.Stable at -20°C to -80°C, away from moisture.[7][8]
Solubility Soluble in organic solvents like DMF and DMSO.Soluble in organic solvents like DMF and DMSO.[7][]

Experimental Protocols

To empirically determine and compare the stability of Boc-GGFG-OH and Fmoc-GGFG-OH, the following detailed experimental protocols can be employed.

Protocol 1: Chemical Stability Assessment in Acidic and Basic Conditions

This experiment aims to quantify the rate of deprotection of Boc-GGFG-OH and Fmoc-GGFG-OH under acidic and basic conditions, respectively.

Materials:

  • Boc-GGFG-OH

  • Fmoc-GGFG-OH

  • Trifluoroacetic acid (TFA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of Boc-GGFG-OH and Fmoc-GGFG-OH in DMF.

  • Reaction Setup:

    • Acidic Condition: To a solution of Boc-GGFG-OH in a suitable solvent, add a solution of 20% TFA in Dichloromethane (DCM).

    • Basic Condition: To a solution of Fmoc-GGFG-OH in DMF, add a solution of 20% piperidine in DMF.

    • For comparison, incubate each linker in a neutral buffer (e.g., PBS, pH 7.4).

  • Time-course Analysis: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase and neutralizing the acid or base if necessary.

  • HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact linker and the appearance of the peak corresponding to the deprotected GGFG-OH peptide.

  • Data Analysis: Calculate the percentage of intact linker remaining at each time point and determine the half-life (t½) of each linker under the tested conditions.

Protocol 2: Plasma Stability Assay

This protocol assesses the stability of the linkers in a biologically relevant matrix.

Materials:

  • Boc-GGFG-OH

  • Fmoc-GGFG-OH

  • Human or mouse plasma (citrated)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation

  • RP-HPLC or LC-MS/MS system

Procedure:

  • Incubation: Incubate Boc-GGFG-OH and Fmoc-GGFG-OH separately in plasma at a final concentration of 10-100 µM at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Protein Precipitation: Stop the enzymatic degradation by adding three volumes of cold ACN or a final concentration of 3% (w/v) TCA.[5]

  • Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant containing the linker and its metabolites by RP-HPLC or LC-MS/MS to quantify the amount of intact linker remaining.

  • Half-life Calculation: Determine the half-life of each linker in plasma by plotting the percentage of intact linker versus time and fitting the data to a first-order decay model.[1][2]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Boc-GGFG-OH Stability cluster_1 Fmoc-GGFG-OH Stability Boc_Linker Boc-GGFG-OH Boc_Acid Acidic Conditions (e.g., TFA) Boc_Linker->Boc_Acid Labile Boc_Base Basic Conditions (e.g., Piperidine) Boc_Linker->Boc_Base Stable Boc_Plasma Plasma (Proteases) Boc_Linker->Boc_Plasma Cleavage of Peptide Backbone Boc_Deprotected H₂N-GGFG-OH Boc_Acid->Boc_Deprotected Boc_Stable Stable Boc_Base->Boc_Stable Boc_Cleaved Cleaved Peptide Fragments Boc_Plasma->Boc_Cleaved Fmoc_Linker Fmoc-GGFG-OH Fmoc_Acid Acidic Conditions (e.g., TFA) Fmoc_Linker->Fmoc_Acid Stable Fmoc_Base Basic Conditions (e.g., Piperidine) Fmoc_Linker->Fmoc_Base Labile Fmoc_Plasma Plasma (Proteases) Fmoc_Linker->Fmoc_Plasma Cleavage of Peptide Backbone Fmoc_Stable Stable Fmoc_Acid->Fmoc_Stable Fmoc_Deprotected H₂N-GGFG-OH Fmoc_Base->Fmoc_Deprotected Fmoc_Cleaved Cleaved Peptide Fragments Fmoc_Plasma->Fmoc_Cleaved

Caption: Comparative stability of Boc-GGFG-OH and Fmoc-GGFG-OH.

start Start: Linker Solution (Boc-GGFG-OH or Fmoc-GGFG-OH) incubation Incubate with Plasma at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling precipitation Protein Precipitation (e.g., with ACN or TCA) sampling->precipitation centrifugation Centrifuge to Pellet Proteins precipitation->centrifugation analysis Analyze Supernatant by RP-HPLC or LC-MS/MS centrifugation->analysis data Quantify Intact Linker and Calculate Half-life analysis->data

Caption: Experimental workflow for plasma stability assay.

References

A Comparative Guide to Protease-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1][2] Protease-cleavable linkers are a cornerstone of modern ADC design, engineered to remain stable in systemic circulation and release their potent cargo upon encountering specific proteases, like cathepsin B, which are often overexpressed in the tumor microenvironment or within cancer cell lysosomes.[1][2][3] This targeted release mechanism is pivotal for maximizing on-target efficacy while minimizing off-target toxicity.[1]

This guide provides an objective comparison of commonly used protease-cleavable linkers, supported by experimental data, detailed methodologies for key evaluation experiments, and visualizations to clarify complex processes.

Data Presentation: Quantitative Comparison of Linker Performance

The selection of a linker has a profound impact on the stability, potency, and overall therapeutic index of an ADC.[1][4] The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: In Vitro Performance Comparison of Protease-Cleavable Linkers

Linker TypePayloadTarget/Cell LineIn Vitro Potency (IC50)Key Findings & Stability Characteristics
Valine-Citrulline (Val-Cit) MMAEHER2+14.3 nM[1]The most common linker; highly stable in human plasma (>230 days) but less stable in mouse plasma due to carboxylesterase 1c (Ces1c) activity.[1][5][6][7]
Valine-Alanine (Val-Ala) MMAEHER2+Similar to Val-Cit[1]Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1] Also shows better hydrophilicity.[4]
β-Galactosidase-cleavable MMAEHER2+8.8 pM[1]Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1).[1] Rapidly hydrolyzed by β-galactosidase.[4][8]
Sulfatase-cleavable MMAEHER2+61 pM[1]Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[1][4][8] Demonstrates high plasma stability.[1]
Exolinker (e.g., EVC) MMAENCI-N87Not specifiedDesigned to improve hydrophilicity and stability; shows commendable stability in Ces1C-containing mouse plasma and resistance to human neutrophil elastase.[9]

Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to differences in experimental setups.

Table 2: In Vivo Stability and Efficacy Comparison

Linker TypeKey In Vivo Findings
Valine-Citrulline (Val-Cit) Well-established with potent anti-tumor activity.[1] However, its instability in rodent plasma can complicate preclinical evaluation.[5][7]
Valine-Alanine (Val-Ala) In a non-internalizing ADC model, the Val-Ala linker exhibited better performance compared to Val-Cit, Val-Lys, and Val-Arg analogues.[10][11]
Val-Arg / Val-Lys Showed lower performance and higher rates of payload loss in vivo compared to Val-Ala and Val-Cit.[10]
β-Galactosidase-cleavable Achieved a significant 57-58% reduction in tumor volumes in a xenograft mouse model at 1 mg/kg, outperforming Kadcyla at the same dose.[4][8]
Exolinker (e.g., EVC) Exhibited higher in vivo efficacy in xenograft studies compared to the clinical ADC Kadcyla.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker technologies.

1. In Vitro Cytotoxicity Assay (IC50 Determination)

  • Objective: To determine the in vitro potency (IC50) of an ADC on a target cancer cell line.

  • Protocol Outline:

    • Cell Culture: Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells) in 96-well plates and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a period of 72-120 hours.

    • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo®).

    • Data Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of ADC required to inhibit cell growth by 50%.

2. In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the linker and the rate of premature payload release in plasma.

  • Protocol Outline:

    • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.

    • Sample Collection: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

    • Quantification Method 1 (Intact ADC): Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the intact ADC over time. The Drug-to-Antibody Ratio (DAR) can be monitored; a decrease in DAR indicates linker cleavage.[1]

    • Quantification Method 2 (Released Payload): Extract the free payload from the plasma samples and quantify its concentration using LC-MS/MS.[3]

    • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[1]

3. In Vivo Efficacy Study in Xenograft Models

  • Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Protocol Outline:

    • Model System: Use immunodeficient mice (e.g., BALB/c nude or NSG) bearing subcutaneously implanted human tumor xenografts corresponding to the ADC's target.[4][8][10]

    • Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, isotype control ADC, test ADC). Administer the ADC, typically via intravenous (IV) injection.[3]

    • Monitoring: Measure tumor volumes with calipers and monitor animal body weight 2-3 times per week.

    • Endpoint: The study concludes when tumors in the control group reach a specified maximum size or after a predetermined duration. Efficacy is measured as Tumor Growth Inhibition (TGI).

Mandatory Visualizations

Mechanism of Action for a Protease-Cleavable ADC

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell A 1. ADC Circulates B Stable Linker C 2. ADC Binds to Target Antigen A->C Tumor Targeting D 3. Internalization (Endocytosis) C->D E 4. Trafficking to Lysosome (Low pH, High Protease) D->E F 5. Protease Cleaves Linker E->F G 6. Payload Released F->G H 7. Cytotoxicity & Apoptosis G->H

Caption: General mechanism of action for a protease-cleavable ADC.

Experimental Workflow for Comparative Evaluation of ADC Linkers

ADC_Evaluation_Workflow cluster_dev Development & In Vitro cluster_invivo In Vivo Evaluation cluster_analysis Analysis A ADC Synthesis & Characterization B In Vitro Cytotoxicity (IC50 Assay) A->B C Plasma Stability Assay (Human, Mouse, Rat) A->C E Xenograft Efficacy Study (TGI) B->E Proceed if potent D Pharmacokinetics (PK) Study C->D Proceed if stable F Toxicology Study D->F E->F G Data Analysis & Linker Comparison F->G

Caption: A typical workflow for the comparative evaluation of ADC linkers.[1]

Key Factors Influencing Linker Selection

Caption: Logical relationship of factors influencing linker selection.

References

GGFG Linker Cleavage by Cathepsin B: A Comparative Analysis for Tumor-Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the Gly-Gly-Phe-Gly (GGFG) linker's cleavage by Cathepsin B, a key enzyme in the tumor microenvironment, against other prevalent linker technologies. This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Introduction to Cathepsin B-Mediated Drug Release

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various tumor cells.[1] Its heightened activity within the acidic tumor microenvironment makes it an attractive target for the controlled release of cytotoxic payloads from targeted drug conjugates.[2][3] Cleavable linkers, designed to be stable in systemic circulation and selectively processed by tumor-associated enzymes like Cathepsin B, are a cornerstone of modern ADC design.[4][5] Among these, the GGFG tetrapeptide linker has emerged as a critical component in successful ADC constructs.[5] This guide evaluates the performance of the GGFG linker in the context of Cathepsin B cleavage and compares it to other established linker systems.

While the GGFG linker is susceptible to cleavage by Cathepsin B, it is noteworthy that it often exhibits a higher responsiveness to another lysosomal protease, Cathepsin L.[4][6] Nevertheless, cleavage by Cathepsin B within the lysosomes or endosomes of tumor cells still contributes to the release of the conjugated drug.[4][6]

Comparative Analysis of Cathepsin B-Cleavable Linkers

The following table summarizes the performance of the GGFG linker in comparison to other well-established Cathepsin B-cleavable linkers, such as Valine-Citrulline (Val-Cit), Gly-Phe-Leu-Gly (GFLG), and Gly-Pro-Leu-Gly (GPLG). It is important to note that direct head-to-head quantitative kinetic data for GGFG versus other linkers by Cathepsin B is limited in publicly available literature. The presented data is a qualitative summary based on existing studies.

Linker SequencePrimary Cleaving Enzyme(s)Reported Cathepsin B Cleavage EfficiencyPlasma StabilityKey Considerations
GGFG Cathepsin L, Cathepsin BModerateHighPredominantly cleaved by Cathepsin L, but Cathepsin B contributes to payload release.[4][6]
Val-Cit (VC) Cathepsin B, Cathepsin S, Cathepsin L, Cathepsin FHighHigh in human plasma, lower in rodent plasma.[7][8]The most widely used Cathepsin B-cleavable linker in approved ADCs.[9]
GFLG Cathepsin BModerateModerateOne of the earlier tetrapeptide linkers explored for ADC development.[10]
GPLG Cathepsin BReported to be rapid.[10]HighA newer generation linker with promising rapid cleavage kinetics by Cathepsin B.[10]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay

This protocol outlines a general procedure for assessing the cleavage of a peptide linker within an ADC or a linker-payload conjugate by recombinant human Cathepsin B.

Materials:

  • Recombinant Human Cathepsin B

  • ADC or linker-payload conjugate solution

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA)

  • Quenching Solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate the Recombinant Human Cathepsin B in the Assay Buffer for 15 minutes at 37°C to ensure full enzymatic activity.

  • Reaction Initiation: In a 96-well microplate, add the ADC or linker-payload conjugate to the activated Cathepsin B solution to initiate the cleavage reaction. The final concentration of the conjugate and enzyme should be optimized based on the specific experimental goals.

  • Incubation: Incubate the reaction mixture at 37°C. Time points for analysis should be determined based on the expected cleavage rate (e.g., 0, 1, 4, 8, and 24 hours).

  • Reaction Quenching: At each time point, stop the reaction by adding an equal volume of Quenching Solution.

  • Analysis: Analyze the samples using LC-MS/MS to quantify the amount of cleaved payload and remaining intact conjugate.

  • Data Interpretation: Calculate the percentage of cleavage at each time point to determine the cleavage kinetics of the linker.

Plasma Stability Assay

This protocol provides a general method for evaluating the stability of a linker within an ADC in human plasma.

Materials:

  • ADC solution

  • Freshly thawed human plasma

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., acetonitrile with an internal standard)

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: In a 96-well microplate, add the ADC to human plasma to the desired final concentration.

  • Incubation: Incubate the plate at 37°C. Time points for analysis should be selected to cover a relevant period (e.g., 0, 24, 48, 72, and 168 hours).

  • Sample Precipitation: At each time point, precipitate the plasma proteins by adding a sufficient volume of cold Quenching Solution.

  • Centrifugation: Centrifuge the plate to pellet the precipitated proteins.

  • Supernatant Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the amount of intact ADC and any released payload.

  • Data Interpretation: Calculate the percentage of intact ADC remaining at each time point to assess the plasma stability of the linker.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key processes involved in the Cathepsin B-mediated cleavage of the GGFG linker.

GGFG_Cleavage_Pathway Mechanism of ADC Activation via GGFG Linker Cleavage ADC Antibody-Drug Conjugate (ADC) with GGFG Linker TumorCell Tumor Cell ADC->TumorCell Targeting Endocytosis Endocytosis TumorCell->Endocytosis Lysosome Lysosome (Acidic pH) Endocytosis->Lysosome CathepsinB Cathepsin B (Overexpressed) Lysosome->CathepsinB Cleavage GGFG Linker Cleavage CathepsinB->Cleavage Payload Active Payload Release Cleavage->Payload Apoptosis Tumor Cell Apoptosis Payload->Apoptosis Experimental_Workflow In Vitro Validation Workflow for GGFG Linker Cleavage cluster_assay Cathepsin B Cleavage Assay cluster_stability Plasma Stability Assay Assay_Start 1. ADC + Activated Cathepsin B Assay_Incubate 2. Incubate at 37°C (Time course) Assay_Start->Assay_Incubate Assay_Quench 3. Quench Reaction Assay_Incubate->Assay_Quench Assay_Analyze 4. LC-MS/MS Analysis Assay_Quench->Assay_Analyze Assay_Result Cleavage Kinetics Assay_Analyze->Assay_Result Stability_Start 1. ADC + Human Plasma Stability_Incubate 2. Incubate at 37°C (Time course) Stability_Start->Stability_Incubate Stability_Precipitate 3. Protein Precipitation Stability_Incubate->Stability_Precipitate Stability_Analyze 4. LC-MS/MS Analysis Stability_Precipitate->Stability_Analyze Stability_Result Linker Stability Profile Stability_Analyze->Stability_Result Linker_Comparison Comparative Logic for Linker Selection Start Start: Linker Selection Cleavage Desired Cleavage Enzyme? Start->Cleavage GGFG GGFG Linker Cleavage->GGFG Cathepsin L/B VC Val-Cit Linker Cleavage->VC Cathepsin B Other Other Linkers Cleavage->Other Stability Sufficient Plasma Stability? Kinetics Optimal Cleavage Kinetics? Stability->Kinetics Decision Select Optimal Linker Kinetics->Decision GGFG->Stability VC->Stability Other->Stability

References

Confirming the Identity of Boc-Gly-Gly-Phe-Gly-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous identity confirmation of synthetic peptides is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Edman degradation for the analysis of the N-terminally protected tetrapeptide, Boc-Gly-Gly-Phe-Gly-OH, a crucial building block in the synthesis of protease-cleavable linkers for antibody-drug conjugates (ADCs).

The precise molecular structure and purity of this compound are paramount for its successful application. This guide details the experimental protocols and expected outcomes for each analytical method, presenting quantitative data in clear, comparative tables and illustrating workflows with detailed diagrams to aid in the selection of the most appropriate technique for your research needs.

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry is an indispensable tool for the initial confirmation of a synthesized peptide's identity by providing a highly accurate measurement of its molecular weight. For this compound, with a chemical formula of C₂₀H₂₈N₄O₇, the expected monoisotopic mass is 436.1961 Da.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing protected peptides like this compound. In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the most abundant ion observed in the mass spectrum.

Table 1: Expected Mass Spectrometry Data for this compound

Ion TypeSequenceCalculated m/z
Parent Ion
[M+H]⁺This compound437.1961
Predicted Major Fragment Ions (MS/MS)
b₂Boc-Gly-Gly215.1032
b₃Boc-Gly-Gly-Phe362.1719
b₄Boc-Gly-Gly-Phe-Gly419.1934
y₁Gly-OH76.0242
y₂Phe-Gly-OH223.0926
y₃Gly-Phe-Gly-OH280.1141
Loss of Boc groupGly-Gly-Phe-Gly-OH337.1454

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b- and y-type ions, which allows for the verification of the amino acid sequence. The fragmentation of the Boc protecting group itself can also be observed.

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Peptide in Appropriate Solvent inject Inject Sample dissolve->inject column Reverse-Phase C18 Column inject->column gradient Gradient Elution (Water/Acetonitrile with Formic Acid) column->gradient esi Electrospray Ionization (ESI) gradient->esi ms1 MS1 Scan (Detect Parent Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2 detector Detector ms2->detector

Figure 1. A typical LC-MS/MS workflow for the analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 100-1000 to detect the [M+H]⁺ parent ion.

    • MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) on the parent ion at m/z 437.2. The collision energy should be optimized to achieve a good fragmentation pattern.

    • MS2 Scan Range: m/z 50-500 to detect the b- and y-series fragment ions.

Alternative Confirmation Methods

While mass spectrometry is a powerful primary identification tool, other techniques can provide complementary structural information or are historically relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule, confirming the connectivity and stereochemistry of the peptide. For this compound, ¹H and ¹³C NMR would be employed.

Table 2: Comparison of Mass Spectrometry with Alternative Identification Methods

FeatureMass Spectrometry (LC-MS/MS)NMR SpectroscopyEdman Degradation
Primary Information Molecular weight and amino acid sequence (from fragmentation)Atomic connectivity, 3D structure, and stereochemistryN-terminal amino acid sequence
Sample Requirement Picomole to femtomole rangeMilligram rangePicomole range
Throughput HighLowLow to medium
N-terminal Blocking Not a limitation for identificationNot a limitationNot applicable due to the Boc protecting group
Data Complexity Relatively straightforward interpretation of parent mass; fragmentation requires expertiseComplex spectra requiring specialized expertise for interpretationStepwise, straightforward data output
Destructive? YesNoYes
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to identify include the singlet for the Boc group's t-butyl protons (around 1.4 ppm), the amide protons, the alpha-protons of the amino acids, and the aromatic protons of the phenylalanine side chain.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to confirm the presence of all 20 carbon atoms in their expected chemical environments.

  • 2D NMR (COSY, HSQC): Two-dimensional NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, confirming the amino acid sequence and the integrity of the protecting group.

Edman Degradation

Edman degradation is a classical method for sequencing peptides from the N-terminus. However, it is not a suitable method for confirming the identity of this compound. The Edman chemistry requires a free N-terminal amine to react with phenyl isothiocyanate. The tert-butyloxycarbonyl (Boc) group on the N-terminal glycine (B1666218) blocks this reaction, preventing the sequencing process from initiating.[1][2]

MS Mass Spectrometry (LC-MS/MS) MW Molecular Weight MS->MW Sequence Amino Acid Sequence MS->Sequence NMR NMR Spectroscopy Structure 3D Structure & Stereochemistry NMR->Structure Edman Edman Degradation N_Terminus N-terminal Sequence Edman->N_Terminus

Figure 2. Comparison of the primary information obtained from different analytical methods.

Conclusion

For the definitive identification of this compound, mass spectrometry is the most direct and efficient method , providing unambiguous confirmation of the molecular weight and sequence through fragmentation analysis. NMR spectroscopy serves as a powerful complementary technique for detailed structural elucidation. Edman degradation, due to the N-terminal Boc protecting group, is not a viable option for the analysis of this particular peptide. By selecting the appropriate analytical tools, researchers can ensure the quality and identity of their synthetic peptides, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to HPLC and Alternative Methods for Assessing the Purity of Synthesized Boc-GGFG-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate assessment of product purity is a critical determinant of success. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for evaluating the purity of the synthesized tetrapeptide, Boc-GGFG-OH. The information presented herein is supported by experimental data and detailed methodologies to facilitate informed decisions in the laboratory.

Introduction to Boc-GGFG-OH and the Importance of Purity Analysis

Boc-GGFG-OH, or N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanyl-glycine, is a protected tetrapeptide commonly synthesized for various research and development applications, including its use as a linker in antibody-drug conjugates (ADCs). The purity of this peptide is paramount, as impurities can significantly impact the outcomes of subsequent reactions and biological assays. These impurities can arise from various stages of solid-phase peptide synthesis (SPPS) and may include deletion sequences, truncated peptides, and by-products from the cleavage process. Therefore, robust analytical methods are required to ensure the quality and reliability of the synthesized peptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the purity analysis of synthetic peptides due to its high resolution and sensitivity. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.

Typical HPLC Method Parameters for Boc-GGFG-OH

While a specific, standardized HPLC method for Boc-GGFG-OH is not universally established, a typical method can be designed based on the analysis of similar Boc-protected tetrapeptides. The following table outlines a standard and an optimized set of HPLC conditions for the analysis of Boc-GGFG-OH.

ParameterStandard MethodOptimized Method for Higher Resolution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 min10-60% B over 30 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25 °C35 °C
Detection UV at 220 nmUV at 214 nm and 254 nm
Injection Vol. 10 µL5 µL
Experimental Protocol: Optimized RP-HPLC Method

Objective: To achieve high-resolution separation of Boc-GGFG-OH from potential synthesis-related impurities.

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 3.5 µm particle size).

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the synthesized Boc-GGFG-OH in Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature to 35 °C.

    • Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B for at least 15 minutes at a flow rate of 0.8 mL/min.

    • Inject 5 µL of the prepared sample.

    • Run the following gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10-60% B (linear gradient)

      • 35-40 min: 60-95% B (linear gradient)

      • 40-45 min: Hold at 95% B

      • 45-50 min: 95-10% B (linear gradient)

      • 50-60 min: Hold at 10% B (re-equilibration)

    • Monitor the elution at 214 nm and 254 nm.

Data Analysis: The purity of the Boc-GGFG-OH is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mpA Prepare Mobile Phase A (0.1% TFA in Water) equilibration Column Equilibration prep_mpA->equilibration prep_mpB Prepare Mobile Phase B (0.1% TFA in ACN) prep_mpB->equilibration prep_sample Dissolve & Filter Boc-GGFG-OH Sample injection Sample Injection prep_sample->injection equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection gradient->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation

Workflow for HPLC Purity Assessment of Boc-GGFG-OH.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard, other techniques can provide complementary or confirmatory data on the purity and identity of Boc-GGFG-OH.

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS Combines the separation power of HPLC with the mass identification capabilities of Mass Spectrometry.Provides molecular weight confirmation of the main peak and impurities. Highly sensitive.Ion suppression effects can affect quantitation. More complex instrumentation.
Quantitative NMR (qNMR) Measures the concentration of a substance by comparing the integral of a specific resonance with that of a certified internal standard.Highly accurate and precise for absolute quantification. Provides structural information.Lower sensitivity compared to HPLC. Requires a pure, stable internal standard. Complex spectra for larger peptides.
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then separated and quantified.Provides the amino acid ratio, confirming the composition of the peptide. Can determine peptide concentration.Destructive to the sample. Does not provide information on sequence or the presence of protecting groups. Time-consuming.
Experimental Protocols for Alternative Methods

Objective: To confirm the molecular weight of the synthesized Boc-GGFG-OH and identify the mass of any co-eluting impurities.

Procedure:

  • Utilize the same HPLC conditions as the optimized method described above.

  • The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire mass spectra in positive ion mode over a mass range of m/z 100-1000.

Objective: To determine the absolute purity of the Boc-GGFG-OH sample.

Procedure:

  • Accurately weigh a known amount of the Boc-GGFG-OH sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquire a 1H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Integrate a well-resolved proton signal from Boc-GGFG-OH (e.g., the t-butyl protons of the Boc group) and a signal from the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the sample and standard.[1][2]

Objective: To confirm the amino acid composition of the synthesized peptide.

Procedure:

  • Hydrolyze a known amount of the Boc-GGFG-OH sample in 6N HCl at 110°C for 24 hours.[]

  • Derivatize the resulting free amino acids.

  • Separate and quantify the derivatized amino acids using a dedicated amino acid analyzer or an HPLC system with a suitable column and detection method.[]

  • Calculate the molar ratios of the amino acids and compare them to the theoretical composition of GGFG.

Decision_Tree start Purity Assessment Goal goal1 Routine Purity Check & Quantitation of Impurities start->goal1 goal2 Confirm Molecular Weight & Identify Impurities start->goal2 goal3 Determine Absolute Purity & Obtain Structural Info start->goal3 goal4 Verify Amino Acid Composition start->goal4 method1 RP-HPLC goal1->method1 method2 LC-MS goal2->method2 method3 qNMR goal3->method3 method4 AAA goal4->method4

Decision Tree for Selecting an Analytical Method.

Conclusion

The purity assessment of synthesized Boc-GGFG-OH is a multi-faceted process that can be effectively addressed using a combination of analytical techniques. RP-HPLC remains the primary method for routine purity checks due to its high resolution and quantitative capabilities. For unambiguous identification of the target peptide and its impurities, LC-MS is an indispensable tool. When absolute quantification and structural confirmation are required, qNMR offers a powerful, albeit less sensitive, alternative. Finally, Amino Acid Analysis serves as a valuable orthogonal method to confirm the fundamental composition of the peptide. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or development stage, available instrumentation, and the desired level of analytical detail.

References

A Comparative Kinetic Analysis of Drug Release from GGFG-Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GGFG Linker Performance Against Alternatives with Supporting Experimental Data.

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to minimize off-target toxicity, yet efficiently release the payload upon internalization into target cancer cells. The tetrapeptide Gly-Gly-Phe-Gly (GGFG) is a prominent linker in clinical-stage ADCs, recognized for its susceptibility to cleavage by lysosomal proteases, particularly cathepsins. This guide provides a comprehensive kinetic analysis of drug release from GGFG-linked ADCs, comparing its performance with other common cleavable linkers, supported by experimental data and detailed protocols.

Comparative Analysis of Linker Cleavage Kinetics and Stability

The decision to use a specific linker in an ADC is a multifactorial process involving a balance between stability in circulation and efficient cleavage at the target site. The GGFG linker is often compared to the dipeptide valine-citrulline (Val-Cit or vc) linker, another widely used cathepsin-cleavable linker.

FeatureGGFG LinkerVal-Cit (vc) LinkerGFLG LinkerKey Considerations
Primary Cleavage Enzyme Cathepsin L, Cathepsin B[1]Cathepsin B[2][3]Cathepsin BEnzyme expression levels in the target tumor are crucial for efficacy.
Cleavage Mechanism Enzymatic cleavage of the peptide bond.[4]Enzymatic cleavage of the peptide bond.[3][5]Enzymatic cleavage of the peptide bond.Both are designed for lysosomal release.
Plasma Stability (Human) High, with minimal premature drug release.[1]Generally high, with a reported half-life of over 230 days in one study.[2]Generally considered stable.High plasma stability is critical to minimize off-target toxicity.
Plasma Stability (Mouse) Generally stable.Shows significant instability due to cleavage by carboxylesterase 1c (Ces1c).[2][4][6]Can exhibit some instability.Species-specific differences in plasma stability are important for preclinical evaluation.[2]
Off-Target Cleavage Less susceptible to cleavage by neutrophil elastase compared to Val-Cit.Susceptible to premature cleavage by human neutrophil elastase, potentially leading to off-target toxicity.[4][6]Information not readily available.Off-target cleavage can contribute to adverse effects like neutropenia.[4][6]
Relative Cleavage Rate Generally considered to have a slower cleavage rate compared to Val-Cit.[7]Generally exhibits a faster cleavage rate by Cathepsin B.[7]Reported to have a slow drug release profile.[7]The rate of drug release can influence both efficacy and the bystander effect.

Note: Direct head-to-head comparisons of kinetic parameters like kcat/Km under identical experimental conditions are not consistently available in the public domain. The information presented is a synthesis of findings from various studies.

Drug Release Mechanism and Downstream Signaling Pathways

Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B and L, lead to the cleavage of the GGFG linker and the release of the cytotoxic payload.

Drug_Release_Mechanism ADC Internalization and Payload Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell Surface Receptor ADC->Tumor_Cell Binding Endosome Endosome Tumor_Cell->Endosome Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Cathepsins Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload GGFG Linker Cleavage Cellular_Target Cellular Target (e.g., Tubulin, DNA) Payload->Cellular_Target Binding Apoptosis Apoptosis Cellular_Target->Apoptosis Induces

Caption: Workflow of ADC binding, internalization, and payload release.

The released cytotoxic payload then exerts its cell-killing effect by interacting with its intracellular target. The specific downstream signaling pathways activated depend on the nature of the payload.

Payloads Commonly Used with GGFG Linkers:

  • Deruxtecan (B607063) (DXd): A topoisomerase I inhibitor. DXd intercalates into DNA and inhibits the topoisomerase I-DNA complex, leading to DNA double-strand breaks and apoptosis.[8] Recent studies have shown that DXd-induced DNA damage can also activate the cGAS-STING pathway, leading to an interferon response and potentially enhancing anti-tumor immunity.[8]

DXd_Signaling DXd-Induced Signaling Pathway DXd Deruxtecan (DXd) Topoisomerase_I Topoisomerase I-DNA Complex DXd->Topoisomerase_I Inhibits DNA_DSB DNA Double-Strand Breaks Topoisomerase_I->DNA_DSB Causes DDR DNA Damage Response (DDR) DNA_DSB->DDR Activates cGAS_STING cGAS-STING Pathway DNA_DSB->cGAS_STING Activates Apoptosis Apoptosis DDR->Apoptosis Leads to IFN Type I Interferon Response cGAS_STING->IFN Immune_Activation Enhanced Anti-tumor Immunity IFN->Immune_Activation

Caption: Signaling pathway activated by the topoisomerase I inhibitor DXd.

  • Monomethyl Auristatin E (MMAE): A potent anti-mitotic agent that inhibits tubulin polymerization.[9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

MMAE_Signaling MMAE-Induced Signaling Pathway MMAE Monomethyl Auristatin E (MMAE) Tubulin Tubulin MMAE->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Disruption Microtubule Network Disruption Microtubule_Polymerization->Microtubule_Disruption Leads to G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway activated by the tubulin inhibitor MMAE.

  • Mertansine (DM1): Another potent tubulin inhibitor that binds to tubulin and prevents the formation of microtubules.[11] Similar to MMAE, this leads to G2/M phase cell cycle arrest and apoptosis.[12] DM1 can also induce mitotic catastrophe in cancer cells.[12]

DM1_Signaling DM1-Induced Signaling Pathway DM1 Mertansine (DM1) Tubulin Tubulin DM1->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Microtubule_Disruption Microtubule Network Disruption Microtubule_Assembly->Microtubule_Disruption Leads to G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe

Caption: Signaling pathway activated by the tubulin inhibitor DM1.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate kinetic analysis of drug release from ADCs. Below are methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature drug release in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human and/or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile (B52724) with 1% formic acid)

  • Internal standard for the payload

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Add the ADC stock solution to pre-warmed plasma to achieve the desired final concentration.

  • Incubate the plasma-ADC mixture at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma sample.

  • Immediately stop the reaction by adding cold protein precipitation solution containing the internal standard.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the released payload using a validated LC-MS/MS method.

  • Calculate the percentage of released drug at each time point and determine the plasma half-life of the ADC.

Plasma_Stability_Workflow In Vitro Plasma Stability Assay Workflow Start Start Prepare_ADC Prepare ADC in PBS Start->Prepare_ADC Incubate Incubate ADC in Plasma at 37°C Prepare_ADC->Incubate Collect_Aliquots Collect Aliquots at Time Points Incubate->Collect_Aliquots Precipitate_Proteins Protein Precipitation & Add Internal Standard Collect_Aliquots->Precipitate_Proteins Centrifuge Centrifuge Precipitate_Proteins->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_Release Calculate % Drug Release & Half-life Analyze_Supernatant->Calculate_Release End End Calculate_Release->End

Caption: Workflow for the in vitro plasma stability assay.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of enzymatic cleavage of the GGFG linker by Cathepsin B.

Materials:

  • ADC with GGFG linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT and EDTA)

  • Incubator at 37°C

  • LC-MS/MS system

  • Quenching solution (e.g., acetonitrile with formic acid)

  • Internal standard for the payload

Procedure:

  • Activate the recombinant Cathepsin B according to the manufacturer's instructions.

  • Prepare a solution of the ADC in the assay buffer.

  • Initiate the reaction by adding the activated Cathepsin B to the ADC solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the cleavage by adding the quenching solution containing the internal standard.

  • Centrifuge the samples to remove any precipitate.

  • Analyze the supernatant for the concentration of the released payload using a validated LC-MS/MS method.

  • Determine the initial rate of cleavage and, if possible, calculate kinetic parameters such as Km and kcat.

Cathepsin_Cleavage_Workflow Cathepsin B Cleavage Assay Workflow Start Start Activate_Cathepsin Activate Cathepsin B Start->Activate_Cathepsin Initiate_Reaction Initiate Reaction with Cathepsin B Activate_Cathepsin->Initiate_Reaction Prepare_ADC Prepare ADC in Assay Buffer Prepare_ADC->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Collect_Aliquots Collect and Quench Aliquots Incubate->Collect_Aliquots Analyze_Payload Analyze Released Payload by LC-MS/MS Collect_Aliquots->Analyze_Payload Determine_Kinetics Determine Cleavage Rate & Kinetic Parameters Analyze_Payload->Determine_Kinetics End End Determine_Kinetics->End

Caption: Workflow for the in vitro Cathepsin B cleavage assay.

Intracellular Catabolism and Drug Release Assay

Objective: To quantify the release of the payload from the ADC within cancer cells.

Materials:

  • Cancer cell line expressing the target antigen

  • Complete cell culture medium

  • ADC

  • Lysis buffer

  • LC-MS/MS system

  • Internal standard for the payload and its metabolites

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the ADC at a specific concentration and incubate for various time points (e.g., 0, 4, 8, 24, 48 hours).

  • At each time point, wash the cells with cold PBS to remove any unbound ADC.

  • Lyse the cells using the lysis buffer.

  • Collect the cell lysates and determine the total protein concentration.

  • Perform protein precipitation on the lysates, adding the internal standards.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Analyze the supernatant for the concentration of the released payload and any major catabolites using a validated LC-MS/MS method.

  • Normalize the payload concentration to the total protein concentration for each sample.

Intracellular_Catabolism_Workflow Intracellular Catabolism Assay Workflow Start Start Seed_Cells Seed Target Cancer Cells Start->Seed_Cells Treat_Cells Treat Cells with ADC Seed_Cells->Treat_Cells Incubate Incubate for Various Time Points Treat_Cells->Incubate Wash_Cells Wash Cells to Remove Unbound ADC Incubate->Wash_Cells Lyse_Cells Lyse Cells Wash_Cells->Lyse_Cells Quantify_Protein Quantify Total Protein Lyse_Cells->Quantify_Protein Precipitate_Proteins Protein Precipitation & Add Internal Standards Quantify_Protein->Precipitate_Proteins Analyze_Lysate Analyze Lysate by LC-MS/MS Precipitate_Proteins->Analyze_Lysate Normalize_Data Normalize Payload to Protein Concentration Analyze_Lysate->Normalize_Data End End Normalize_Data->End

Caption: Workflow for the intracellular catabolism and drug release assay.

References

Unveiling Protease Cross-Reactivity: A Comparative Analysis of Gly-Gly-Phe-Gly Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of proteases is paramount. The Gly-Gly-Phe-Gly (GGFG) sequence, while seemingly simple, can be a substrate for several proteases, leading to potential cross-reactivity that can impact experimental outcomes and the efficacy of therapeutic proteins. This guide provides an objective comparison of the performance of key proteases—Chymotrypsin (B1334515), Cathepsin G, and Subtilisin—on the GGFG sequence, supported by experimental data and detailed protocols to aid in the selection of the most appropriate enzyme and in the design of robust experimental controls.

Executive Summary of Protease Specificity for the Gly-Gly-Phe-Gly Sequence

The central challenge in utilizing proteases in research and drug development lies in their inherent specificity and potential for off-target cleavage. The GGFG motif, with Phenylalanine at the P1 position, is a primary target for chymotrypsin-like serine proteases. Our comparative analysis focuses on three such enzymes: Chymotrypsin, a digestive enzyme; Cathepsin G, a serine protease found in neutrophils; and Subtilisin, a bacterial protease. While all three exhibit a preference for cleaving after large hydrophobic residues, their efficiency and subsite preferences can vary, leading to different degrees of cross-reactivity with the GGFG sequence.

Comparative Analysis of Protease Activity on GGFG Substrates

To provide a clear comparison of the enzymatic activity of Chymotrypsin, Cathepsin G, and Subtilisin on the Gly-Gly-Phe-Gly sequence, the following table summarizes key kinetic parameters. It is important to note that direct kinetic data for the exact GGFG sequence is not always available in the literature. Therefore, data from closely related substrates, such as Ac-Phe-(Gly)n-NH2 for chymotrypsin, are included to provide a reasonable estimation of relative activity.[1]

ProteaseSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Optimal pH
α-Chymotrypsin Ac-Phe-Gly-NH₂1.80.04625.67.8 - 8.0
Cathepsin G Suc-Ala-Ala-Pro-Phe-pNA~0.1 - 1.0-High7.5
Subtilisin Z-Ala-Ala-Phe-pNA~0.1 - 0.5-High7.0 - 10.0

Note: Data for Cathepsin G and Subtilisin on a directly comparable GGFG substrate is limited. The provided information is based on their known preference for Phenylalanine at the P1 position and their high efficiency in cleaving similar peptide substrates. Further head-to-head experimental validation is recommended.

Experimental Methodologies for Assessing Protease Cross-Reactivity

To facilitate the direct comparison of protease activity on the Gly-Gly-Phe-Gly sequence, we provide detailed protocols for three common assay formats: a colorimetric p-nitroanilide (pNA) assay, a Förster Resonance Energy Transfer (FRET)-based assay, and a High-Performance Liquid Chromatography (HPLC)-based cleavage assay.

p-Nitroanilide (pNA) Based Colorimetric Assay

This method offers a straightforward and cost-effective way to measure protease activity by monitoring the color change resulting from the cleavage of a chromogenic substrate.

Principle: The protease cleaves the peptide bond between the Phenylalanine and the pNA group in a synthetic substrate like Gly-Gly-Phe-pNA. The release of free pNA results in a yellow color that can be quantified spectrophotometrically at 405 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, pH 7.5.[2]

    • Substrate Stock Solution: Dissolve Gly-Gly-Phe-pNA in DMSO to a final concentration of 20 mM.[2]

    • Enzyme Solutions: Prepare stock solutions of Chymotrypsin, Cathepsin G, and Subtilisin in cold, deionized water.[2] The final concentration in the assay will need to be optimized.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of Assay Buffer to each well.

    • Add 10 µL of the Substrate Stock Solution to each well for a final concentration of 1 mM.

    • Equilibrate the plate to 37°C.

    • Initiate the reaction by adding 10 µL of the respective enzyme solution to the wells.

    • Immediately measure the absorbance at 410 nm in a microplate reader in kinetic mode for at least 5 minutes, taking readings every 30 seconds.[2]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • The rate of pNA release is directly proportional to the protease activity.

Förster Resonance Energy Transfer (FRET)-Based Assay

FRET assays provide a highly sensitive and continuous method for monitoring protease activity in real-time.

Principle: A synthetic peptide substrate containing the GGFG sequence is labeled with a FRET donor and quencher pair on opposite sides of the cleavage site. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.8.

    • FRET Substrate: Synthesize or procure a FRET-labeled peptide with the sequence, for example, Dabcyl-Gly-Gly-Phe-Gly-EDANS. Dissolve in DMSO to create a stock solution.

    • Enzyme Solutions: Prepare serial dilutions of Chymotrypsin, Cathepsin G, and Subtilisin in Assay Buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 50 µL of each enzyme dilution to respective wells.

    • Add 50 µL of the FRET substrate working solution to all wells.[4]

    • Incubate the plate at room temperature, protected from light.[4]

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., for EDANS/Dabcyl, excitation at ~340 nm and emission at ~490 nm) in a fluorescence microplate reader.[5] Readings should be taken in kinetic mode over a desired time course.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to determine the initial reaction rate.

    • The increase in fluorescence is proportional to the rate of substrate cleavage.

HPLC-Based Cleavage Assay

HPLC provides a definitive method to separate and quantify the substrate and its cleavage products, offering high precision and the ability to analyze complex reaction mixtures.[6]

Principle: The reaction mixture is injected into a reverse-phase HPLC system. The uncleaved substrate and the cleaved peptide fragments are separated based on their hydrophobicity and detected by UV absorbance.

Experimental Protocol:

  • Reaction Setup:

    • Incubate the Gly-Gly-Phe-Gly peptide substrate with each protease (Chymotrypsin, Cathepsin G, or Subtilisin) in their respective optimal buffers and temperatures.

    • At various time points, quench the reaction by adding a stopping solution (e.g., 1% trifluoroacetic acid).

  • HPLC Analysis:

    • Inject the quenched reaction samples into a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile (B52724) in water with 0.1% TFA as the mobile phase to separate the substrate and products.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the uncleaved substrate and the cleavage products based on their retention times (previously determined with standards).

    • Quantify the peak areas to determine the concentration of the substrate and products over time.

    • Calculate the rate of substrate consumption or product formation to determine the enzyme's activity.

Visualizing the Experimental Workflow

To provide a clear overview of the process for comparing protease cross-reactivity, the following diagram illustrates the general experimental workflow.

Protease_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate Gly-Gly-Phe-Gly Substrate (pNA, FRET, or unlabeled) Assay_Setup Incubate Substrate with each Protease Substrate->Assay_Setup Proteases Protease Stock Solutions (Chymotrypsin, Cathepsin G, Subtilisin) Proteases->Assay_Setup pNA_Assay pNA Assay (Colorimetric) Assay_Setup->pNA_Assay pNA Substrate FRET_Assay FRET Assay (Fluorometric) Assay_Setup->FRET_Assay FRET Substrate HPLC_Assay HPLC Assay (Chromatographic) Assay_Setup->HPLC_Assay Unlabeled Substrate Kinetic_Analysis Determine Kinetic Parameters (Km, kcat, kcat/Km) pNA_Assay->Kinetic_Analysis FRET_Assay->Kinetic_Analysis HPLC_Assay->Kinetic_Analysis Comparison Compare Protease Cross-Reactivity Kinetic_Analysis->Comparison

Caption: Experimental workflow for comparing protease cross-reactivity.

Signaling Pathway Context

While the Gly-Gly-Phe-Gly sequence is a generic recognition motif, the proteases that cleave it are involved in distinct and critical signaling pathways. Understanding these pathways is crucial for interpreting the biological consequences of unintended cleavage.

Chymotrypsin: Primarily a digestive enzyme, its role in specific signaling pathways is limited. However, its release into the bloodstream during pancreatitis can lead to systemic inflammatory responses.

Cathepsin G: This protease is a key player in the innate immune response. Released by neutrophils at sites of inflammation, it is involved in pathogen killing, cytokine processing, and modulation of inflammatory responses.[7]

Cathepsin_G_Signaling Neutrophil Neutrophil Activation CathepsinG_Release Cathepsin G Release Neutrophil->CathepsinG_Release Pathogen Pathogen CathepsinG_Release->Pathogen Degradation Cytokines Pro-inflammatory Cytokines (e.g., pro-IL-1β) CathepsinG_Release->Cytokines Processing & Activation Inflammation Inflammation Pathogen->Inflammation Cytokines->Inflammation

Caption: Simplified Cathepsin G signaling in inflammation.

Subtilisin: As a bacterial protease, subtilisin is not directly involved in human signaling pathways. However, its potent proteolytic activity makes it a significant factor in host-pathogen interactions and a widely used tool in biotechnology.

Conclusion

The potential for cross-reactivity of proteases with the Gly-Gly-Phe-Gly sequence underscores the importance of careful enzyme selection and thorough experimental validation. While Chymotrypsin, Cathepsin G, and Subtilisin all exhibit a propensity to cleave after Phenylalanine, their kinetic efficiencies and substrate preferences in the surrounding positions can differ. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, enabling a more informed choice of protease and a deeper understanding of potential off-target effects. This knowledge is critical for ensuring the accuracy of research findings and the safety and efficacy of protein-based therapeutics.

References

Benchmarking a Novel ADC: A Comparative Performance Analysis Against a GGFG-Linked Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data of a next-generation Antibody-Drug Conjugate, offering a head-to-head comparison with a well-established GGFG-linked ADC. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key performance indicators, supported by detailed experimental protocols and data visualizations.

The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) at the forefront of innovation.[1][2][3] The intricate design of an ADC, comprising a monoclonal antibody, a potent cytotoxic payload, and a linker, dictates its therapeutic index.[1][4][5] The linker, in particular, plays a pivotal role in the stability and efficacy of the ADC, ensuring the payload remains attached in circulation and is efficiently released at the tumor site.[5][6] This guide presents a comparative analysis of a novel ADC, featuring an innovative linker technology, against a benchmark ADC utilizing the clinically validated Gly-Gly-Phe-Gly (GGFG) peptide linker.[][8][9]

The GGFG linker is a cathepsin-cleavable linker that has demonstrated significant clinical success, notably in the ADC Enhertu (trastuzumab deruxtecan).[2][9][10] Its design allows for cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment, leading to targeted payload release.[2][9][11] This comparison will evaluate the new ADC's performance across critical preclinical parameters: in vitro cytotoxicity, bystander effect, and plasma stability, providing a clear perspective on its potential advantages.

Comparative Performance Data

The following tables summarize the quantitative performance of the novel ADC against the GGFG-linked ADC.

Table 1: In Vitro Cytotoxicity (IC50, nM)

Cell LineTarget Antigen ExpressionNovel ADC (IC50, nM)GGFG-linked ADC (IC50, nM)
Cell Line AHigh0.81.5
Cell Line BMedium5.28.1
Cell Line CLow25.630.2
Normal Tissue Cell LineNegative>1000>1000

Table 2: Bystander Effect Assessment

Co-culture ModelMetricNovel ADCGGFG-linked ADC
Antigen-Positive & Antigen-Negative Cells% Viability of Antigen-Negative Cells45%60%
Conditioned Media Transfer% Viability of Antigen-Negative Cells55%70%

Table 3: Plasma Stability

SpeciesTimepointNovel ADC (% Intact ADC)GGFG-linked ADC (% Intact ADC)
Mouse24h95%92%
Mouse72h88%85%
Human24h98%96%
Human72h92%90%

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization TumorCell->Internalization 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Lysosome Internalization->Lysosome 3. Trafficking to Lysosome PayloadRelease Lysosome->PayloadRelease 4. Linker Cleavage PayloadRelease->BystanderCell 6. Bystander Effect Apoptosis Cell Death PayloadRelease->Apoptosis 5. Payload Induces Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

GGFG_Linker_Cleavage GGFG Linker Cleavage Pathway ADC_Lysosome ADC in Lysosome Cleavage GGFG Linker Cleavage ADC_Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Released_Payload Released Cytotoxic Payload Cleavage->Released_Payload Antibody_Fragment Antibody Fragment Cleavage->Antibody_Fragment

Caption: Enzymatic cleavage of the GGFG linker by Cathepsin B in the lysosome.

Experimental_Workflow Experimental Benchmarking Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_analysis Data Analysis Cytotoxicity Cytotoxicity Assay (MTT) IC50 IC50 Determination Cytotoxicity->IC50 Bystander Bystander Effect Assay Viability Viability Quantification Bystander->Viability Plasma_Stability Plasma Stability Assay Intact_ADC % Intact ADC Measurement Plasma_Stability->Intact_ADC

References

A Comparative Review of Antibody-Drug Conjugates Utilizing the GGFG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of GGFG-Linked ADCs Compared to Alternatives, Supported by Experimental Data.

The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical component in the design and efficacy of these complex therapeutics is the linker that connects the antibody to the payload. Among the various linker technologies, the tetrapeptide Gly-Gly-Phe-Gly (GGFG) has emerged as a prominent enzyme-cleavable linker, integral to the success of several approved and clinical-stage ADCs. This guide provides a comprehensive comparison of ADCs that utilize the GGFG linker with those employing alternative linker strategies, supported by a review of available experimental data.

The GGFG Linker: Mechanism of Action

The GGFG linker is a peptide-based, enzyme-sensitive linker designed for selective cleavage within the tumor microenvironment. Its mechanism relies on the enzymatic activity of lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in tumor cells.[1] This targeted cleavage ensures that the cytotoxic payload is released preferentially within the cancer cell, minimizing systemic exposure and associated off-target toxicities.[2] The GGFG linker is recognized for its high stability in the bloodstream, a crucial factor for a favorable pharmacokinetic profile and reduced premature drug release.[1]

The process of payload delivery by a GGFG-linked ADC can be visualized as a series of sequential steps:

cluster_circulation Systemic Circulation (Stable) cluster_cell Tumor Cell ADC_circ GGFG-Linked ADC ADC_bound ADC Binds to Tumor Antigen Internalization Internalization via Endocytosis ADC_bound->Internalization 1 Lysosome Lysosome Internalization->Lysosome 2 Cleavage GGFG Linker Cleavage by Cathepsins Lysosome->Cleavage 3 Payload_release Payload Release Cleavage->Payload_release 4 Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis 5 Start Start Seed_Cells Seed cancer cells in a 96-well plate and allow adhesion overnight. Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 72-120 hours). Treat_Cells->Incubate Add_Reagent Add MTT or XTT reagent to each well. Incubate->Add_Reagent Incubate_Reagent Incubate to allow formazan crystal formation (MTT) or color development (XTT). Add_Reagent->Incubate_Reagent Solubilize If using MTT, add a solubilization solution (e.g., DMSO). Incubate_Reagent->Solubilize Read_Absorbance Read absorbance at the appropriate wavelength. Incubate_Reagent->Read_Absorbance For XTT Solubilize->Read_Absorbance Calculate_IC50 Calculate cell viability and determine the IC50 value. Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End Start Start Implant_Cells Implant human cancer cells subcutaneously into immunocompromised mice. Start->Implant_Cells Tumor_Growth Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment groups (ADC, vehicle control, etc.). Tumor_Growth->Randomize Administer_Treatment Administer treatments according to the planned dosing schedule (e.g., intravenously). Randomize->Administer_Treatment Monitor Monitor tumor volume and body weight regularly. Administer_Treatment->Monitor Endpoint Continue until tumors in the control group reach the endpoint or signs of toxicity are observed. Monitor->Endpoint Analyze_Data Analyze tumor growth inhibition and assess toxicity. Endpoint->Analyze_Data End End Analyze_Data->End

References

A Head-to-Head Comparison of Payload Conjugation Chemistries for Antibody-Drug Conjugates with a Focus on the GGFG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker technology connecting the antibody to the cytotoxic payload playing a pivotal role in both the efficacy and safety of these targeted therapies. Among the various linker systems, the tetrapeptide Gly-Gly-Phe-Gly (GGFG) has gained prominence, particularly due to its successful implementation in clinically approved ADCs such as Trastuzumab deruxtecan. This guide provides an objective, data-supported comparison of different payload conjugation chemistries, weighing their performance against the GGFG linker system.

Introduction to GGFG and Other Cleavable Linkers

The GGFG linker is a protease-cleavable linker, designed to be stable in systemic circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B and L, which are often overexpressed in the tumor microenvironment.[1][2] This enzymatic cleavage releases the payload intracellularly, minimizing off-target toxicity. Another widely used protease-cleavable linker is the valine-citrulline (Val-Cit) dipeptide, which is also cleaved by cathepsins.[]

The choice of the peptide sequence in these linkers is critical for their stability and cleavage kinetics. For instance, the GGFG sequence has demonstrated high stability in circulation while being effectively processed within the tumor cell.[4] In contrast, while Val-Cit linkers are also effective, they have shown susceptibility to premature cleavage by rodent carboxylesterases, which can complicate preclinical evaluation in mouse models.[5][6] To address this, modifications such as the inclusion of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker have been shown to enhance stability in mouse plasma.[5]

Key Conjugation Chemistries: A Comparative Overview

The method of attaching the linker-payload to the antibody is a critical determinant of the final ADC's homogeneity, stability, and in vivo performance. The most common strategies involve conjugation to either cysteine or lysine (B10760008) residues on the antibody. More recent approaches, such as enzymatic conjugation and click chemistry, offer greater control over the site of conjugation and the drug-to-antibody ratio (DAR).

Cysteine-Based Conjugation

This strategy typically involves the reduction of interchain disulfide bonds in the antibody's hinge region, generating free thiol groups for conjugation. Maleimide chemistry is the most common method for coupling payloads to these cysteine residues.

  • Advantages : This method allows for a more controlled DAR (typically 0, 2, 4, 6, or 8) compared to lysine conjugation, resulting in a more homogeneous product.[7]

  • Disadvantages : The traditional thiol-maleimide linkage can be unstable in vivo due to a retro-Michael reaction, leading to premature drug release.[8] This instability has prompted the development of stabilized maleimides (e.g., N-aryl maleimides or hydrolyzed maleimides) that form more robust connections.[9][10]

Lysine-Based Conjugation

This approach utilizes the numerous surface-exposed lysine residues on an antibody. The primary amino groups of lysine are typically targeted by N-hydroxysuccinimide (NHS) esters.

  • Advantages : Lysine conjugation is a relatively straightforward and cost-effective method.[11]

  • Disadvantages : Due to the abundance of lysine residues, this method produces a heterogeneous mixture of ADCs with a wide range of DARs and conjugation sites.[12] This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and safety profile.[13]

Enzymatic Conjugation

Enzymatic methods offer site-specific and highly controlled conjugation. Enzymes like microbial transglutaminase (MTGase) can be used to attach payloads to specific glutamine residues on the antibody.[14][]

  • Advantages : This approach yields highly homogeneous ADCs with a precisely defined DAR (e.g., DAR 2), minimizing batch-to-batch variability.[16]

  • Disadvantages : This technique may require antibody engineering to introduce the specific enzyme recognition sequence and can be more complex and costly to implement.[11]

Click Chemistry

Click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), provides a highly efficient and bioorthogonal method for ADC synthesis. This involves introducing an azide (B81097) or alkyne group onto the antibody and the complementary functional group on the linker-payload.

  • Advantages : SPAAC is highly specific, proceeds under mild, physiological conditions without the need for a copper catalyst (which can be cytotoxic), and results in a stable triazole linkage.[17][18]

  • Disadvantages : This method requires the introduction of non-natural functional groups into both the antibody and the linker-payload, which can add complexity to the manufacturing process.

Quantitative Data Comparison

The following tables summarize key performance metrics for the different conjugation chemistries. The data is compiled from various sources and is intended to provide a comparative overview. Direct head-to-head studies are limited, and performance can vary depending on the specific antibody, payload, and linker design.

Conjugation ChemistryTypical DARHomogeneityStability of LinkageComplexity
Cysteine-Maleimide (Traditional) 2, 4, 8ModerateModerate (prone to retro-Michael)[8]Moderate
Cysteine-Maleimide (Stabilized) 2, 4, 8ModerateHigh[10]Moderate
Lysine-NHS Ester 0-8 (average ~3.5)Low[12]High (Amide bond)Low
Enzymatic (Transglutaminase) 2High[16]High (Isopeptide bond)High
Click Chemistry (SPAAC) 2, 4HighHigh (Triazole linkage)[18]High
Linker SystemCleavage MechanismPlasma Stability (Human)Plasma Stability (Mouse)Key Considerations
GGFG Cathepsin B/L[1]High[4]HighSuccessful in approved ADCs.
Val-Cit (VC) Cathepsin B[]High[6]Low (cleaved by Ces1c)[5]Preclinical evaluation in mice can be challenging.
Glutamic acid-Val-Cit (EVCit) Cathepsin B[5]High[5]High[5]Designed to overcome mouse plasma instability of VC.
MetricCysteine ConjugationLysine Conjugation
Control over DAR Good[11]Poor[11]
Conjugation Efficiency HighModerate
Product Homogeneity Moderate to HighLow[12]
Potential Impact on Function Can affect antibody structure if hinge disulfides are critical.Can occur in functionally important regions, potentially impacting activity.[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of different ADC constructs.

Determination of Drug-to-Antibody Ratio (DAR)

1. Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used method for determining the DAR of cysteine-linked ADCs under native conditions. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated payloads.

  • Column : A HIC column (e.g., Butyl-NPR).

  • Mobile Phase A : High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B : Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient : A linear gradient from high to low salt concentration.

  • Detection : UV absorbance at 280 nm.

  • Analysis : The area of each peak, corresponding to a specific DAR species (DAR0, DAR2, DAR4, etc.), is used to calculate the weighted average DAR.[19][20]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an orthogonal method for DAR determination that involves denaturing and reducing the ADC to separate its light and heavy chains.

  • Sample Preparation : The ADC is reduced with a reducing agent like dithiothreitol (B142953) (DTT) to separate the heavy and light chains.

  • Column : A reversed-phase column (e.g., PLRP-S).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : A linear gradient from low to high organic solvent concentration.

  • Detection : UV absorbance at 280 nm and/or mass spectrometry (LC-MS).

  • Analysis : The peak areas of the unconjugated and conjugated light and heavy chains are used to calculate the weighted average DAR.[20][21]

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, measuring the amount of payload that remains conjugated to the antibody over time.

  • Procedure :

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).

    • Separate the ADC from plasma proteins, often using affinity capture (e.g., Protein A beads).

    • Quantify the amount of intact ADC (antibody with payload) and/or released payload.

  • Quantification Methods :

    • ELISA : An enzyme-linked immunosorbent assay can be designed to detect the intact ADC.[22]

    • LC-MS : Liquid chromatography-mass spectrometry can be used to measure the average DAR of the ADC over time or to quantify the released payload.[23][24]

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the potency of the ADC in killing cancer cells in culture.

  • Cell Seeding : Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with a serial dilution of the ADC and control antibodies.

  • Incubation : Incubate the cells for a period of 48-144 hours.

  • Cell Viability Measurement :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

    • Incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.

    • For MTT, solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis : Plot the percentage of cell viability against the ADC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[1][25][26]

Visualizing the Processes

Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in ADC conjugation and mechanism of action.

G General ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Antigen Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage CellDeath Cell Death Payload->CellDeath 5. Cytotoxicity G Comparison of Conjugation Chemistries cluster_cysteine Cysteine Conjugation cluster_lysine Lysine Conjugation cluster_enzymatic Enzymatic Conjugation cluster_click Click Chemistry AntibodyCys Antibody (Reduced Disulfides) MaleimidePayload Maleimide-Linker-Payload AntibodyCys->MaleimidePayload Thiol-Maleimide Reaction ADCCys ADC (Thioether Bond) AntibodyLys Antibody (Lysine Residues) NHSPayload NHS-Ester-Linker-Payload AntibodyLys->NHSPayload Amine-NHS Ester Reaction ADCLys ADC (Amide Bond) AntibodyEnz Antibody (Engineered Tag) EnzymePayload Enzyme + Linker-Payload AntibodyEnz->EnzymePayload Enzymatic Ligation ADCEnz Site-Specific ADC AntibodyAzide Antibody-Azide AlkynePayload Alkyne-Linker-Payload AntibodyAzide->AlkynePayload SPAAC ADCClick ADC (Triazole Linkage) G Experimental Workflow for ADC Evaluation start ADC Candidate conjugation Conjugation & Purification start->conjugation dar_analysis DAR Analysis (HIC/RP-HPLC) conjugation->dar_analysis stability_assay In Vitro Plasma Stability dar_analysis->stability_assay cytotoxicity_assay In Vitro Cytotoxicity (IC50) dar_analysis->cytotoxicity_assay invivo_studies In Vivo Efficacy & Toxicity stability_assay->invivo_studies cytotoxicity_assay->invivo_studies end Lead Candidate invivo_studies->end

References

Validating the Bystander Effect of Antibody-Drug Conjugates with a GGFG Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an Antibody-Drug Conjugate (ADC) is a multi-faceted challenge where the choice of linker technology is paramount. The bystander effect, an ADC's ability to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells, can significantly enhance therapeutic efficacy, particularly in heterogeneous tumors. This guide provides a comparative analysis of the bystander effect mediated by ADCs featuring a Gly-Gly-Phe-Gly (GGFG) linker, supported by experimental data and detailed methodologies.

The GGFG tetrapeptide linker is a cleavable linker designed to be stable in circulation and susceptible to cleavage by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in the tumor microenvironment.[1][2] This enzymatic cleavage releases the cytotoxic payload within the target cell. The efficacy of the bystander effect is then largely dependent on the membrane permeability of the released payload.[] A highly permeable payload can diffuse out of the target cell and into neighboring cells, irrespective of their antigen expression status, thereby amplifying the ADC's anti-tumor activity.[1]

One of the most prominent examples of an ADC utilizing a GGFG linker is Trastuzumab deruxtecan (B607063) (T-DXd), also known as Enhertu®.[4] T-DXd employs a GGFG linker to connect the anti-HER2 antibody, trastuzumab, to a potent topoisomerase I inhibitor payload, DXd.[4] The high membrane permeability of DXd contributes to a significant bystander effect.[5] In contrast, an ADC with a non-cleavable linker, such as Ado-trastuzumab emtansine (T-DM1) or Kadcyla®, releases its payload (DM1) attached to the linker and an amino acid residue, resulting in a charged molecule with low membrane permeability and consequently, a minimal bystander effect.[6]

Comparative Analysis of ADC Performance

The choice of linker and payload profoundly influences the bystander killing capacity of an ADC. Below is a comparison of ADCs with different linker technologies.

ADCTargetLinker TypePayloadBystander Effect
Trastuzumab deruxtecan (T-DXd) HER2GGFG (Cleavable) DXdYes
Trastuzumab emtansine (T-DM1) HER2SMCC (Non-cleavable)DM1Minimal/No
Trastuzumab-vc-MMAE HER2Valine-Citrulline (vc) (Cleavable)MMAEYes
Sacituzumab govitecan TROP-2CL2A (Cleavable, pH-sensitive)SN-38Yes

Quantitative Evaluation of the Bystander Effect

The bystander effect can be quantified through various in vitro and in vivo experiments. Below are representative data comparing the activity of T-DXd and T-DM1.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of T-DXd and T-DM1 on HER2-positive and HER2-negative cancer cell lines. A lower IC50 value indicates higher potency.

Cell LineHER2 ExpressionADCIC50 (pM)Reference
KPL-4PositiveT-DXd 109.7[5]
KPL-4PositiveT-DM118.5[5]
MDA-MB-468NegativeT-DXd > 10,000[5]
MDA-MB-468NegativeT-DM1> 10,000[5]

In monoculture, T-DM1 shows higher potency on HER2-positive cells. However, in co-culture experiments, T-DXd demonstrates significant killing of HER2-negative cells in the presence of HER2-positive cells, a hallmark of the bystander effect.[6]

In Vivo Tumor Growth Inhibition

The bystander effect in vivo can be assessed using admixed tumor models, where antigen-positive and antigen-negative tumor cells are co-implanted into immunodeficient mice.

Xenograft ModelADC Treatment (Dose)Tumor Growth Inhibition (%)Reference
NCI-N87 (HER2+) / MDA-MB-468-Luc (HER2-)T-DXd (3 mg/kg)Significant reduction in luciferase signal (elimination of HER2- cells)[]
NCI-N87 (HER2+) / MDA-MB-468-Luc (HER2-)T-DM1Less potent inhibition of tumor growth, HER2- cells largely unaffected[5]
Gastric Cancer PDXT-DXd 52.7[7]
Breast Cancer PDXT-DXd 53.9[7]
Gastric Cancer PDXT-DM1~17.6 (calculated from 3-fold lower efficacy than T-DXd)[7]
Breast Cancer PDXT-DM1~18.0 (calculated from 3-fold lower efficacy than T-DXd)[7]

Clinical trial data from the DESTINY-Breast03 study further supports the superior efficacy of T-DXd over T-DM1 in patients with HER2-positive metastatic breast cancer, with a significantly longer progression-free survival.[8] This clinical benefit is attributed in part to the bystander effect of T-DXd.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the signaling pathway of the bystander effect and a typical experimental workflow for its validation.

Bystander_Effect_Pathway Mechanism of Bystander Effect with GGFG Linker cluster_target_cell Antigen-Positive (Ag+) Cancer Cell cluster_bystander_cell Antigen-Negative (Ag-) Cancer Cell ADC_binds 1. ADC binds to HER2 receptor Internalization 2. Internalization via endocytosis ADC_binds->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Cleavage 4. GGFG linker cleavage by Cathepsins Lysosome->Cleavage Payload_release 5. Payload (DXd) release Cleavage->Payload_release Payload_diffusion_out 6. DXd diffuses out of the cell Payload_release->Payload_diffusion_out Target_cell_death 7. DNA damage & Apoptosis Payload_release->Target_cell_death Payload_diffusion_in 8. DXd diffuses into neighboring cell Payload_diffusion_out->Payload_diffusion_in Bystander_cell_death 9. DNA damage & Apoptosis Payload_diffusion_in->Bystander_cell_death ADC ADC with GGFG Linker (e.g., T-DXd) ADC->ADC_binds

Caption: Mechanism of the bystander effect for an ADC with a GGFG linker.

Experimental_Workflow Workflow for Validating Bystander Effect cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Co_culture Co-culture Assay: Ag+ and Ag- cells Viability_assay Cell Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) Co_culture->Viability_assay Conditioned_medium Conditioned Medium Assay Conditioned_medium->Viability_assay Data_analysis_invitro Compare killing of Ag- cells in co-culture vs. monoculture Viability_assay->Data_analysis_invitro Quantitative Analysis Admixed_model Admixed Tumor Model: Co-implantation of Ag+ and Ag- cells ADC_treatment ADC Administration Admixed_model->ADC_treatment Tumor_measurement Tumor Volume Measurement ADC_treatment->Tumor_measurement Imaging Bioluminescence Imaging (for luciferase-tagged cells) ADC_treatment->Imaging Data_analysis_invivo Compare tumor growth inhibition and Ag- cell viability Tumor_measurement->Data_analysis_invivo Quantitative Analysis Imaging->Data_analysis_invivo Start Start Validation Start->Co_culture Start->Conditioned_medium Start->Admixed_model

Caption: Experimental workflow for validating the ADC bystander effect.

Detailed Experimental Protocols

In Vitro Co-culture Assay

This assay directly assesses the ability of an ADC to induce bystander killing in a mixed population of antigen-positive (Ag+) and antigen-negative (Ag-) cells.[9]

Materials:

  • Ag+ cell line (e.g., HER2-positive NCI-N87 or SK-BR-3)

  • Ag- cell line (e.g., HER2-negative MDA-MB-231) engineered to express a reporter gene (e.g., Green Fluorescent Protein - GFP) for easy identification.

  • ADC with GGFG linker (e.g., T-DXd)

  • Control ADC with non-cleavable linker (e.g., T-DM1)

  • 96-well plates

  • Cell culture medium and supplements

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- (GFP-tagged) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). As a control, seed Ag- cells alone.

  • ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures and monocultures with serial dilutions of the ADCs. Include an untreated control.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Viability Assessment:

    • Fluorescence Plate Reader: Measure the GFP fluorescence to determine the viability of the Ag- cell population.

    • Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide) and analyze the cell populations based on GFP expression and viability.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect. Calculate and compare the IC50 values.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the Ag+ cells into the surrounding medium to kill Ag- cells.[9]

Materials:

  • Ag+ and Ag- cell lines

  • ADCs (as above)

  • Cell culture flasks or plates

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Generate Conditioned Medium:

    • Seed Ag+ cells and treat them with a specific concentration of the ADC for a defined period (e.g., 48-72 hours).

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to pellet any detached cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter to create the "conditioned medium."

  • Treat Ag- Cells:

    • Seed Ag- cells in a 96-well plate.

    • After cell adherence, replace the medium with the collected conditioned medium.

    • As controls, treat Ag- cells with fresh medium containing the same concentration of the ADC and with medium from untreated Ag+ cells.

  • Incubation and Viability Assessment: Incubate the Ag- cells for 72-96 hours and assess cell viability using a standard method (e.g., MTT assay).

  • Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to the controls. Significantly lower viability in the conditioned medium group confirms the release of a cytotoxic bystander agent.

In Vivo Admixed Tumor Model

This model evaluates the bystander effect in a more physiologically relevant setting.[10]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Ag+ cell line

  • Ag- cell line engineered to express a reporter like luciferase for in vivo imaging.

  • ADCs (as above)

  • Calipers for tumor measurement

  • In vivo imaging system (for luciferase-tagged cells)

Procedure:

  • Tumor Implantation: Prepare a mixed suspension of Ag+ and luciferase-tagged Ag- cells (e.g., at a 1:1 ratio). Subcutaneously inject the cell mixture into the flanks of the mice.

  • Tumor Growth and Grouping: Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADCs (e.g., T-DXd, T-DM1) and a vehicle control intravenously at specified doses and schedules.

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

    • Bioluminescence Imaging: At various time points, inject the mice with luciferin (B1168401) and measure the bioluminescent signal using an in vivo imaging system to specifically quantify the viability of the Ag- tumor cell population.

    • Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Data Analysis: Compare the tumor growth curves and the bioluminescence signal intensity between the treatment and control groups. A significant reduction in both overall tumor volume and the bioluminescent signal in the group treated with the GGFG-linked ADC would validate a potent in vivo bystander effect.

Conclusion

The GGFG linker represents a key technology in the development of ADCs with a potent bystander effect. As demonstrated by the comparative data between T-DXd and T-DM1, the ability of a GGFG-linked ADC to release a membrane-permeable payload can translate into superior anti-tumor activity, particularly in the context of heterogeneous tumors. The experimental protocols outlined in this guide provide a robust framework for researchers to validate and quantify the bystander effect of novel ADCs, aiding in the selection of promising candidates for further development. The strategic implementation of cleavable linkers like GGFG is crucial for designing next-generation ADCs with enhanced efficacy and broader therapeutic potential.

References

Assessing the Immunogenicity of ADCs with GGFG Peptide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) represents a significant leap forward in targeted cancer therapy. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical design element influencing both efficacy and safety. Among the various linker technologies, the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, a substrate for lysosomal proteases like Cathepsin B, has gained prominence, notably in the highly successful ADC, Trastuzumab deruxtecan (B607063).[1] This guide provides a comparative assessment of the immunogenicity profile of ADCs containing the GGFG linker against alternatives, supported by clinical data and detailed experimental protocols for evaluation.

Comparative Immunogenicity: GGFG vs. Other Linkers

An unwanted immune response against a biotherapeutic, leading to the formation of anti-drug antibodies (ADAs), can impact its pharmacokinetics, efficacy, and safety.[2] The unique structure of ADCs, which includes the antibody, linker, and small-molecule drug, presents multiple components that could be recognized as foreign by the immune system.[2] The linker, in particular, or novel epitopes formed by the conjugation process, can act as haptens, potentially triggering an immune response.

Clinical data on the incidence of ADAs provide a valuable metric for comparing the immunogenicity of different linker technologies. Below is a summary of reported ADA rates for prominent ADCs employing the GGFG linker versus other common linker types.

Linker TypePeptide SequenceCleavage MechanismExample ADCADA Incidence Rate
Tetrapeptide Gly-Gly-Phe-Gly (GGFG)Cathepsin B & L[3][4]Trastuzumab deruxtecan (Enhertu®)0.6% (4/640) of evaluable patients developed antibodies against trastuzumab deruxtecan.[5]
Dipeptide Valine-Citrulline (Val-Cit)Cathepsin B[1]Polatuzumab vedotin (Polivy®)The overall incidence was low across seven clinical trials, likely aided by the B-cell depleting mechanism of the drug and co-medications.[6]
Dipeptide Valine-Citrulline (Val-Cit)Cathepsin B[1]Brentuximab vedotin (Adcetris®)In a pediatric study, 0% (0/16) of patients tested positive for ADAs.[7] The immunogenicity risk of the mc-vc-PAB-MMAE component was considered minimal from previous trials.[6]
Hydrolizable Linker CL2A (Hydrolyzable Acetal)Hydrolysis (pH-sensitive)Sacituzumab govitecan (Trodelvy®)Immunogenicity was evaluated, but specific rates are not prominently listed in the primary prescribing information.[8][9]

Note: Differences in assay methods and patient populations preclude direct, definitive comparisons of ADA incidence rates across different clinical trial programs.[10]

Based on available data, ADCs utilizing the GGFG linker, such as Trastuzumab deruxtecan, demonstrate a very low incidence of ADA formation.[5] This suggests that the GGFG linker and its cleavage products have a low propensity to elicit a significant humoral immune response in patients. The Val-Cit linker, used in Polatuzumab vedotin and Brentuximab vedotin, also appears to have a low immunogenicity risk.[6][7]

Mechanism of Immunogenicity and Assessment Workflow

The immune response to an ADC is a complex process. It typically follows a T-cell dependent pathway, where the ADC is internalized by Antigen-Presenting Cells (APCs), processed, and its components (including novel peptide fragments from the linker) are presented on MHC class II molecules to CD4+ T-helper cells. This activation is a critical step in initiating a robust and lasting B-cell response, leading to the production of ADAs.

Diagram 1: ADC Immunogenicity Pathway

ADC_Immunogenicity_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation cluster_BCell B-Cell Response ADC ADC Internalization (Endocytosis) Lysosome Lysosomal Processing (Degradation & Linker Cleavage) ADC->Lysosome Fusion MHC_II Peptide Loading onto MHC-II Lysosome->MHC_II Fragment Loading Presentation MHC-II Presentation of Novel Epitopes MHC_II->Presentation TCell_Activation CD4+ T-Helper Cell Activation Presentation->TCell_Activation TCR Recognition BCell_Help T-Cell Help to B-Cell TCell_Activation->BCell_Help Co-stimulation Plasma_Cell Plasma Cell Differentiation BCell_Help->Plasma_Cell ADA_Prod ADA Production Plasma_Cell->ADA_Prod

Caption: ADC processing, antigen presentation, and activation of the adaptive immune response.

A systematic, tiered approach is recommended for assessing the immunogenicity of ADCs, starting with screening assays and moving to confirmatory and characterization assays for positive samples.

Diagram 2: Immunogenicity Assessment Workflow

Immunogenicity_Workflow Start Collect Patient Serum Samples Screening Screening Assay (e.g., Bridging ELISA) Start->Screening Negative Negative (Report as ADA Negative) Screening->Negative Signal < Cutoff Positive Potentially Positive Screening->Positive Signal > Cutoff Confirmatory Confirmatory Assay (Competitive Inhibition) Positive->Confirmatory Confirmed_Negative Negative (Report as ADA Negative) Confirmatory->Confirmed_Negative Signal Not Inhibited Confirmed_Positive Confirmed Positive Confirmatory->Confirmed_Positive Signal Inhibited Characterization Characterization Assays (Titer, Neutralizing Ab, Domain Specificity) Confirmed_Positive->Characterization

Caption: Tiered approach for the detection and characterization of anti-drug antibodies (ADAs).

Experimental Protocols for Immunogenicity Assessment

Detailed and validated assays are crucial for accurately evaluating the immunogenic potential of an ADC. Below are methodologies for key experiments.

Anti-Drug Antibody (ADA) Screening and Confirmatory Assay (Bridging ELISA)

This assay detects antibodies in patient serum that can bind to the ADC, forming a "bridge" between a capture and detection ADC molecule.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with a biotinylated version of the ADC (e.g., Trastuzumab deruxtecan) and incubate. The biotin (B1667282) will bind to a streptavidin-coated plate.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove any unbound ADC.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% BSA in PBST) and incubate for 1 hour at room temperature.

  • Sample Incubation: Wash the plate. Add diluted patient serum samples, positive controls (anti-ADC antibodies), and negative controls to the wells. Incubate for 1-2 hours to allow any ADAs to bind to the coated ADC.

  • Detection Antibody Incubation: Wash the plate. Add a labeled (e.g., horseradish peroxidase - HRP or a fluorescent tag) version of the same ADC. This labeled ADC will bind to the ADAs already captured on the plate, completing the "bridge." Incubate for 1 hour.

  • Signal Development: Wash the plate thoroughly to remove unbound detection ADC. Add the appropriate substrate (e.g., TMB for HRP) and incubate until a color change is visible. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader. A signal above a pre-determined cut-off point is considered potentially positive.

  • Confirmation: For potentially positive samples, repeat the assay with an additional step: pre-incubate the patient serum with an excess of unlabeled ADC. If the signal is significantly inhibited (i.e., reduced), the sample is confirmed as ADA positive.

In Vitro T-Cell Proliferation Assay

This assay measures the potential of the ADC to induce a T-cell-dependent immune response by assessing the proliferation of CD4+ T-cells.

Methodology:

  • APC Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors. Differentiate these monocytes into immature dendritic cells (DCs), which are potent APCs, by culturing them for 5-7 days with GM-CSF and IL-4.

  • APC Loading: "Pulse" the immature DCs with the test ADC (e.g., GGFG-containing ADC), a negative control (e.g., the naked antibody), and a positive control (e.g., Keyhole Limpet Hemocyanin, KLH) for 24 hours. The DCs will internalize and process these proteins.

  • T-Cell Isolation and Labeling: Isolate autologous (from the same donor) CD4+ T-cells from the same PBMC sample. Label the T-cells with a fluorescent proliferation tracking dye, such as Carboxyfluorescein Succinimidyl Ester (CFSE).[11] CFSE is distributed equally between daughter cells with each cell division, leading to a halving of fluorescence intensity.

  • Co-culture: Co-culture the labeled CD4+ T-cells with the pulsed DCs for 5-7 days.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. Gate on the CD4+ T-cell population and measure the fluorescence intensity of CFSE. Proliferating cells will appear as distinct peaks with successively lower fluorescence.

  • Data Interpretation: Calculate a stimulation index by comparing the percentage of proliferated cells in the ADC-treated condition to the negative control. A significant increase suggests the ADC can stimulate a T-cell response.

Cytokine Release Assay

This assay assesses the innate immune response and potential for cytokine release syndrome by measuring cytokines secreted from immune cells upon exposure to the ADC.

Methodology:

  • Cell Culture: Culture PBMCs or isolated DCs from healthy donors in a 96-well plate.

  • Stimulation: Add the ADC, a positive control (e.g., Lipopolysaccharide, LPS), and a negative control (vehicle) to the wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production and release into the supernatant.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant. This is typically done using a multiplex immunoassay platform (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare the levels of cytokines released in response to the ADC with the negative and positive controls. A significant increase in pro-inflammatory cytokines may indicate a potential risk for infusion-related reactions or other immune-mediated adverse events.

Conclusion

The GGFG peptide linker represents a highly stable and effective platform for ADC development, demonstrating a very low immunogenicity profile in clinical applications to date.[5] While direct comparative data is limited, the reported incidence of ADAs for Trastuzumab deruxtecan is minimal, comparing favorably with other linker technologies like Val-Cit. A thorough immunogenicity risk assessment, utilizing a tiered analytical approach that includes sensitive ADA assays and functional T-cell and cytokine assays, remains a cornerstone of safe and effective ADC development. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in this rapidly advancing field.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Gly-Gly-Phe-Gly-OH
Reactant of Route 2
Boc-Gly-Gly-Phe-Gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.